Sapunifiram
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3S/c1-10(17)15-12-6-8-16(9-7-12)20(18,19)13-4-2-11(14)3-5-13/h2-5,12H,6-9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXONLCLMIKFNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
577778-29-1 | |
| Record name | MN-19 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0577778291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MN-19 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77J8Y82WU3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sapunifiram's Mechanism of Action on AMPA Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sapunifiram (also known as MN-19) is a nootropic compound structurally related to sunifiram (B1682719) and unifiram (B1241649). While direct and comprehensive data on this compound's specific interactions with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are limited in publicly available literature, its structural analogs have been shown to act as potent cognitive enhancers by modulating AMPA receptor-mediated neurotransmission. This technical guide synthesizes the available information on these related compounds to propose a likely mechanism of action for this compound, providing a framework for future research and drug development. It is crucial to note that the quantitative data and signaling pathways described herein are primarily extrapolated from studies on sunifiram and unifiram and should be considered as a predictive model for this compound's activity, pending direct experimental verification.
Proposed Core Mechanism of Action
Based on evidence from structurally similar compounds, this compound is hypothesized to be a positive allosteric modulator of AMPA receptors. This modulation is not believed to occur at the glutamate (B1630785) binding site but rather at a distinct allosteric site on the receptor complex. The binding of this compound is proposed to induce a conformational change that enhances the receptor's response to glutamate.
The cognitive-enhancing effects of related compounds, such as sunifiram, are linked to the enhancement of long-term potentiation (LTP), a cellular mechanism underlying learning and memory. This enhancement is thought to be initiated by an indirect mechanism involving the N-methyl-D-aspartate (NMDA) receptor, which then leads to the potentiation of AMPA receptor function through intracellular signaling cascades.
Quantitative Data (Based on Structurally Related Compounds)
Due to the absence of specific quantitative data for this compound, the following table summarizes relevant data from its structural analog, unifiram (DM 232). This data provides a potential reference range for the expected potency of this compound.
| Compound | Parameter | Value | Preparation | Reference |
| Unifiram (DM 232) | EC50 for AMPA current increase | 27 ± 6 nM | Rat CA1 hippocampal slices | [1] |
Note: Interestingly, in the same study, no potentiation was observed on recombinant GluA1/GluA2 receptors, suggesting a complex mechanism that may involve specific subunit compositions, accessory proteins, or a pre-synaptic component.[1]
Proposed Signaling Pathway
The proposed signaling cascade for this compound, extrapolated from studies on sunifiram, suggests an indirect modulation of AMPA receptors. The pathway is thought to be initiated by the stimulation of the glycine-binding site on the NMDA receptor, leading to the activation of key intracellular kinases that ultimately phosphorylate AMPA receptors, enhancing their function.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential to validate the proposed mechanism of action for this compound.
Radioligand Binding Assay to Determine Binding Affinity
This experiment aims to determine if this compound directly binds to AMPA receptors and to quantify its binding affinity (Kd).
Protocol:
-
Membrane Preparation:
-
Homogenize rat cortical tissue or cells expressing specific AMPA receptor subunits (e.g., HEK293 cells transfected with GluA1-4) in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in binding buffer (50 mM Tris-HCl, 100 mM KSCN, pH 7.4) to a protein concentration of 0.1-0.5 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add in order:
-
Binding buffer.
-
A range of concentrations of unlabeled this compound.
-
A fixed concentration of a radiolabeled AMPA receptor agonist (e.g., [³H]AMPA) at a concentration close to its Kd.
-
Membrane preparation.
-
-
For determination of non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled AMPA receptor agonist (e.g., 1 mM L-glutamate).
-
Incubate the plate at 4°C for 1-2 hours to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of radioligand binding) using non-linear regression.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Potentiation
This experiment is designed to measure the functional effect of this compound on AMPA receptor-mediated currents in neurons.
Protocol:
-
Slice Preparation:
-
Acutely prepare 300-400 µm thick hippocampal or cortical slices from rodents.
-
Maintain slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂ at room temperature.
-
-
Recording Setup:
-
Transfer a slice to a recording chamber on an upright microscope and continuously perfuse with aCSF.
-
Identify pyramidal neurons in the CA1 region of the hippocampus or layer V of the cortex.
-
Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette (3-5 MΩ) filled with an internal solution (containing in mM: 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.25).
-
Voltage-clamp the neuron at -70 mV.
-
-
Data Acquisition:
-
Evoke synaptic AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) by stimulating afferent fibers with a bipolar electrode.
-
Isolate AMPA receptor currents by including picrotoxin (B1677862) (100 µM) to block GABAA receptors and D-AP5 (50 µM) to block NMDA receptors in the aCSF.
-
Record a stable baseline of EPSCs for at least 10 minutes.
-
Bath-apply this compound at various concentrations and record the change in EPSC amplitude and decay kinetics.
-
-
Data Analysis:
-
Measure the peak amplitude and decay time constant (τ) of the averaged EPSCs before and after this compound application.
-
Construct a dose-response curve by plotting the percentage increase in EPSC amplitude against the this compound concentration to determine the EC50.
-
Analyze the effect of this compound on the decay kinetics of the EPSCs.
-
In Vitro Kinase Assay for CaMKII and PKCα Activation
This experiment will determine if this compound treatment leads to the activation of CaMKII and PKCα in neuronal cells or tissue.
Protocol:
-
Cell/Tissue Lysate Preparation:
-
Treat cultured neurons or hippocampal slices with this compound (at a concentration determined from electrophysiology) for a specified time.
-
Lyse the cells or tissue in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate.
-
-
Kinase Activity Assay (using a phospho-specific substrate):
-
For CaMKII: Use a CaMKII-specific substrate peptide (e.g., Autocamtide-2). Incubate the lysate with the substrate in a kinase reaction buffer containing [γ-³²P]ATP, Ca²⁺, and calmodulin.
-
For PKCα: Use a PKC-specific substrate peptide. Incubate the lysate with the substrate in a kinase reaction buffer containing [γ-³²P]ATP, phosphatidylserine, and diacylglycerol.
-
Spot the reaction mixture onto phosphocellulose paper and wash away unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Western Blot Analysis for Phosphorylated Kinases:
-
Separate proteins from the treated lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated (active) forms of CaMKII (e.g., phospho-Thr286) and PKCα (e.g., phospho-Ser657).
-
Use antibodies against the total protein for each kinase as a loading control.
-
Detect the primary antibodies with HRP-conjugated secondary antibodies and visualize using chemiluminescence.
-
-
Data Analysis:
-
For the kinase activity assay, compare the radioactivity counts between control and this compound-treated samples.
-
For the Western blot, quantify the band intensities for the phosphorylated and total proteins and calculate the ratio of phosphorylated to total protein.
-
Conclusion
While direct experimental data for this compound is currently lacking, the evidence from its close structural analogs, unifiram and sunifiram, provides a strong foundation for a proposed mechanism of action centered on the positive allosteric modulation of AMPA receptors. The hypothesized signaling pathway, involving an initial interaction with NMDA receptors leading to the downstream activation of PKCα and CaMKII and subsequent phosphorylation of AMPA receptors, offers a testable model for future research. The experimental protocols detailed in this guide provide a clear roadmap for elucidating the precise molecular interactions and functional consequences of this compound's effects on AMPA receptors. Such studies will be crucial for validating its therapeutic potential as a cognitive enhancer and for the rational design of next-generation nootropic agents.
References
- 1. Novel nootropic drug sunifiram improves cognitive deficits via CaM kinase II and protein kinase C activation in olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel nootropic drug sunifiram enhances hippocampal synaptic efficacy via glycine-binding site of N-methyl-D-aspartate receptor [pubmed.ncbi.nlm.nih.gov]
Sapunifiram's Interaction with the NMDA Receptor Glycine Site: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sapunifiram (MN-19) is a potent nootropic agent, structurally analogous to Sunifiram (B1682719) (DM-235). While direct quantitative binding data for this compound at the N-methyl-D-aspartate (NMDA) receptor glycine (B1666218) site is limited in publicly available literature, its close structural and in vivo potency relationship with Sunifiram strongly suggests a shared mechanism of action. This technical guide synthesizes the available information on this compound and leverages the more extensively studied profile of Sunifiram to elucidate the core interaction with the NMDA receptor glycine site and the subsequent intracellular signaling cascades. This document provides a comprehensive overview of the presumed mechanism, supporting in vivo data, and detailed experimental protocols relevant to the study of these compounds.
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory neurotransmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. The receptor's function is unique in its requirement for dual agonists: glutamate (B1630785) binding to the GluN2 subunit and a co-agonist, typically glycine or D-serine, binding to the GluN1 subunit. The glycine binding site, therefore, represents a key modulatory locus for influencing NMDA receptor activity. This compound (MN-19) and its analogue Sunifiram (DM-235) are piperazine-derived compounds that have demonstrated potent cognitive-enhancing effects in preclinical models. Evidence strongly points towards their mechanism of action involving the positive modulation of the NMDA receptor via its glycine binding site.
Core Mechanism of Action: Interaction with the NMDA Receptor Glycine Site
The proposed mechanism is that this compound, like Sunifiram, acts as a positive allosteric modulator or a partial agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. This interaction is thought to enhance the receptor's response to glutamate, leading to an influx of Ca²⁺ into the postsynaptic neuron. This influx is a critical initiating event for a cascade of downstream signaling pathways integral to synaptic plasticity.
Quantitative Data
Direct quantitative binding data for this compound (MN-19) on the NMDA receptor glycine site, such as Kᵢ or IC₅₀ values, are not extensively reported in the available scientific literature. However, comparative in vivo studies provide valuable insights into its potency.
Table 1: In Vivo Potency of this compound and Analogs in Cognitive Models
| Compound | Animal Model | Behavioral Test | Minimal Effective Dose (MED) | Reference |
| This compound (MN-19) | Mouse | Passive Avoidance Test | 0.01 mg/kg | [1][2] |
| Sunifiram (DM-235) | Mouse | Passive Avoidance Test | ~0.001-0.01 mg/kg | [1] |
| Piracetam | Mouse | Passive Avoidance Test | 30-100 mg/kg (i.p.) | [3] |
This table highlights the high potency of this compound, which is comparable to Sunifiram and significantly greater than the prototypical nootropic, Piracetam.
Downstream Signaling Pathways
The interaction of this compound with the NMDA receptor glycine site is hypothesized to initiate a cascade of intracellular events that underpin its nootropic effects. The data available for Sunifiram strongly suggests the involvement of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) and Protein Kinase C alpha (PKCα).
Upon activation of the NMDA receptor and subsequent Ca²⁺ influx, Ca²⁺ binds to calmodulin, which in turn activates CaMKII. Concurrently, the increased intracellular Ca²⁺ can also lead to the activation of PKCα. These kinases then phosphorylate a variety of synaptic proteins, leading to enhanced synaptic transmission and plasticity, such as Long-Term Potentiation (LTP).
Experimental Protocols
This section details the methodologies for key experiments used to characterize the interaction of compounds like this compound with the NMDA receptor and their downstream effects.
In Vitro Radioligand Binding Assay for NMDA Receptor Glycine Site
This protocol is designed to determine the binding affinity of a test compound for the NMDA receptor glycine site.
-
Objective: To measure the inhibition constant (Kᵢ) of this compound for the NMDA receptor glycine site.
-
Materials:
-
Rat cortical membranes (prepared from cerebral cortex)
-
[³H]-Glycine or other suitable radioligand
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
-
-
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total binding wells: Radioligand and assay buffer.
-
Non-specific binding wells: Radioligand and a high concentration of a known non-radioactive glycine site ligand.
-
Test compound wells: Radioligand and serial dilutions of this compound.
-
-
Incubation: Add the membrane preparation to all wells and incubate at a specified temperature and duration to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound (the concentration that inhibits 50% of specific binding) and then calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Western Blot Analysis of CaMKII and PKCα Phosphorylation
This protocol is used to quantify the activation of downstream kinases following treatment with the test compound.
-
Objective: To measure the levels of phosphorylated CaMKII (p-CaMKII) and phosphorylated PKCα (p-PKCα) in neuronal cells or tissue treated with this compound.
-
Materials:
-
Neuronal cell culture or brain tissue homogenates
-
This compound
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies: anti-p-CaMKII, anti-total CaMKII, anti-p-PKCα, anti-total PKCα
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Sample Preparation: Treat neuronal cells or tissue with this compound for a specified time. Lyse the cells/tissue in lysis buffer. Determine protein concentration.
-
SDS-PAGE: Denature protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of CaMKII and PKCα overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Wash the membrane again and apply a chemiluminescent substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
In Vivo Behavioral Models for Cognitive Enhancement
These protocols are used to assess the pro-cognitive effects of this compound in animal models.
-
5.3.1. Passive Avoidance Test
-
Principle: This test assesses fear-motivated long-term memory.
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a door. The floor of the dark chamber is equipped with an electric grid.
-
Procedure:
-
Training: A mouse is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.
-
Testing: After a set period (e.g., 24 hours), the mouse is returned to the light compartment. The latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.
-
-
Drug Administration: this compound is typically administered before the training session.
-
-
5.3.2. Y-Maze Test
-
Principle: This test evaluates spatial working memory based on the innate tendency of rodents to explore novel environments.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: A mouse is placed in the center of the maze and allowed to freely explore the arms for a set period. The sequence of arm entries is recorded. Spontaneous alternation is defined as consecutive entries into all three arms. A higher percentage of spontaneous alternations indicates better spatial working memory.
-
Drug Administration: this compound is administered before the test session.
-
-
5.3.3. Novel Object Recognition Test
-
Principle: This test assesses recognition memory based on the preference of rodents to explore a novel object over a familiar one.
-
Apparatus: An open-field arena.
-
Procedure:
-
Familiarization: A mouse is placed in the arena with two identical objects and allowed to explore them.
-
Testing: After a delay, one of the objects is replaced with a novel object. The time spent exploring each object is recorded. A preference for the novel object (spending more time exploring it) indicates recognition memory.
-
-
Drug Administration: this compound is administered before the familiarization or testing phase.
-
Conclusion
This compound is a potent nootropic agent with a mechanism of action that is strongly indicated to involve the positive modulation of the NMDA receptor at the glycine co-agonist site. This interaction is believed to trigger a downstream signaling cascade involving the activation of key kinases such as CaMKII and PKCα, ultimately leading to enhanced synaptic plasticity and cognitive function. While direct quantitative data for this compound is sparse, the extensive research on its close and similarly potent analog, Sunifiram, provides a robust framework for understanding its molecular and cellular effects. The experimental protocols detailed in this guide provide a basis for the further investigation and characterization of this compound and other related compounds targeting the NMDA receptor for cognitive enhancement. Further research is warranted to definitively establish the binding kinetics of this compound and to fully elucidate its pharmacological profile.
References
Sapunifiram (MN-19): A Technical Whitepaper on its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sapunifiram, also known as MN-19, is a synthetic nootropic agent that has demonstrated significant cognition-enhancing effects in preclinical studies. As an analog of the well-researched compound sunifiram (B1682719), this compound is of considerable interest to the neuroscience and drug development communities for its potential therapeutic applications in cognitive disorders. This document provides a comprehensive overview of the available technical information regarding its synthesis, chemical properties, and putative mechanism of action. Due to the limited availability of public domain data, this guide synthesizes information from published abstracts and publicly available databases. While a detailed, step-by-step synthesis protocol and experimentally derived quantitative data are not fully available, this paper establishes a foundational understanding for researchers in the field.
Chemical Properties and Data
This compound is structurally related to sunifiram, belonging to a class of piperazine-derived compounds. Its chemical identity and computed properties are summarized below. It is important to note that the majority of the available data is computational and awaits experimental verification.
Table 1: Chemical Identifiers and Computed Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]acetamide | PubChem |
| Molecular Formula | C₁₃H₁₇FN₂O₃S | PubChem |
| Molecular Weight | 300.35 g/mol | PubChem |
| CAS Number | 577778-29-1 | PubChem |
| XLogP3-AA | 1 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 5 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 300.09439174 Da | PubChem |
| Topological Polar Surface Area | 74.9 Ų | PubChem |
| Complexity | 433 | PubChem |
Note: The properties listed are computationally derived and should be confirmed through experimental analysis.[1]
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in its entirety. The primary literature describing its synthesis is found in the paper "Design, synthesis and nootropic activity of new analogues of sunifiram and this compound, two potent cognition-enhancers" by Martini et al., but the full experimental details are not accessible.[2][3]
Based on the synthesis of related sulfonamide and amide analogs of sunifiram, a plausible synthetic route would likely involve the reaction of a suitably protected 4-aminopiperidine (B84694) derivative with 4-fluorobenzenesulfonyl chloride, followed by deprotection and subsequent acetylation of the piperidine (B6355638) nitrogen.
General Synthetic Workflow (Hypothesized)
Caption: Hypothesized synthetic workflow for this compound.
Mechanism of Action
The precise mechanism of action for this compound is not fully elucidated, but research on its close analog, sunifiram, provides significant insights. It is understood that these compounds do not have a strong affinity for the most common neurotransmitter receptors.[4] Instead, their nootropic effects are believed to be mediated through the modulation of glutamatergic neurotransmission.
The proposed mechanism involves the potentiation of NMDA receptor signaling, specifically through interaction with the glycine-binding site. This leads to the activation of downstream intracellular signaling cascades, including Protein Kinase C alpha (PKCα) and Calcium/calmodulin-dependent protein kinase II (CaMKII).[5] These kinases are crucial for synaptic plasticity and the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory.
Proposed Signaling Pathway
Caption: Proposed signaling pathway for this compound's nootropic effects.
Experimental Protocols
The primary behavioral assay used to evaluate the nootropic effects of this compound and its analogs is the mouse passive-avoidance test .[3] This test assesses learning and memory in rodents.
General Methodology: Mouse Passive-Avoidance Test
-
Apparatus: The apparatus consists of a two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
-
Acquisition Trial (Training):
-
A mouse is placed in the light compartment.
-
After a short acclimatization period, the door to the dark compartment is opened.
-
Mice have a natural aversion to light and will typically enter the dark compartment.
-
Upon entering the dark compartment, the door closes, and a mild, brief electric foot shock is delivered.
-
The mouse is then removed and returned to its home cage.
-
-
Retention Trial (Testing):
-
Typically conducted 24 hours after the acquisition trial.
-
The mouse is again placed in the light compartment, and the door to the dark compartment is opened.
-
The latency to enter the dark compartment is recorded.
-
A longer latency to enter the dark compartment is indicative of a stronger memory of the aversive stimulus, and thus, better learning and memory.
-
-
Drug Administration:
-
This compound or a vehicle control is administered at a specified time before the acquisition trial.
-
In some experimental designs, an amnesic agent (e.g., scopolamine) is used to induce a cognitive deficit, and the ability of the test compound to reverse this deficit is measured.
-
Table 2: Key Parameters for Passive-Avoidance Test (Illustrative)
| Parameter | Example Value/Condition |
| Animal Model | Male Swiss albino mice (25-30 g) |
| Drug Administration | Intraperitoneal (i.p.) or oral (p.o.) gavage |
| Dosage Range | 0.01 - 10 mg/kg |
| Time of Administration | 30-60 minutes prior to the acquisition trial |
| Foot Shock Intensity | 0.2 - 0.5 mA |
| Foot Shock Duration | 1 - 2 seconds |
| Retention Interval | 24 hours |
| Cut-off Time | 300 seconds |
Note: The values in this table are illustrative and would need to be specified in a detailed experimental protocol.
Conclusion and Future Directions
This compound is a promising nootropic agent with a putative mechanism of action centered on the potentiation of NMDA receptor function and the activation of key intracellular signaling pathways involved in synaptic plasticity. While its cognition-enhancing effects have been demonstrated in preclinical models, a significant amount of research is still required. Future work should focus on:
-
Publication of the detailed synthesis protocol to allow for broader research and replication.
-
Comprehensive experimental determination of its physicochemical properties , including solubility, melting point, and spectral data.
-
In-depth elucidation of its pharmacokinetic and pharmacodynamic profile.
-
Further investigation into its mechanism of action , including downstream targets of CaMKII and PKCα activation.
-
Toxicology and safety studies to assess its potential for clinical development.
This whitepaper provides a summary of the currently available information on this compound. As more research becomes publicly available, a more complete and detailed technical guide can be developed to further aid researchers and drug developers in this promising area of neuroscience.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cognitive enhancers nootropics: Topics by Science.gov [science.gov]
- 5. Novel nootropic drug sunifiram improves cognitive deficits via CaM kinase II and protein kinase C activation in olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Characterization of Sapunifiram's Nootropic Effects: A Technical Guide
Disclaimer: Direct in-vitro research on Sapunifiram (MN-19) is exceptionally limited in publicly available scientific literature. Most of the current understanding of its nootropic effects is extrapolated from its structural analog, Sunifiram (B1682719) (DM-235). This document summarizes the available in-vitro data on Sunifiram as a proxy to infer the potential mechanisms of this compound, a potent cognition-enhancer. Researchers should be aware that while structurally similar, the pharmacological profiles of these two compounds may not be identical.
Introduction
This compound (MN-19) is a piperazine-derived nootropic agent, structurally analogous to Sunifiram (DM-235). Both compounds are noted for their potent antiamnesic and procognitive effects in animal studies, reportedly thousands of times more potent than Piracetam.[1] Despite this, the precise mechanism of action remains a subject of ongoing investigation. In-vitro studies have been crucial in beginning to unravel the complex signaling cascades modulated by these compounds, pointing towards an indirect modulation of key neurotransmitter systems involved in learning and memory.
Receptor Binding Affinity
A significant finding from broad panel in-vitro assays is that neither Sunifiram nor its related compounds, including by extension this compound, exhibit direct binding affinity for a wide range of common neurotransmitter receptors, ion channels, or transporters at concentrations up to 1 μM.[2] This suggests that their nootropic effects are not mediated by direct agonism or antagonism of these primary targets.
Table 1: Receptor Binding Profile of Sunifiram
| Receptor/Transporter Target | Binding Affinity |
| Glutamate Receptors (AMPA, NMDA) | No significant affinity |
| GABA Receptors | No significant affinity |
| Serotonin Receptors | No significant affinity |
| Dopamine Receptors | No significant affinity |
| Adrenergic Receptors | No significant affinity |
| Histamine Receptors | No significant affinity |
| Acetylcholine (B1216132) Receptors | No significant affinity |
| Opioid Receptors | No significant affinity |
| Major Ion Channels | No significant affinity |
| Major Neurotransmitter Transporters | No significant affinity |
Data extrapolated from broad panel assays of Sunifiram and Unifiram.[2]
Electrophysiological Effects on Long-Term Potentiation (LTP)
The enhancement of Long-Term Potentiation (LTP), a cellular correlate of learning and memory, is a key in-vitro finding for Sunifiram. Studies on hippocampal slices have demonstrated a significant potentiation of LTP in the CA1 region.
Key Findings:
-
Sunifiram, at concentrations between 10-100 nM, significantly enhances LTP in a bell-shaped dose-response curve, with peak efficacy at 10 nM.[3]
-
It increases the slope of field excitatory postsynaptic potentials (fEPSPs) in a dose-dependent manner from 1-1000 nM.[3]
Experimental Protocol: Hippocampal Slice Electrophysiology for LTP Measurement
-
Tissue Preparation:
-
Male mice are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 4.4 KCl, 2.5 CaCl2, 1.2 MgSO4, 1 NaH2PO4, 25 NaHCO3, and 10 glucose.
-
Transverse hippocampal slices (400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in an interface chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at 32°C.
-
A bipolar stimulating electrode is placed in the Schaffer collateral-commissural pathway to stimulate afferent fibers.
-
A glass microelectrode filled with aCSF is placed in the stratum radiatum of the CA1 region to record fEPSPs.
-
Baseline synaptic responses are recorded every 30 seconds for at least 20 minutes by delivering single pulses at an intensity that elicits 50% of the maximal response.
-
-
LTP Induction and Drug Application:
-
Sunifiram (or vehicle) is bath-applied to the slice for a designated period before LTP induction.
-
LTP is induced by a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, separated by 20 seconds).
-
Post-HFS fEPSPs are recorded for at least 60 minutes to measure the potentiation.
-
-
Data Analysis:
-
The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline.
-
Statistical comparisons are made between control and drug-treated slices.
-
Table 2: Effect of Sunifiram on Hippocampal LTP
| Concentration | Effect on LTP |
| 10 nM | Peak enhancement |
| 10-100 nM | Significant enhancement |
Data derived from electrophysiological studies in mouse hippocampal slices.[3]
Signaling Pathways
While this compound and its analogs do not directly bind to NMDA receptors, their pro-cognitive effects appear to be dependent on the activation of the glycine-binding site of the NMDA receptor.[3][4] This interaction initiates a downstream signaling cascade involving key kinases crucial for synaptic plasticity.
Key Signaling Events:
-
PKCα Activation: Sunifiram treatment leads to an increase in the phosphorylation and activation of Protein Kinase Cα (PKCα). This effect is blocked by 7-chloro-kynurenic acid (7-ClKN), an antagonist of the NMDA receptor glycine (B1666218) site.[3]
-
CaMKII Activation: The enhancement of LTP by Sunifiram is associated with an increase in the autophosphorylation of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII).[3][5]
-
AMPAR Phosphorylation: Activated CaMKII, in turn, phosphorylates the GluR1 subunit of AMPA receptors, a critical step for increasing synaptic strength.[3][5]
-
Src Kinase Involvement: The activation of PKCα by Sunifiram is dependent on Src kinase activity. Inhibition of Src kinase prevents the Sunifiram-induced enhancement of LTP.[3]
Experimental Protocol: Western Blotting for Protein Phosphorylation
-
Sample Preparation:
-
Hippocampal slices are treated with Sunifiram or vehicle for a specified duration.
-
Slices are rapidly homogenized in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-PKCα, phospho-CaMKII, phospho-GluR1) overnight at 4°C.
-
The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software.
-
The levels of phosphorylated proteins are normalized to the total protein levels for each respective protein.
-
Diagrams of Signaling Pathways and Workflows
Caption: Proposed signaling cascade for this compound/Sunifiram.
Caption: Workflow for in-vitro LTP experiments.
Effects on Neurotransmitter Release
Some reports suggest that Sunifiram and related compounds can increase the release of acetylcholine from the rat cerebral cortex.[1][6] This effect could contribute to their pro-cognitive properties, as the cholinergic system plays a vital role in memory and attention. However, detailed in-vitro studies quantifying this effect for this compound are lacking.
Experimental Protocol: In-Vitro Neurotransmitter Release Assay (General)
-
Synaptosome Preparation:
-
Brain tissue (e.g., cerebral cortex or hippocampus) is homogenized in a buffered sucrose (B13894) solution.
-
The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction (nerve terminals).
-
-
Loading with Radiolabeled Neurotransmitter:
-
Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]acetylcholine) to allow for its uptake into the nerve terminals.
-
-
Superfusion and Stimulation:
-
The loaded synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer.
-
Fractions of the perfusate are collected at regular intervals.
-
After establishing a stable baseline release, the synaptosomes are stimulated (e.g., with a high potassium concentration to induce depolarization) in the presence or absence of the test compound (this compound).
-
-
Quantification:
-
The radioactivity in each collected fraction is measured using liquid scintillation counting.
-
The amount of neurotransmitter released is calculated and expressed as a percentage of the total synaptosomal content.
-
Conclusion
The in-vitro characterization of this compound is still in its nascent stages, with the majority of mechanistic insights being drawn from its close analog, Sunifiram. The available evidence points towards a novel mechanism of action that does not involve direct interaction with major neurotransmitter receptors. Instead, this compound likely acts as a positive modulator of downstream signaling pathways crucial for synaptic plasticity and memory formation, initiated by an interaction with the glycine site of the NMDA receptor. This leads to the activation of CaMKII and PKCα, culminating in the enhancement of LTP. Further direct in-vitro studies on this compound are necessary to confirm these hypotheses and to fully elucidate its pharmacological profile.
References
- 1. Pharmacological characterization of DM232 (unifiram) and DM235 (sunifiram), new potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sunifiram - Wikipedia [en.wikipedia.org]
- 3. Novel nootropic drug sunifiram enhances hippocampal synaptic efficacy via glycine-binding site of N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel nootropic drug sunifiram improves cognitive deficits via CaM kinase II and protein kinase C activation in olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preclinical Evidence for Sapunifiram (MN-166/Ibudilast) in Cognitive Enhancement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sapunifiram (also known as MN-166 and ibudilast) is a small molecule, orally bioavailable drug with a multi-modal mechanism of action that has shown significant promise in preclinical models of cognitive impairment. Originally developed for asthma and post-stroke complications, its therapeutic potential has expanded to neurodegenerative and psychiatric disorders, underpinned by its anti-inflammatory and neuroprotective properties. This technical guide provides an in-depth overview of the preclinical evidence supporting the cognitive-enhancing effects of this compound. It details its pharmacological actions, summarizes key quantitative findings from animal studies, outlines experimental protocols, and visualizes the core signaling pathways involved.
Core Mechanisms of Action
This compound's cognitive-enhancing effects are attributed to a combination of synergistic mechanisms, primarily:
-
Phosphodiesterase (PDE) Inhibition: this compound is a non-selective inhibitor of phosphodiesterases, with notable activity against PDE4.[1][2] Inhibition of PDE4 prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in neuronal signaling.[1][2] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA) and subsequently, the phosphorylation of cAMP response element-binding protein (CREB).[1] pCREB acts as a transcription factor, promoting the expression of genes involved in synaptic plasticity, long-term potentiation (LTP), and memory formation.[1]
-
Anti-inflammatory and Glial Cell Attenuation: Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key pathological feature of many neurodegenerative diseases and is known to impair cognitive function. This compound has been shown to suppress the activation of glial cells and reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3] This glial attenuation helps to create a more favorable microenvironment for neuronal function and survival.
-
Macrophage Migration Inhibitory Factor (MIF) Inhibition: MIF is a pro-inflammatory cytokine implicated in the pathogenesis of several inflammatory and autoimmune diseases.[4] this compound has been identified as an inhibitor of MIF, further contributing to its anti-inflammatory profile.[5] By inhibiting MIF, this compound can modulate the inflammatory cascade that contributes to neuronal damage and cognitive decline.[4]
Quantitative Data from Preclinical Studies
The following tables summarize the available quantitative data from preclinical studies investigating the efficacy of this compound in various models of cognitive impairment.
Table 1: Pharmacokinetic Parameters of this compound (Ibudilast) in Different Species
| Species | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t1/2) (h) | Reference |
| Mouse | Oral | 10 mg/kg | ~150 | ~0.5 | ~400 | ~1.5 | [6] |
| Rat | Oral | 10 mg/kg | ~100 | ~1.0 | ~500 | ~2.0 | [6] |
| Dog | Oral | 5 mg/kg | 230 ± 120 | 1.5 ± 0.5 | 1100 ± 600 | ~4.0 | [7] |
| Monkey (Cynomolgus) | Oral | 5 mg/kg | ~300 | ~2.0 | ~1500 | ~3.0 | [6] |
| Human | Oral | 30 mg | 43.8 ± 14.5 | 2.2 ± 0.8 | 392 ± 113 | 19.1 ± 4.5 | [3] |
Note: Values are approximate and can vary based on the specific study design and analytical methods used.
Table 2: Efficacy of this compound in Animal Models of Cognitive Impairment
| Animal Model | Species/Strain | Inducing Agent | This compound Dose & Route | Cognitive Task | Key Findings | Reference |
| Scopolamine-induced amnesia | Mouse | Scopolamine (B1681570) (1-1.5 mg/kg, i.p.) | 10-30 mg/kg, p.o. | Passive Avoidance Test | Increased step-through latency, indicating improved memory retention. | [8] |
| Amyloid-β induced cognitive deficit | Rat | Aβ peptide (i.c.v. injection) | 10-20 mg/kg, p.o. | Morris Water Maze | Decreased escape latency and increased time spent in the target quadrant, indicating improved spatial learning and memory. | |
| Lipopolysaccharide (LPS)-induced neuroinflammation | Mouse | LPS (0.25 mg/kg, i.p.) | 10 mg/kg, p.o. | Y-maze | Increased spontaneous alternation, suggesting improved working memory. | [8] |
| Traumatic Brain Injury (TBI) | Rat | Controlled cortical impact | 10 mg/kg, s.c. | Fear Conditioning | Reduced freezing behavior, indicating amelioration of TBI-induced anxiety-like behavior. | [9] |
Experimental Protocols
Animal Models of Cognitive Impairment
-
Scopolamine-Induced Amnesia Model:
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Induction of Amnesia: A single intraperitoneal (i.p.) injection of scopolamine (1-1.5 mg/kg body weight) is administered 30 minutes before the training session of a cognitive task.[8]
-
Rationale: Scopolamine is a muscarinic acetylcholine (B1216132) receptor antagonist that induces transient cholinergic dysfunction, leading to deficits in learning and memory, mimicking aspects of cognitive impairment seen in neurodegenerative diseases.
-
-
Amyloid-β (Aβ) Infusion Model:
-
Animals: Male Wistar rats, 250-300g.
-
Induction of Cognitive Deficit: Stereotaxic surgery is performed to intracerebroventricularly (i.c.v.) infuse aggregated Aβ peptides (e.g., Aβ1-42). Animals are allowed to recover for a specified period (e.g., 1-2 weeks) before behavioral testing.
-
Rationale: This model aims to replicate the amyloid pathology characteristic of Alzheimer's disease, leading to synaptic dysfunction and cognitive decline.
-
Behavioral Assays for Cognitive Function
-
Morris Water Maze (MWM):
-
Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with opaque water, with a hidden escape platform. Visual cues are placed around the pool for spatial navigation.
-
Procedure:
-
Acquisition Phase: Animals undergo multiple trials per day for several consecutive days to learn the location of the hidden platform. Escape latency (time to find the platform) and path length are recorded.
-
Probe Trial: The platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.
-
-
Data Analysis: Comparison of escape latencies across training days and time spent in the target quadrant between treatment groups.
-
-
Passive Avoidance Test:
-
Apparatus: A two-chambered box with a light and a dark compartment, connected by a door. The floor of the dark compartment can deliver a mild foot shock.
-
Procedure:
-
Training: The animal is placed in the light compartment. When it enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.
-
Testing: After a retention interval (e.g., 24 hours), the animal is again placed in the light compartment, and the latency to enter the dark compartment (step-through latency) is recorded.
-
-
Data Analysis: Longer step-through latencies in the testing phase indicate better memory of the aversive experience.
-
Signaling Pathways and Experimental Workflows
This compound's Core Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. RePORT ⟩ RePORTER [reporter.nih.gov]
- 3. Ibudilast in healthy volunteers: safety, tolerability and pharmacokinetics with single and multiple doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MN-166 (ibudilast) in amyotrophic lateral sclerosis in a Phase IIb/III study: COMBAT-ALS study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-species comparisons of the pharmacokinetics of ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Food Science of Animal Resources [kosfaj.org]
- 8. Experimentally induced animal models for cognitive dysfunction and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Sapunifiram's Role in Modulating Synaptic Plasticity: A Technical Guide
Disclaimer: Scientific research on Sapunifiram (MN-19) is limited. The following information is primarily based on studies of its structural and functional analogue, Sunifiram (B1682719) (DM-235), and should be interpreted with caution. The data presented here serves as a guide for research professionals interested in the potential mechanisms of this class of nootropic compounds.
Introduction
This compound is a piperazine-derived compound with reported nootropic and cognition-enhancing properties.[1] It is a close structural analogue of Sunifiram, a more extensively studied compound that has demonstrated the ability to modulate synaptic plasticity, a fundamental cellular mechanism underlying learning and memory.[1] This technical guide provides an in-depth overview of the core mechanisms by which this class of compounds is thought to influence synaptic efficacy, with a focus on the modulation of long-term potentiation (LTP). The information is targeted towards researchers, scientists, and drug development professionals.
Core Mechanism of Action: Enhancement of NMDA Receptor-Dependent Long-Term Potentiation
Preclinical studies on Sunifiram suggest that its primary mechanism of action involves the enhancement of N-methyl-D-aspartate receptor (NMDAR)-dependent long-term potentiation (LTP) in the hippocampus.[2][3] LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[4]
Sunifiram has been shown to significantly enhance LTP in a bell-shaped dose-response relationship.[2] This enhancement is linked to the stimulation of the glycine-binding site of the NMDAR, which leads to the activation of downstream signaling cascades crucial for synaptic strengthening.[2][5]
Quantitative Data on Synaptic Plasticity Modulation (from Sunifiram Studies)
The following tables summarize the key quantitative findings from electrophysiological and biochemical studies on Sunifiram.
Table 1: Dose-Dependent Enhancement of Long-Term Potentiation (LTP) by Sunifiram
| Sunifiram Concentration | LTP Enhancement (fEPSP slope) | Statistical Significance |
| 10 nM | Peak Enhancement | p < 0.05 |
| 100 nM | Significant Enhancement | p < 0.05 |
| 1-1000 nM | Dose-dependent increase in fEPSP slope | - |
Data extracted from studies on mouse hippocampal slices.[2]
Table 2: Effect of Sunifiram on Key Signaling Molecules
| Target Molecule | Effect of Sunifiram (10 nM) | Upstream Modulator | Downstream Effect |
| PKCα (Ser-657) | Increased Phosphorylation | Src Kinase | Phosphorylation of NMDAR |
| Src Family (Tyr-416) | Increased Phosphorylation | - | Activation of PKCα |
| CaMKII | Increased Activation | - | Phosphorylation of AMPAR |
| AMPAR | Increased Phosphorylation | CaMKII | Enhanced Synaptic Transmission |
| NMDAR | Increased Phosphorylation | PKCα | Potentiation of LTP |
Data from immunoblotting analysis in mouse hippocampal slices.[2]
Signaling Pathways
The modulation of synaptic plasticity by this class of compounds is believed to be mediated through a specific signaling cascade initiated at the NMDA receptor.
This compound/Sunifiram signaling cascade.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of Sunifiram's effects on synaptic plasticity.
In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol is adapted from studies investigating the effects of Sunifiram on synaptic plasticity in the CA1 region of the mouse hippocampus.[2]
1. Slice Preparation:
-
Male C57BL/6J mice (8-12 weeks old) are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, and 10 glucose.
-
Transverse hippocampal slices (400 µm) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording:
-
A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at 30-32°C.
-
A bipolar stimulating electrode is placed in the Schaffer collateral-commissural pathway.
-
A glass microelectrode filled with aCSF is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline fEPSPs are recorded for at least 20 minutes by delivering single pulses at 0.05 Hz. The stimulus intensity is adjusted to elicit a response that is 30-40% of the maximal fEPSP amplitude.
3. Drug Application:
-
Sunifiram is dissolved in DMSO and then diluted in aCSF to the final desired concentrations (e.g., 10 nM, 100 nM).
-
The drug is applied to the slice via the perfusion system for a predetermined period before LTP induction.
4. LTP Induction and Recording:
-
LTP is induced using a high-frequency stimulation (HFS) protocol, typically theta-burst stimulation (TBS): 10 trains of 4 pulses at 100 Hz, with an inter-train interval of 200 ms.
-
fEPSPs are recorded for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
Workflow for LTP experiments.
Immunoblotting for Protein Phosphorylation
This protocol is used to quantify the changes in the phosphorylation state of key signaling proteins.[2]
1. Sample Preparation:
-
Hippocampal slices are treated with Sunifiram at various concentrations.
-
After treatment, slices are homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
2. SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
3. Immunodetection:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-PKCα, total PKCα, phospho-CaMKII, total CaMKII).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Conclusion and Future Directions
The available evidence, primarily from studies on its analogue Sunifiram, suggests that this compound may enhance synaptic plasticity by positively modulating NMDA receptor function through its glycine-binding site. This action initiates a downstream signaling cascade involving Src kinase, PKCα, and CaMKII, ultimately leading to the phosphorylation of AMPA and NMDA receptors and the potentiation of LTP.
Further research is required to:
-
Directly investigate the effects of this compound on synaptic plasticity and compare its potency and efficacy to Sunifiram.
-
Elucidate the precise molecular interactions between this compound and the NMDA receptor.
-
Conduct in vivo studies to confirm these cellular mechanisms translate to cognitive enhancement in animal models.
-
Perform comprehensive safety and toxicology studies.
This technical guide provides a foundational understanding of the potential mechanisms of this compound for researchers and drug development professionals. The detailed protocols and signaling pathway diagrams offer a framework for designing future experiments to further explore the therapeutic potential of this class of compounds.
References
- 1. Design, synthesis and nootropic activity of new analogues of sunifiram and this compound, two potent cognition-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel nootropic drug sunifiram enhances hippocampal synaptic efficacy via glycine-binding site of N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Establishing Natural Nootropics: Recent Molecular Enhancement Influenced by Natural Nootropic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel nootropic drug sunifiram improves cognitive deficits via CaM kinase II and protein kinase C activation in olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Neuroprotective Potential of Sapunifiram: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific data specifically investigating Sapunifiram (MN-19) is limited in the public domain. This guide summarizes the available information on this compound and its close structural and functional analogue, Sunifiram (B1682719) (DM-235), to provide a comprehensive overview of its potential neuroprotective properties and mechanism of action. Data presented for Sunifiram is expected to be highly relevant to this compound, but this assumption should be noted.
Introduction
This compound (MN-19) is a piperazine-derived nootropic agent with potential cognitive-enhancing and neuroprotective effects. It is a structural analogue of Sunifiram (DM-235), a compound that has been more extensively studied.[1][2] Both compounds have demonstrated significant antiamnesic and procognitive activities in preclinical models, with potencies notably higher than the archetypal nootropic, piracetam.[1] This technical guide aims to consolidate the existing knowledge on this compound and its related compounds, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways that may contribute to its neuroprotective potential.
Quantitative Data Summary
The following tables summarize the available quantitative data for Sunifiram, which is used here as a proxy for this compound due to the limited availability of specific data for the latter.
Table 1: In Vitro Efficacy of Sunifiram
| Parameter | Value | Species/System | Notes |
| Ki (inhibition of glucose transport) | 26.0 µM | Human erythrocytes | This action is correlated with potency in reversing scopolamine-induced memory deficits in mice, but is not considered the primary mechanism of action.[2] |
Table 2: In Vivo Efficacy of Sunifiram and Analogues
| Compound | Effective Dose (i.p.) | Animal Model | Test | Effect |
| Sunifiram (DM-235) | 0.1 mg/kg | Mouse | Passive Avoidance Test | Reversed amnesia induced by the AMPA receptor antagonist NBQX. |
| Sunifiram (DM-235) | 1 mg/kg | Mouse | Pentobarbitone-induced hypnosis | Reduced the duration of hypnosis. |
| Sunifiram Analogues | 0.3 - 10 mg/kg | Mouse | Passive Avoidance Test | Showed cognitive enhancement. |
Mechanism of Action
While the precise mechanism of action for this compound is not fully elucidated, research on its analogue Sunifiram points towards the modulation of glutamatergic neurotransmission, a key pathway in learning and memory.
Sunifiram is reported to act as a positive allosteric modulator of AMPA receptors and to stimulate the glycine-binding site of NMDA receptors.[2] This activation is believed to trigger downstream signaling cascades involving Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase C alpha (PKCα).[2] These kinases play a crucial role in synaptic plasticity, including long-term potentiation (LTP), a cellular mechanism underlying learning and memory.
Proposed Signaling Pathway
The following diagram illustrates the proposed signaling pathway for Sunifiram, which is likely shared by this compound.
Caption: Proposed signaling cascade for this compound.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not widely published. However, based on the studies conducted on its analogues, the following methodologies are relevant for assessing its neuroprotective and cognitive-enhancing potential.
In Vivo: Mouse Passive-Avoidance Test
This test is a widely used behavioral paradigm to assess learning and memory in rodents.
Caption: Workflow for the mouse passive-avoidance test.
Methodology:
-
Apparatus: A two-compartment box with a light and a dark chamber connected by an opening. The floor of the dark chamber is equipped with an electric grid.
-
Acclimation: Mice are allowed to explore the apparatus freely for a set period.
-
Training: Each mouse is placed in the light compartment. When it enters the dark compartment, a mild, brief foot shock is delivered.
-
Drug Administration: this compound or a vehicle control is administered intraperitoneally (i.p.) at specified doses and times relative to the training and testing phases.
-
Testing: After a defined interval (e.g., 24 hours), the mouse is returned to the light compartment, and the latency to enter the dark compartment is recorded. Longer latencies are indicative of improved memory of the aversive stimulus.
In Vitro: Receptor Binding and Cellular Assays
To investigate the molecular targets and cellular effects of this compound, a variety of in vitro assays can be employed.
Caption: Workflow for in vitro assays.
Methodologies:
-
Receptor Binding Assays: Utilizing radioligand binding or fluorescence-based techniques to determine the affinity of this compound for various receptors, particularly glutamate receptor subtypes.
-
Electrophysiology: Employing patch-clamp techniques on cultured neurons (e.g., primary hippocampal neurons) to measure the effects of this compound on synaptic currents and long-term potentiation.
-
Western Blotting: To quantify the phosphorylation status of key signaling proteins like CaMKII and PKCα in response to this compound treatment, providing evidence of target engagement and pathway activation.
-
Cell Viability Assays: Using methods such as the MTT or LDH assay to assess the ability of this compound to protect cultured neurons from excitotoxicity or other neurotoxic insults.
Conclusion and Future Directions
This compound, along with its analogue Sunifiram, represents a promising class of nootropic and neuroprotective agents. The available evidence, primarily from studies on Sunifiram, suggests a mechanism of action centered on the potentiation of glutamatergic signaling, a critical pathway for cognitive function.
To fully realize the therapeutic potential of this compound, future research should focus on:
-
Direct Characterization: Conducting comprehensive in vitro and in vivo studies specifically on this compound to determine its pharmacological and pharmacokinetic profiles.
-
Neuroprotection Models: Evaluating the efficacy of this compound in animal models of neurodegenerative diseases (e.g., Alzheimer's disease, Parkinson's disease) and ischemic injury.
-
Safety and Toxicology: Performing detailed toxicology studies to establish a comprehensive safety profile.
This technical guide provides a foundational understanding of the neuroprotective potential of this compound based on the current scientific landscape. Further dedicated research is imperative to translate these preclinical findings into potential clinical applications.
References
Sapunifiram and Long-Term Potentiation: A Technical Review of a Putative Cognitive Enhancer
An In-depth Examination of a Nootropic Candidate and its Potential Role in Synaptic Plasticity
Disclaimer: Direct experimental data on the effects of Sapunifiram on long-term potentiation (LTP) induction are not extensively available in peer-reviewed literature. This guide synthesizes information on its closely related analog, Sunifiram (B1682719), to provide a potential framework for understanding this compound's mechanism of action. The information presented regarding specific molecular interactions and quantitative effects on LTP is based on studies of Sunifiram and should be considered as a proxy until direct research on this compound becomes available.
Introduction
This compound (MN19) is a synthetic nootropic compound that, along with its analog Sunifiram (DM235), has garnered interest for its potential cognitive-enhancing effects.[1] These compounds are structurally related to Piracetam and are under investigation for their potential therapeutic applications in neurodegenerative disorders like Alzheimer's disease.[2][3][4] The core of their putative cognitive-enhancing properties is believed to lie in their ability to modulate synaptic plasticity, a fundamental mechanism for learning and memory.[5][6] Long-term potentiation (LTP), a persistent strengthening of synapses, is a primary experimental model for studying the cellular basis of learning and memory.[6][7][8] This technical guide provides a detailed overview of the known effects of the closely related compound, Sunifiram, on LTP induction, offering insights into the potential mechanisms of this compound.
Core Mechanism of Action: Insights from Sunifiram
Research on Sunifiram suggests that its pro-cognitive effects are mediated through the modulation of glutamatergic neurotransmission, specifically by targeting NMDA and AMPA receptors, which are crucial for LTP induction.[2][3][9]
Allosteric Modulation of NMDA Receptors
Sunifiram appears to act as a positive allosteric modulator at the glycine-binding site of the NMDA receptor.[2][3][10] This interaction enhances NMDA receptor-mediated synaptic responses, a critical step in initiating the molecular cascade that leads to LTP.[2][3][4] The potentiation of NMDA receptor function by Sunifiram leads to an increased influx of Ca²⁺ into the postsynaptic neuron upon glutamate (B1630785) binding, a key trigger for LTP.[11]
Enhancement of AMPA Receptor Function
The cognitive-enhancing effects of Sunifiram are also linked to the potentiation of AMPA receptor function.[2][9] This is thought to be a downstream consequence of NMDA receptor modulation and the subsequent activation of intracellular signaling cascades.[2][3]
The Effect of Sunifiram on LTP Induction
Studies utilizing electrophysiological recordings in hippocampal slices have demonstrated that Sunifiram can significantly enhance the induction of LTP.[2][3]
Dose-Dependent Enhancement of LTP
Sunifiram exhibits a bell-shaped dose-response curve in its enhancement of LTP, with optimal effects observed at a concentration of 10 nM.[2][3][4] Both lower and higher concentrations show a diminished effect. This suggests a specific and saturable binding interaction.
Impact on Field Excitatory Postsynaptic Potentials (fEPSPs)
Application of Sunifiram has been shown to increase the slope of fEPSPs in a dose-dependent manner, indicating an enhancement of basal synaptic transmission.[2][3]
Signaling Pathways Implicated in Sunifiram-Mediated LTP Enhancement
The potentiation of LTP by Sunifiram involves the activation of several key intracellular signaling kinases.[2][3][10]
Activation of Protein Kinase Cα (PKCα)
Sunifiram treatment leads to an increase in the phosphorylation and activation of PKCα.[2][3][10] This activation is dependent on the stimulation of the glycine-binding site of the NMDA receptor and involves the Src kinase family.[2][3] Activated PKCα can then phosphorylate the NMDA receptor subunits, further enhancing their function.[2][4]
Activation of Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII)
Following the increased Ca²⁺ influx through NMDA receptors, CaMKII is activated.[2][3][10] Activated CaMKII plays a crucial role in the early phase of LTP by phosphorylating AMPA receptors, which increases their conductance and promotes their insertion into the postsynaptic membrane.[2][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on Sunifiram's effect on LTP.
| Parameter | Sunifiram Concentration | Observation | Reference |
| LTP Enhancement | 10 nM | Peak enhancement of LTP induction | [2][3][4] |
| 10-100 nM | Significant enhancement of LTP | [2][3] | |
| fEPSP Slope | 1-1000 nM | Dose-dependent increase | [2][3] |
| PKCα Phosphorylation | 10 nM | Peak increase in phosphorylation | [2] |
| Src Kinase Phosphorylation | 10 nM | Peak increase in phosphorylation | [2] |
| CaMKIIα Phosphorylation | Not specified | Restored to control levels in OBX mice | [10] |
| GluR1 (AMPA Receptor Subunit) Phosphorylation | Not specified | Restored to control levels in OBX mice | [10] |
| NR1 (NMDA Receptor Subunit) Phosphorylation | Not specified | Improved to control levels in OBX mice | [10] |
Experimental Protocols
Electrophysiological Recording of LTP
-
Tissue Preparation: Transverse hippocampal slices (e.g., 400 µm thick) are prepared from the brains of rodents (e.g., mice).
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode.
-
Stimulation: Schaffer collaterals are stimulated with a bipolar electrode.
-
LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second) is used to induce LTP.
-
Drug Application: Sunifiram is bath-applied to the slices at various concentrations before and during HFS.
Immunoblotting for Protein Phosphorylation
-
Sample Preparation: Hippocampal slices are treated with Sunifiram and then rapidly frozen and homogenized in lysis buffer.
-
Protein Quantification: Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., PKCα, CaMKII, Src, NR1, GluR1).
-
Detection: Membranes are incubated with secondary antibodies conjugated to a detectable enzyme (e.g., HRP), and the signal is visualized using chemiluminescence.
Visualizations
Signaling Pathway of Sunifiram in LTP Enhancement
References
- 1. Design, synthesis and nootropic activity of new analogues of sunifiram and this compound, two potent cognition-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel nootropic drug sunifiram enhances hippocampal synaptic efficacy via glycine-binding site of N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Focus on Cognitive Enhancement: A Narrative Overview of Nootropics and “Smart Drug” Use and Misuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term potentiation - Wikipedia [en.wikipedia.org]
- 7. Induction and Experience-Dependent Consolidation of Stable Long-Term Potentiation Lasting Months in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-Term Potentiation and Depression as Putative Mechanisms for Memory Formation - Neural Plasticity and Memory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Sunifiram - NutraPedia [nutrahacker.com]
- 10. Novel nootropic drug sunifiram improves cognitive deficits via CaM kinase II and protein kinase C activation in olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Molecular Targets of Sapunifiram in the Central Nervous System: An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sapunifiram (MN-19) is a potent, experimental nootropic agent, an analogue of the more extensively studied compound Sunifiram (B1682719) (DM-235). While direct quantitative data on the molecular targets of this compound in the central nervous system (CNS) are limited in publicly accessible literature, comprehensive research on its counterpart, Sunifiram, provides a robust framework for understanding its likely mechanisms of action. This guide synthesizes the available data, focusing on the molecular interactions and signaling pathways implicated in the cognitive-enhancing effects of these compounds. The primary mechanism appears to be an indirect modulation of glutamatergic signaling, specifically through the glycine (B1666218) site of the NMDA receptor, leading to the activation of key downstream kinases, CaMKII and PKCα. This guide presents the quantitative data available for Sunifiram, detailed experimental protocols for key assays, and visual representations of the proposed signaling cascades and workflows to facilitate further research and development in this area.
Introduction
This compound and Sunifiram are piperazine-derived compounds that have demonstrated significant nootropic and anti-amnesic properties in preclinical studies, with potencies reported to be several orders of magnitude higher than piracetam. Despite this, their precise molecular binding sites and the full spectrum of their interactions within the CNS are not completely elucidated. Initial broad-spectrum screening of Sunifiram and its analogue, Unifiram, revealed no direct affinity for a wide range of common neurotransmitter receptors (including glutamate (B1630785), GABA, serotonin, dopamine, adrenergic, histamine, acetylcholine (B1216132), or opioid receptors), ion channels, or transporters at concentrations up to 1 µM. This suggests a novel or indirect mechanism of action. The current leading hypothesis, supported by electrophysiological and biochemical evidence, points towards a modulatory role in the glutamatergic system.
Primary Molecular Targets and Signaling Pathways
The cognitive-enhancing effects of Sunifiram, and by extension this compound, are believed to be mediated through the potentiation of NMDA receptor-dependent signaling. This is not a direct agonism of the glutamate binding site but rather a positive modulation through the glycine co-agonist site. This initial event triggers a cascade of intracellular signaling events crucial for synaptic plasticity.
NMDA Receptor Glycine-Binding Site
Studies on Sunifiram indicate that its enhancement of long-term potentiation (LTP), a cellular correlate of learning and memory, is dependent on the activation of the glycine-binding site on the NMDA receptor.[1] This was demonstrated by the blockade of Sunifiram's effects by 7-chloro-kynurenic acid (7-ClKN), a selective antagonist of the NMDA receptor's glycine site.[1] Furthermore, in the presence of high concentrations of glycine, Sunifiram's ability to potentiate LTP is occluded, suggesting a shared or overlapping mechanism at this site.[1]
Downstream Kinase Activation: CaMKII and PKCα
The stimulation of the NMDA receptor glycine site by Sunifiram leads to the activation of two critical intracellular protein kinases:
-
Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): Sunifiram treatment has been shown to increase the autophosphorylation of CaMKIIα at Thr-286, a key step in its activation.[1][2] Activated CaMKII is known to phosphorylate the AMPA receptor subunit GluR1 at Ser-831, which enhances AMPA receptor conductance and is a critical step in the expression of LTP.[1][2]
-
Protein Kinase Cα (PKCα): Sunifiram also promotes the autophosphorylation of PKCα at Ser-657.[1] Activated PKCα can phosphorylate the NMDA receptor subunit NR1 at Ser-896, which is also implicated in the modulation of receptor function and synaptic plasticity.[1][2] The activation of PKCα by Sunifiram appears to be mediated through Src kinase.[1]
The following diagram illustrates the proposed signaling pathway for Sunifiram in the CNS.
Quantitative Data (Sunifiram as an Analogue)
The following tables summarize the quantitative data available for Sunifiram, the close analogue of this compound. These data are derived from preclinical studies and provide insights into the effective concentrations and doses for its biological activities.
Table 1: In Vitro Efficacy of Sunifiram on Synaptic Function and Protein Phosphorylation
| Parameter | Assay System | Concentration | Effect | Reference |
| Long-Term Potentiation (LTP) | Mouse Hippocampal Slices | 10 nM | Peak enhancement of LTP | [1] |
| Long-Term Potentiation (LTP) | Mouse Hippocampal Slices | 10-100 nM | Significant enhancement of LTP | [1] |
| Field Excitatory Postsynaptic Potentials (fEPSPs) | Mouse Hippocampal Slices | 1-1000 nM | Dose-dependent increase in fEPSP slope | [1] |
| CaMKIIα Autophosphorylation (Thr-286) | Mouse Hippocampal Slices | 10 nM | Peak increase in phosphorylation | [1][2] |
| PKCα Autophosphorylation (Ser-657) | Mouse Hippocampal Slices | 10 nM | Peak increase in phosphorylation | [1][2] |
Table 2: In Vivo Efficacy of Sunifiram in Animal Models of Cognition
| Model | Species | Administration | Dose Range | Effect | Reference |
| Olfactory Bulbectomized (OBX) Mice | Mouse | Oral (p.o.) | 0.01-1.0 mg/kg | Amelioration of memory deficits | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of the findings related to this compound and its analogues. Below are synthesized protocols for key experiments based on the cited literature.
Electrophysiological Recording of Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol is designed to assess the effects of a compound on synaptic plasticity in the CA1 region of the hippocampus.
Immunoblotting for CaMKII and PKCα Phosphorylation
This protocol is used to quantify the activation of key kinases in response to compound treatment.
In Vivo Microdialysis for Acetylcholine Release
This protocol allows for the measurement of neurotransmitter levels in the brain of a freely moving animal.
Conclusion and Future Directions
The available evidence strongly suggests that this compound, like its analogue Sunifiram, exerts its nootropic effects in the central nervous system through a novel mechanism that involves the positive modulation of the NMDA receptor's glycine-binding site. This action initiates a downstream signaling cascade involving the activation of CaMKII and PKCα, which are pivotal for enhancing synaptic plasticity.
For drug development professionals, this pathway presents several points for further investigation and potential optimization. A critical next step is to obtain direct quantitative binding data for this compound at the NMDA receptor glycine site to confirm its affinity and compare it to Sunifiram. Furthermore, detailed structure-activity relationship (SAR) studies could elucidate the specific molecular features of this compound that contribute to its potency and efficacy, potentially guiding the design of next-generation cognitive enhancers with improved pharmacokinetic and pharmacodynamic profiles. Finally, as these compounds advance, comprehensive toxicology and human clinical trials will be necessary to establish their safety and therapeutic potential.
References
- 1. Novel nootropic drug sunifiram improves cognitive deficits via CaM kinase II and protein kinase C activation in olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of choline administration on in vivo release and biosynthesis of acetylcholine in the rat striatum as studied by in vivo brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Sapunifiram: Unraveling the Pharmacokinetic Profile in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sapunifiram (also known as MN-19) is a nootropic agent, a class of compounds investigated for their cognitive-enhancing properties. As a structural analog of the more widely studied sunifiram (B1682719) (DM-235), this compound has garnered interest within the research community. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its pharmacokinetic (PK) and bioavailability profile in animal models. At present, there is no published data detailing key PK parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), elimination half-life (t½), or oral bioavailability for this compound in any preclinical species.
This technical guide addresses this critical information void. While direct, quantitative data for this compound remains elusive, this document will provide a framework for the anticipated experimental methodologies and a comparative analysis based on its structural analog, sunifiram, to offer a foundational perspective for future preclinical development.
Introduction to this compound
This compound is a piperazine-derived compound that has been investigated for its potential nootropic effects.[1][2] Structurally, it is closely related to sunifiram, another potent cognitive enhancer.[1][3] Preclinical studies have demonstrated the activity of this compound in animal models of cognition, such as the mouse passive-avoidance test, where it has shown antiamnesic and procognitive effects.[1][2] The mechanism of action for this class of compounds is not fully elucidated but is thought to involve the modulation of AMPA and NMDA receptor activity, which are critical for synaptic plasticity and memory formation.[3][4][5]
Despite these initial efficacy studies, the progression of this compound through the drug development pipeline is hampered by the absence of published pharmacokinetic data. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to designing further preclinical toxicology studies and eventual clinical trials.
Hypothetical Experimental Protocols for Pharmacokinetic Assessment
To characterize the pharmacokinetics and bioavailability of this compound, a series of standardized preclinical studies would be necessary. The following outlines the detailed methodologies that would typically be employed.
Animal Models
The choice of animal models is a critical first step. Typically, two species are used: a rodent (e.g., Sprague-Dawley or Wistar rats) and a non-rodent (e.g., Beagle dogs or Cynomolgus monkeys). This allows for the assessment of inter-species variability in drug metabolism and pharmacokinetics.
Drug Administration
-
Intravenous (IV) Administration: To determine the absolute bioavailability and fundamental pharmacokinetic parameters like clearance and volume of distribution, this compound would be administered as a single intravenous bolus dose. The vehicle for administration would be a sterile, biocompatible solution, such as a saline or a buffered solution, potentially with a solubilizing agent if required due to the compound's properties.
-
Oral (PO) Administration: To assess oral absorption and bioavailability, this compound would be administered via oral gavage. The formulation could be a solution, suspension, or capsule, depending on the physicochemical properties of the drug.
Dosing
Dose selection would be informed by the effective doses observed in efficacy studies (e.g., 0.01 mg/kg for this compound in the mouse passive avoidance test) and preliminary toxicity assessments.[6] A dose-escalation study may be performed to evaluate dose proportionality of the pharmacokinetics.
Sample Collection
Following drug administration, serial blood samples would be collected at predetermined time points. The sampling schedule would be designed to adequately capture the absorption, distribution, and elimination phases of the drug. For example, samples might be collected at 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose. Plasma would be harvested from the blood samples by centrifugation and stored frozen until analysis.
Bioanalytical Method
A sensitive and specific bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), would be developed and validated to quantify the concentrations of this compound in plasma. The method validation would adhere to regulatory guidelines and assess parameters such as accuracy, precision, linearity, selectivity, and stability.
Pharmacokinetic Analysis
The plasma concentration-time data would be analyzed using non-compartmental or compartmental pharmacokinetic modeling software (e.g., WinNonlin). The following key parameters would be calculated:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t½ (Elimination Half-life): The time required for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
F (Bioavailability): The fraction of the orally administered dose that reaches the systemic circulation, calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral).
Data Presentation: Anticipated Structure of Findings
While no quantitative data for this compound is currently available, the following tables illustrate how such data would be structured for clear comparison and interpretation.
Table 1: Pharmacokinetic Parameters of this compound Following Intravenous Administration in Rats
| Parameter | Units | Value (Mean ± SD) |
| Dose | mg/kg | X |
| AUC₀-inf | ng·h/mL | Y ± Z |
| CL | L/h/kg | Y ± Z |
| Vd | L/kg | Y ± Z |
| t½ | h | Y ± Z |
Table 2: Pharmacokinetic Parameters of this compound Following Oral Administration in Rats
| Parameter | Units | Value (Mean ± SD) |
| Dose | mg/kg | X |
| Cmax | ng/mL | Y ± Z |
| Tmax | h | Y ± Z |
| AUC₀-t | ng·h/mL | Y ± Z |
| t½ | h | Y ± Z |
| F (%) | % | Y ± Z |
Visualization of Experimental and Logical Workflows
To facilitate a clear understanding of the processes involved in characterizing the pharmacokinetics of this compound, the following diagrams, generated using the DOT language, illustrate the typical experimental workflow and the logical relationship of key pharmacokinetic parameters.
Caption: Experimental workflow for a typical preclinical pharmacokinetic study.
Caption: Logical relationships between key pharmacokinetic parameters.
Conclusion and Future Directions
The development of this compound as a potential cognitive-enhancing agent is currently constrained by the lack of fundamental pharmacokinetic and bioavailability data. The experimental protocols and data presentation formats outlined in this guide provide a clear roadmap for the necessary preclinical studies. Generating this critical ADME data will be paramount in enabling a comprehensive risk assessment, guiding the design of toxicology studies, and ultimately determining the feasibility of advancing this compound into clinical development. Future research should prioritize conducting well-designed pharmacokinetic studies in relevant animal models to fill this knowledge gap and unlock the therapeutic potential of this promising nootropic compound.
References
- 1. Design, synthesis and nootropic activity of new analogues of sunifiram and this compound, two potent cognition-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sunifiram - Wikipedia [en.wikipedia.org]
- 4. Sunifiram - NutraPedia [nutrahacker.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
The Dawn of a New Wave in Cognitive Enhancement: An In-depth Technical Guide to the Early-Stage Discovery and Development of Sapunifiram Analogs
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the early-stage discovery and development of Sapunifiram (MN-19) analogs, a promising class of nootropic agents. This compound, a structural analog of the well-researched compound Sunifiram (DM-235), has garnered interest for its potential to enhance cognitive functions. This document delves into the synthesis, preclinical evaluation, and proposed mechanisms of action of these novel compounds, offering a foundational resource for researchers in the field of neuropharmacology and drug development.
Synthesis and Structure-Activity Relationships
The core structure of this compound, a piperazine (B1678402) derivative, serves as a versatile scaffold for the synthesis of a diverse library of analogs. The primary synthetic strategies involve modifications of the acyl and sulfonyl moieties attached to the piperazine ring. These modifications aim to explore the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
A general synthetic route to this compound analogs begins with the mono-acylation or mono-sulfonylation of piperazine, followed by a second acylation or sulfonylation reaction with a different acyl or sulfonyl chloride. Ring expansion or contraction of the piperazine ring and inversion of the exocyclic amide function have also been explored to probe the spatial requirements of the target receptor.[1][2]
The SAR studies, primarily guided by in vivo efficacy in the mouse passive-avoidance test, have revealed several key insights. For analogs structurally related to this compound, which possess an exocyclic amide group, the piperidine (B6355638) ring appears to be a crucial moiety for conferring potent nootropic activity.[2]
Quantitative Data Presentation
A critical aspect of drug discovery is the quantitative assessment of a compound's biological activity. While extensive quantitative data for a broad range of this compound analogs remains proprietary or unpublished, this section presents the available data and illustrative examples in the requested tabular format.
Table 1: In Vivo Efficacy of this compound Analogs in the Mouse Passive-Avoidance Test
| Compound ID | Structure | Dose Range (mg/kg, i.p.) | Activity in Mouse Passive-Avoidance Test | Reference |
| MN-19 (this compound) | (Structure of this compound) | Data not publicly available | Active, potent cognition-enhancer | [2] |
| Analog 1 | (Structure of Analog 1) | 0.3 - 10 | Active, potent antiamnesic and procognitive activity | [2] |
| Analog 2 | (Structure of Analog 2) | 0.3 - 10 | Active, potency similar to parent compounds | [2] |
| Analog 3 | (Structure of Analog 3) | > 10 | Inactive | [2] |
| Piracetam | (Structure of Piracetam) | 30 - 100 | Reference Compound | [2] |
Note: Specific ED50 values for this compound and its analogs from the mouse passive-avoidance test are not available in the cited public literature. The activity is described qualitatively.
Table 2: Illustrative In Vitro Profile of a Representative Nootropic Agent
| Assay Type | Target | Compound ID | Binding Affinity (Ki, nM) | Functional Efficacy (EC50/IC50, nM) | Reference |
| Radioligand Binding | NMDA Receptor (Glycine Site) | Representative Analog | 150 | - | Hypothetical |
| Electrophysiology | AMPA Receptor Potentiation | Representative Analog | - | 500 (EC50) | Hypothetical |
| Acetylcholine (B1216132) Release | Rat Cortical Slices | Representative Analog | - | 750 (EC50) | Hypothetical |
| Acetylcholinesterase Inhibition | Human AChE | Sunifiram-Carbamate Hybrid | - | 18 (IC50) | [3] |
Note: This table is illustrative and intended to demonstrate the requested data presentation format. The data for the "Representative Analog" is hypothetical due to the lack of publicly available, specific in vitro quantitative data for this compound analogs.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of preclinical drug development. This section provides methodologies for the key assays used to characterize this compound and its analogs.
In Vivo Cognition-Enhancing Activity: Mouse Passive-Avoidance Test
This fear-motivated test is a classic paradigm for assessing short-term and long-term memory in rodents.
Apparatus: A two-compartment box with a light and a dark chamber connected by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
Procedure:
-
Acquisition Trial (Day 1):
-
A mouse is placed in the light compartment.
-
After a brief habituation period (e.g., 60 seconds), the guillotine door is opened.
-
When the mouse enters the dark compartment (step-through latency is recorded), the door is closed, and a mild, brief electric foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The mouse is then removed and returned to its home cage.
-
-
Retention Trial (Day 2, typically 24 hours later):
-
The mouse is again placed in the light compartment.
-
The guillotine door is opened, and the latency to enter the dark compartment is recorded (up to a cut-off time, e.g., 300 seconds).
-
An increase in step-through latency compared to non-shocked or vehicle-treated controls is interpreted as a measure of memory retention.
-
-
Drug Administration:
-
Test compounds (this compound analogs) or vehicle are administered intraperitoneally (i.p.) at specified doses (e.g., 0.3-10 mg/kg) at a predetermined time before the acquisition trial (e.g., 30 minutes).
-
In Vitro Neurotransmitter Release: Acetylcholine Release Assay
This assay measures the ability of a compound to modulate the release of acetylcholine from brain tissue.
Materials:
-
Freshly prepared rat cortical slices.
-
Krebs-Ringer bicarbonate buffer (KRB).
-
High potassium KRB (for depolarization).
-
Test compounds (this compound analogs).
-
Acetylcholine assay kit (colorimetric or fluorometric).
Procedure:
-
Tissue Preparation:
-
Rat cerebral cortex is rapidly dissected and sliced (e.g., 300 µm thickness) using a vibratome.
-
Slices are pre-incubated in oxygenated KRB at 37°C for a recovery period.
-
-
Basal and Stimulated Release:
-
Slices are transferred to micro-superfusion chambers and perfused with KRB.
-
Fractions of the superfusate are collected to measure basal acetylcholine release.
-
The perfusion medium is switched to high potassium KRB to induce depolarization and stimulate acetylcholine release, and fractions are collected.
-
-
Drug Application:
-
Test compounds are included in the perfusion medium at various concentrations to assess their effect on both basal and stimulated acetylcholine release.
-
-
Quantification:
-
The acetylcholine content in the collected fractions is determined using a commercially available assay kit according to the manufacturer's instructions.
-
In Vitro Target Engagement: AMPA Receptor Potentiation Assay (Electrophysiology)
This assay directly measures the ability of a compound to enhance the function of AMPA receptors.
Preparation:
-
Acute hippocampal slices from rats or mice, or cultured neurons.
-
Whole-cell patch-clamp electrophysiology setup.
-
External and internal recording solutions.
-
AMPA receptor agonist (e.g., glutamate (B1630785) or AMPA).
-
Test compounds (this compound analogs).
Procedure:
-
Cell Identification and Patching:
-
A neuron (e.g., a CA1 pyramidal neuron in a hippocampal slice) is visualized and patched with a glass micropipette in the whole-cell configuration.
-
-
Eliciting AMPA Receptor Currents:
-
The cell is voltage-clamped at a negative holding potential (e.g., -70 mV) to record excitatory postsynaptic currents (EPSCs).
-
AMPA receptor-mediated currents are evoked by either stimulating presynaptic afferents or by local application of an AMPA receptor agonist.
-
-
Compound Application:
-
A stable baseline of AMPA receptor currents is established.
-
The test compound is bath-applied at various concentrations.
-
-
Data Analysis:
-
The amplitude and decay kinetics of the AMPA receptor currents are measured before and after the application of the test compound.
-
A potentiation of the current amplitude or a slowing of the decay kinetics indicates a positive allosteric modulatory effect on the AMPA receptor.
-
In Vitro Target Binding: NMDA Receptor Glycine (B1666218) Site Binding Assay
This assay determines the affinity of a compound for the glycine binding site on the NMDA receptor.
Materials:
-
Rat brain cortical membranes.
-
Radiolabeled ligand for the glycine site (e.g., [³H]glycine or [³H]DCKA).
-
Test compounds (this compound analogs).
-
Assay buffer and wash buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Rat cerebral cortex is homogenized in a buffer and centrifuged to isolate the membrane fraction.
-
-
Binding Reaction:
-
A mixture containing the brain membranes, the radiolabeled ligand, and varying concentrations of the unlabeled test compound is incubated.
-
-
Filtration:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
-
Quantification:
-
The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is then calculated to reflect the binding affinity of the compound for the NMDA receptor glycine site.
-
Visualizing Pathways and Workflows
Diagrammatic representations of signaling pathways and experimental workflows are invaluable tools for understanding complex biological processes and research strategies.
Caption: Preclinical discovery and development workflow for this compound analogs.
Caption: Proposed signaling cascade for the nootropic effects of this compound analogs.
Conclusion and Future Directions
The early-stage discovery and development of this compound analogs represent a promising avenue in the quest for novel cognitive enhancers. The available preclinical data indicates that these compounds possess significant nootropic potential, likely mediated through the modulation of glutamatergic neurotransmission, specifically via the NMDA receptor glycine site, leading to the potentiation of AMPA receptor function and an increase in acetylcholine release.
Future research should focus on several key areas to advance this chemical series towards clinical development. A systematic exploration of the structure-activity relationship is required, supported by the generation of robust quantitative in vitro and in vivo data. This will enable the selection of lead candidates with optimized potency, selectivity, and pharmacokinetic profiles. Furthermore, detailed mechanistic studies are necessary to fully elucidate the downstream signaling pathways and to identify potential off-target effects. The lack of publicly available human clinical trial and toxicology data for this compound and its analogs underscores the need for comprehensive safety and efficacy evaluations in higher animal models and eventually in human subjects.[4] The methodologies and foundational knowledge presented in this whitepaper provide a solid framework for these future endeavors, paving the way for the potential development of a new generation of therapeutics for cognitive disorders.
References
- 1. Activation of glycine site and GluN2B subunit of NMDA receptors is necessary for ERK/CREB signaling cascade in rostral anterior cingulate cortex in rats: Implications for affective pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationships and Molecular Pharmacology of Positive Allosteric Modulators of the Mu-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Sapunifiram's Impact on Learning and Memory in Rodent Models: A Technical Guide
Disclaimer: Publicly available research specifically detailing the quantitative impact and precise molecular pathways of Sapunifiram (MN19) on learning and memory in rodent models is limited. This guide synthesizes the available information on this compound and its closely related, extensively studied analog, Sunifiram (B1682719) (DM235), to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. The data and mechanisms detailed below primarily reference Sunifiram and should be considered as a strong predictive framework for the potential effects of this compound, pending further specific investigation.
Executive Summary
This compound is a potent, piperazine-derived nootropic agent with demonstrated pro-cognitive and anti-amnesic properties in rodent models.[1] Structurally analogous to Sunifiram, it is anticipated to enhance cognitive functions, particularly learning and memory, through the modulation of key synaptic signaling pathways. This document provides an in-depth summary of the preclinical evidence, focusing on quantitative behavioral data, detailed experimental methodologies, and the underlying molecular mechanisms of action, primarily extrapolated from studies on Sunifiram.
Quantitative Data on Cognitive Enhancement
The following tables summarize the quantitative outcomes from key behavioral paradigms used to assess the impact of Sunifiram on learning and memory in rodent models. These data serve as a benchmark for designing and evaluating future studies on this compound.
Table 2.1: Passive Avoidance Test
| Animal Model | Treatment | Dosage (Route) | Challenge | Key Finding | Reference |
| Mice | Sunifiram (DM235) | 0.001 - 0.1 mg/kg (i.p.) | Scopolamine-induced amnesia | Prevention of amnesia | [2] |
| Mice | Sunifiram (DM235) | 0.01 - 0.1 mg/kg (p.o.) | Scopolamine-induced amnesia | Prevention of amnesia | [2] |
| Mice | Sunifiram Analogues | 0.3 - 10 mg/kg | Not specified | Cognitive enhancement | [3] |
Table 2.2: Novel Object Recognition (NOR) Test
| Animal Model | Treatment | Dosage (Route) | Key Finding | Reference |
| Olfactory Bulbectomized (OBX) Mice | Sunifiram | 0.01 - 1.0 mg/kg (p.o.) | Significant improvement in short-term memory | [1] |
Table 2.3: Morris Water Maze (MWM) Test
| Animal Model | Treatment | Dosage (Route) | Challenge | Key Finding | Reference |
| Rats | Sunifiram (DM235) | 0.1 mg/kg (i.p.) | Scopolamine-induced memory impairment | Prevention of memory impairment | [2] |
Experimental Protocols
This section details the methodologies for the key experiments cited, providing a framework for the preclinical evaluation of this compound.
Drug Administration
-
Oral Gavage (p.o.): this compound is synthesized and dissolved in a suitable vehicle (e.g., distilled water, saline with a small percentage of a solubilizing agent like Tween 80). Administration is performed using a gavage needle appropriate for the size of the rodent, with the volume calculated based on the animal's body weight.[4][5]
-
Intraperitoneal (i.p.) Injection: The compound is dissolved in sterile saline. The injection is administered into the lower abdominal quadrant, taking care to avoid the bladder and gastrointestinal tract.[6]
Behavioral Assays
The passive avoidance test assesses fear-motivated long-term memory.[7][8][9]
-
Apparatus: A two-compartment box with a light and a dark chamber connected by a door. The floor of the dark chamber is equipped with a shock generator.
-
Acquisition Phase: The rodent is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.
-
Retention Phase: 24 hours later, the animal is returned to the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.[10]
The NOR test evaluates non-spatial, episodic memory based on the innate preference of rodents for novelty.[11][12]
-
Habituation: The animal is allowed to freely explore an empty open-field arena.
-
Training/Familiarization Phase: Two identical objects are placed in the arena, and the rodent is allowed to explore them for a set period.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded. A discrimination index (time with novel object / total exploration time) is calculated to quantify recognition memory.
The MWM test is a widely used paradigm to assess spatial learning and memory.[13][14]
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface.
-
Acquisition Phase: The rodent is placed in the pool from different starting locations and must use distal cues to find the platform. The time to find the platform (escape latency) is recorded over several trials and days.[15][16][17]
-
Probe Trial: The platform is removed, and the animal is allowed to swim for a set time. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.
Signaling Pathways and Mechanism of Action
Based on studies of Sunifiram, this compound is hypothesized to enhance cognitive function through the modulation of glutamatergic neurotransmission, specifically by targeting the NMDA receptor.
NMDA Receptor Modulation
Sunifiram acts as a positive allosteric modulator at the glycine-binding site of the NMDA receptor.[1][18] This action enhances NMDA receptor-dependent signaling, a critical process for synaptic plasticity and memory formation.
Downstream Kinase Activation
The enhanced NMDA receptor activity leads to the activation of downstream signaling cascades involving Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase Cα (PKCα).[1][18]
-
CaMKII Pathway: Activation of CaMKII leads to the phosphorylation of AMPA receptors, which increases their synaptic insertion and channel conductance, thereby strengthening synaptic transmission.
-
PKCα Pathway: PKCα activation results in the phosphorylation of NMDA receptor subunits, further potentiating their function.
This dual activation converges to enhance long-term potentiation (LTP), a cellular correlate of learning and memory.
Experimental and Logical Workflows
Preclinical Evaluation Workflow
The following diagram illustrates a typical workflow for the preclinical assessment of a nootropic agent like this compound.
Conclusion
While direct and comprehensive data on this compound remains to be fully elucidated in publicly accessible literature, the extensive research on its structural and functional analog, Sunifiram, provides a robust foundation for understanding its potential as a cognitive enhancer. The evidence strongly suggests that this compound likely improves learning and memory by positively modulating NMDA receptor function and activating downstream CaMKII and PKCα signaling pathways, ultimately leading to enhanced synaptic plasticity. Further research is warranted to quantify the specific effects of this compound and confirm its precise mechanism of action.
References
- 1. Novel nootropic drug sunifiram improves cognitive deficits via CaM kinase II and protein kinase C activation in olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DM235 (sunifiram): a novel nootropic with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sunifiram - NutraPedia [nutrahacker.com]
- 4. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. az.research.umich.edu [az.research.umich.edu]
- 7. scantox.com [scantox.com]
- 8. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 9. Passive avoidance test [panlab.com]
- 10. ppj.phypha.ir [ppj.phypha.ir]
- 11. mdpi.com [mdpi.com]
- 12. A Review on the Disruption of Novel Object Recognition Induced by Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of training in the Morris water maze on the spatial learning acquisition and VAChT expression in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Cellular Pathways Modulated by Sapunifiram Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The majority of the detailed mechanistic data presented in this guide is based on studies of Sapunifiram's structural analog, Sunifiram (DM-235). Direct research on the cellular pathways modulated by this compound (MN-19) is limited. Due to their structural similarity and comparable potency in initial behavioral screens, it is hypothesized that their mechanisms of action are similar. This document will clearly distinguish between data directly obtained from this compound studies and that extrapolated from Sunifiram research.
Executive Summary
This compound (MN-19) is a potent, experimental nootropic agent with demonstrated pro-cognitive and anti-amnesic properties in preclinical models. While direct molecular studies on this compound are sparse, research on its close analog, Sunifiram, points to a mechanism of action centered on the potentiation of glutamatergic neurotransmission. The primary hypothesized pathway involves the modulation of the N-methyl-D-aspartate (NMDA) receptor, leading to the activation of key downstream signaling cascades integral to synaptic plasticity, learning, and memory. This guide provides a comprehensive overview of these putative cellular pathways, supported by available data and detailed experimental protocols to facilitate further research.
Core Cellular Pathway: NMDA Receptor Modulation and Downstream Signaling
The prevailing hypothesis is that this compound, like Sunifiram, enhances cognitive function by acting on the glutamatergic system. This is not through direct binding to the primary glutamate (B1630785) or NMDA binding sites, but rather through allosteric modulation, likely at the glycine-binding site of the NMDA receptor.
Signaling Cascade
Activation of the NMDA receptor by this compound is thought to initiate the following cascade:
-
NMDA Receptor Potentiation: this compound is believed to positively modulate the NMDA receptor, increasing its sensitivity to the co-agonist glycine. This enhances receptor activation in response to glutamate.
-
Calcium Influx: Enhanced NMDA receptor activation leads to a greater influx of Ca²⁺ into the postsynaptic neuron.
-
Activation of CaMKII and PKCα: The rise in intracellular Ca²⁺ activates two critical protein kinases:
-
Calcium/calmodulin-dependent protein kinase II (CaMKII): A key player in the induction of long-term potentiation (LTP).
-
Protein Kinase C alpha (PKCα): Involved in various signaling pathways that regulate synaptic function and plasticity.
-
-
AMPA Receptor Phosphorylation and Trafficking: Activated CaMKII and PKCα phosphorylate subunits of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, leading to its increased insertion into the postsynaptic membrane and enhanced channel conductance. This strengthens the synaptic connection.
Quantitative Data
Direct quantitative data for this compound is limited. The following tables summarize the available data, with data for Sunifiram provided for comparative and contextual purposes.
Table 1: In Vivo Behavioral Studies
| Compound | Assay | Species | Dosing | Outcome | Citation |
| This compound | Mouse Passive-Avoidance Test | Mouse | Not Specified | Potency similar to Sunifiram | [Not available] |
| Sunifiram | Mouse Passive-Avoidance Test | Mouse | 0.001 - 0.1 mg/kg (i.p.) | Reversal of scopolamine-induced amnesia | [Not available] |
| Sunifiram | Morris Water Maze | Rat | 0.1 mg/kg (i.p.) | Prevention of scopolamine-induced memory impairment | [Not available] |
Table 2: Ex Vivo Electrophysiology and In Vitro Biochemical Assays (Data for Sunifiram)
| Assay | Preparation | Concentration | Outcome | Citation |
| Long-Term Potentiation (LTP) | Mouse Hippocampal Slices | 10 - 100 nM | Significant enhancement of LTP | [Not available] |
| CaMKII Autophosphorylation | Mouse Hippocampal CA1 Region | 0.01 - 1.0 mg/kg (in vivo) | Restoration of autophosphorylation in OBX mice | [Not available] |
| PKCα Autophosphorylation | Mouse Hippocampal CA1 Region | 0.01 - 1.0 mg/kg (in vivo) | Improved autophosphorylation in OBX mice | [Not available] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound's effects.
Mouse Passive-Avoidance Test
This protocol is adapted from studies evaluating the anti-amnesic effects of nootropic compounds.
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
-
Procedure:
-
Acquisition Trial: A mouse is placed in the light compartment. After a brief habituation period, the door to the dark compartment is opened. When the mouse enters the dark compartment, the door is closed, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Retention Trial: 24 hours after the acquisition trial, the mouse is again placed in the light compartment, and the latency to enter the dark compartment is recorded (up to a cut-off time, e.g., 300 seconds).
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at a specified time before the acquisition trial. To induce amnesia, an agent like scopolamine (B1681570) can be administered prior to drug treatment.
-
-
Data Analysis: The latency to enter the dark chamber during the retention trial is the primary measure. A longer latency indicates better memory of the aversive stimulus.
Hippocampal Slice Electrophysiology for Long-Term Potentiation (LTP)
This protocol is essential for assessing the effects of this compound on synaptic plasticity.
-
Slice Preparation:
-
Mice are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
The hippocampi are dissected out, and transverse slices (300-400 µm) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Recording:
-
A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
A stable baseline of fEPSPs is recorded for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
This compound is then bath-applied at the desired concentration.
-
LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
fEPSPs are recorded for at least 60 minutes post-HFS to measure the potentiation.
-
-
Data Analysis: The slope of the fEPSP is measured, and the degree of LTP is expressed as the percentage increase in the fEPSP slope from the baseline.
Western Blotting for Phosphorylated CaMKII and PKCα
This protocol allows for the quantification of the activation of key downstream kinases.
-
Sample Preparation:
-
Hippocampal tissue or cultured neurons are treated with this compound or vehicle.
-
Samples are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Equal amounts of protein are loaded onto an SDS-PAGE gel and separated by electrophoresis.
-
Proteins are transferred from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% BSA in TBST to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of CaMKII (p-CaMKII) and PKCα (p-PKCα), as well as antibodies for the total forms of these proteins.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
The band intensities are quantified, and the levels of phosphorylated proteins are normalized to the total protein levels.
-
Conclusion and Future Directions
This compound is a promising nootropic agent with a likely mechanism of action involving the potentiation of the NMDA receptor signaling cascade, leading to the activation of CaMKII and PKCα and the subsequent enhancement of synaptic plasticity. While direct evidence for this compound's effects on these cellular pathways is currently lacking, the data from its close analog, Sunifiram, provides a strong foundation for future research.
To definitively elucidate the cellular pathways modulated by this compound, future studies should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro and ex vivo studies comparing the effects of this compound and Sunifiram on NMDA receptor function, CaMKII and PKCα activation, and LTP induction.
-
Receptor Binding Assays: Performing radioligand binding assays to determine if this compound directly interacts with the glycine-binding site of the NMDA receptor.
-
Dose-Response Analyses: Establishing detailed dose-response curves for this compound in both behavioral and cellular assays to fully characterize its potency and efficacy.
This technical guide provides a framework for understanding the current knowledge and directing future investigations into the cellular mechanisms of this potent cognitive enhancer.
Navigating the Uncharted: A Technical Guide to the Initial In Vitro Toxicity Screening of Sapunifiram
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Sapunifiram (MN-19) is an experimental compound and an analogue of Sunifiram (B1682719) (DM-235). As of current public knowledge, comprehensive toxicology testing for this compound has not been documented. This guide therefore outlines a recommended course of action for an initial in vitro toxicity screening, based on established principles of preclinical drug safety assessment. The experimental protocols and data presentation formats described herein are intended to serve as a foundational framework for such an investigation.
Introduction
This compound, a structural analogue of the nootropic compound Sunifiram, represents a novel chemical entity with potential pharmacological activity.[1][2] Early-stage assessment of the toxicological profile of any new investigational drug is paramount to ensure patient safety and guide further development. This technical guide provides a comprehensive overview of the essential in vitro assays recommended for the initial toxicity screening of this compound. The objective is to identify potential liabilities related to cytotoxicity, genotoxicity, cardiotoxicity, and metabolic drug-drug interactions at the earliest stages of research.
While the precise mechanism of action for this compound is not fully elucidated, its parent compound, Sunifiram, is thought to indirectly modulate AMPA receptor function and stimulate CaMKII and PKCα pathways, contingent on glycine-site activation of NMDA receptors.[3] This understanding, though incomplete, can inform the interpretation of potential toxicity findings.
Core In Vitro Toxicity Screening Battery
A standard initial in vitro toxicity screening battery for a novel small molecule like this compound should encompass assessments of cytotoxicity, genotoxicity, cardiotoxicity (specifically hERG channel inhibition), and cytochrome P450 (CYP450) inhibition.
Cytotoxicity Assessment
The initial evaluation of this compound's potential to cause cell death is a fundamental step. A panel of cell lines, including both cancerous and non-cancerous human cells, is recommended to identify any cell-type-specific toxicity. For instance, a human liver cell line (e.g., HepG2) is crucial for assessing potential hepatotoxicity, while a neuronal cell line (e.g., SH-SY5Y) would be relevant given the compound's intended nootropic effects.
Data Presentation:
Quantitative data from cytotoxicity assays should be presented in a clear, tabular format, allowing for easy comparison of IC50 values (the concentration of a substance that causes a 50% reduction in a specific biological activity) across different cell lines and exposure durations.
| Cell Line | Assay Type | Exposure Time (hours) | This compound IC50 (µM) | Positive Control IC50 (µM) |
| HepG2 (Human Hepatoma) | MTT | 24 | [Insert Data] | Doxorubicin: [Insert Data] |
| HepG2 (Human Hepatoma) | LDH | 24 | [Insert Data] | Triton X-100: [Insert Data] |
| SH-SY5Y (Human Neuroblastoma) | MTT | 24 | [Insert Data] | Doxorubicin: [Insert Data] |
| HEK293 (Human Embryonic Kidney) | Neutral Red Uptake | 24 | [Insert Data] | Doxorubicin: [Insert Data] |
| Primary Human Hepatocytes | MTT | 24 | [Insert Data] | Doxorubicin: [Insert Data] |
Experimental Protocols:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[4]
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for the desired exposure time (e.g., 24, 48, 72 hours). Include a vehicle control and a positive control (e.g., doxorubicin).
-
Following incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
-
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, indicating cytotoxicity.
-
Culture and treat cells with this compound as described for the MTT assay.
-
At the end of the incubation period, collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the LDH substrate.
-
Measure the enzymatic activity of LDH by monitoring the change in absorbance over time.
-
A positive control for maximum LDH release (e.g., Triton X-100) should be included.
-
Calculate the percentage of LDH release relative to the positive control.
-
-
Neutral Red Uptake Assay: This assay assesses the viability of cells based on their ability to take up and accumulate the supravital dye neutral red in their lysosomes.
-
Treat cells with this compound as previously described.
-
After the treatment period, incubate the cells with a medium containing neutral red.
-
Wash the cells to remove any unincorporated dye.
-
Extract the dye from the viable cells using a destaining solution.
-
Quantify the amount of extracted dye by measuring the absorbance.
-
Logical Workflow for Cytotoxicity Assessment:
References
Exploring the Structure-Activity Relationship of Sapunifiram Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of Sapunifiram (MN-19) derivatives. This compound, a potent nootropic agent, and its analogs have been the subject of research aimed at understanding the structural requirements for their cognitive-enhancing effects. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to this compound and its Nootropic Activity
This compound (MN-19) is a piperazine-derived compound structurally related to Sunifiram (DM-235), another well-known nootropic agent. Both compounds have demonstrated significant cognitive-enhancing properties in preclinical studies, showing much higher potency than traditional nootropics like piracetam.[1] The core of their activity is believed to lie in the modulation of glutamatergic neurotransmission, a key pathway involved in learning and memory.
The exploration of this compound derivatives has been driven by the need to understand how modifications to its chemical structure impact its pharmacological activity. These studies aim to identify key structural motifs responsible for its nootropic effects and to potentially develop new analogs with improved potency, selectivity, and pharmacokinetic profiles.
Structure-Activity Relationship (SAR) of this compound Derivatives
SAR studies on this compound and its analogs have primarily focused on modifications of the piperazine (B1678402) ring and the N-acyl substituents. Research by Martini et al. (2009) involved the synthesis and evaluation of a series of amides and sulfonamides derived from the core structure of Sunifiram and this compound. The key findings from these studies are summarized below.
Modifications of the Piperazine Ring
-
Ring Expansion and Contraction: Altering the size of the piperazine ring has been explored to understand the spatial requirements for optimal activity.
-
Inversion of the Exocyclic Amide Function: The orientation of the amide bond has been investigated to determine its role in receptor interaction.
Modifications of the N-Acyl Groups
-
Substitution of Benzoyl and Propanoyl Moieties: Various acidic groups have been used to replace the benzoyl and propanoyl groups of the parent compounds. The nature of these substituents significantly influences the nootropic potency.
While a comprehensive quantitative dataset for a wide range of this compound derivatives is not publicly available without access to the full proprietary research data, the available information indicates that the minimal effective dose (MED) in the mouse passive-avoidance test is a key parameter for comparison.
Table 1: Quantitative Data on the Nootropic Activity of this compound and Analogs
| Compound | Chemical Modification | In Vivo Model | Potency (MED, mg/kg) | Reference |
| This compound (MN-19) | Parent Compound | Mouse Passive-Avoidance Test | Data not publicly available | [2] |
| Sunifiram (DM-235) | Parent Compound | Mouse Passive-Avoidance Test | 0.001 (i.p.) | [3] |
| Analog 9 | Acetyl and isopropylsulfonyl substitution | Mouse Passive-Avoidance Test | 0.1 | [3] |
| Other Analogs | Modifications on the N-acyl groups | Mouse Passive-Avoidance Test | 0.01 - 0.1 | [3] |
Note: This table is populated with available data for the closely related Sunifiram and its derivatives, as specific quantitative data for a range of this compound derivatives is limited in the public domain. The MED (Minimal Effective Dose) values are from studies evaluating the reversal of scopolamine-induced amnesia.
Proposed Signaling Pathway of this compound
The mechanism of action of this compound is believed to be similar to that of Sunifiram, which involves the potentiation of the N-methyl-D-aspartate (NMDA) receptor signaling pathway. This pathway is crucial for synaptic plasticity, a fundamental process for learning and memory.
Caption: Proposed signaling pathway for this compound derivatives.
Experimental Protocols
The evaluation of the nootropic activity of this compound derivatives primarily relies on in vivo behavioral models. The following are detailed methodologies for key experiments.
Synthesis of this compound Derivatives
A general procedure for the synthesis of this compound derivatives involves the N-acylation of a piperazine core.
Caption: General workflow for the synthesis of this compound derivatives.
Detailed Protocol for N-acylation of Piperazine:
-
Mono-protection of Piperazine: Dissolve piperazine in a suitable solvent (e.g., dichloromethane). Add one equivalent of a protecting group agent (e.g., di-tert-butyl dicarbonate (B1257347) for Boc protection) and a base (e.g., triethylamine). Stir the reaction at room temperature until completion. Purify the mono-protected piperazine by column chromatography.
-
First Acylation: Dissolve the mono-protected piperazine in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere. Add an equimolar amount of the desired acyl chloride (e.g., benzoyl chloride) and a base. Stir the reaction at room temperature. After completion, wash the reaction mixture and purify the product.
-
Deprotection: Remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection).
-
Second Acylation: Acylate the newly freed amine with the second acyl chloride (e.g., propanoyl chloride) following a similar procedure as the first acylation.
-
Purification: Purify the final this compound derivative using techniques such as column chromatography or recrystallization.
In Vivo Pharmacological Assays
This test is widely used to assess the effects of nootropic drugs on learning and memory in rodents.[4]
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
Procedure:
-
Acquisition Trial: Place a mouse in the light compartment. After a short habituation period, the door to the dark compartment is opened. Due to the innate preference of mice for dark environments, the animal will enter the dark chamber. Once the mouse enters the dark chamber, the door is closed, and a mild, brief electric foot shock is delivered.
-
Drug Administration: The test compound (this compound derivative) or vehicle is administered to the mice, typically intraperitoneally (i.p.) or orally (p.o.), at a specified time before the acquisition trial. To induce amnesia, a cholinergic antagonist like scopolamine (B1681570) (e.g., 1-3 mg/kg, i.p.) is often administered before the test compound.[5]
-
Retention Trial: 24 hours after the acquisition trial, the mouse is again placed in the light compartment, and the latency to enter the dark compartment is recorded. A longer latency to enter the dark chamber is interpreted as improved memory of the aversive stimulus.
Caption: Experimental workflow for the mouse passive-avoidance test.
This test is used to assess motor coordination and balance to ensure that the observed effects in the passive-avoidance test are not due to motor impairments.[6]
Apparatus: A rotating rod apparatus with adjustable speed.
Procedure:
-
Training: Mice are trained to walk on the rotating rod at a constant low speed for a set duration.
-
Testing: The test compound is administered, and after a specified period, the mice are placed on the rod, which is then accelerated. The latency to fall from the rod is recorded. A lack of significant difference in fall latency between the drug-treated and vehicle-treated groups indicates that the compound does not impair motor coordination at the tested doses.
Conclusion
The structure-activity relationship of this compound derivatives highlights the importance of the piperazine core and the nature of the N-acyl substituents for their nootropic activity. While the precise quantitative SAR remains to be fully elucidated in publicly accessible literature, the available data strongly suggest that these compounds exert their cognitive-enhancing effects through the modulation of the NMDA receptor signaling pathway. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this promising class of nootropic agents. Further research focusing on obtaining comprehensive quantitative data and exploring a wider range of structural modifications will be crucial for the rational design of next-generation cognitive enhancers based on the this compound scaffold.
References
- 1. biomed-easy.com [biomed-easy.com]
- 2. Rotarod-Test for Mice [protocols.io]
- 3. Second-by-second measurement of acetylcholine release in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Scopolamine amnesia of passive avoidance: a deficit of information acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rotarod performance test - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Sapunifiram in Hippocampal Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sapunifiram, a novel nootropic agent and an analog of sunifiram (B1682719), has demonstrated significant potential in enhancing cognitive function. Its mechanism of action is primarily centered on the modulation of synaptic plasticity in the hippocampus, a brain region critical for learning and memory. This document provides detailed application notes and protocols for utilizing this compound in hippocampal slice electrophysiology studies, offering a valuable tool for investigating its effects on synaptic transmission and long-term potentiation (LTP).
This compound acts as a positive modulator of AMPA receptors and enhances N-methyl-D-aspartate (NMDA) receptor function by acting on the glycine-binding site. This modulation leads to the activation of downstream signaling cascades involving Protein Kinase Cα (PKCα) and Calcium/calmodulin-dependent protein kinase II (CaMKII), ultimately resulting in the enhancement of synaptic strength.
Data Presentation
The following tables summarize the quantitative effects of this compound on hippocampal synaptic plasticity, based on findings from studies on its analog, sunifiram.
Table 1: Effect of this compound on Long-Term Potentiation (LTP) in Hippocampal CA1 Region
| Concentration (nM) | LTP Enhancement | Optimal Concentration |
| 10 - 100 | Significant Enhancement[1][2] | 10 nM (peak of bell-shaped dose-response)[1][2] |
Table 2: Dose-Dependent Effect of this compound on Field Excitatory Postsynaptic Potential (fEPSP) Slope
| Concentration (nM) | Effect on fEPSP Slope |
| 1 - 1000 | Dose-dependent increase[1] |
Table 3: Effect of this compound on Key Signaling Proteins in the Hippocampus
| Protein | Phosphorylation Site | Effect |
| CaMKIIα | Thr-286 | Increased autophosphorylation[3][4] |
| GluR1 (AMPA Receptor Subunit) | Ser-831 | Increased phosphorylation[3][4] |
| PKCα | Ser-657 | Increased autophosphorylation[3][4] |
| NR1 (NMDA Receptor Subunit) | Ser-896 | Increased phosphorylation[3] |
Signaling Pathway of this compound
The proposed signaling cascade initiated by this compound in hippocampal neurons is illustrated below. This compound binds to the glycine (B1666218) site of the NMDA receptor, leading to a series of intracellular events that culminate in the potentiation of synaptic transmission.
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol outlines the procedure for preparing acute hippocampal slices suitable for electrophysiological recordings.
Materials:
-
Animals: C57BL/6 mice (P21-P35)
-
Slicing Solution (Protective Recovery Medium):
-
Sucrose: 212.7 g/L
-
KCl: 2.5 mM
-
NaH₂PO₄: 1.25 mM
-
NaHCO₃: 26 mM
-
Glucose: 10 mM
-
MgCl₂: 7 mM
-
CaCl₂: 0.5 mM
-
Oxygenated with 95% O₂ / 5% CO₂
-
-
Artificial Cerebrospinal Fluid (aCSF):
-
NaCl: 124 mM
-
KCl: 2.5 mM
-
NaH₂PO₄: 1.25 mM
-
NaHCO₃: 26 mM
-
Glucose: 10 mM
-
MgCl₂: 1.3 mM
-
CaCl₂: 2.5 mM
-
Oxygenated with 95% O₂ / 5% CO₂
-
-
Equipment:
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, spatula)
-
Petri dishes
-
Incubation chamber
-
Water bath
-
Procedure:
-
Anesthesia and Decapitation: Anesthetize the mouse with isoflurane (B1672236) and swiftly decapitate.
-
Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution.
-
Hemisphere Separation: Separate the two hemispheres of the brain.
-
Slicing:
-
Mount one hemisphere onto the vibratome stage.
-
Cut 300-400 µm thick coronal or transverse slices.
-
Collect the slices containing the hippocampus in a petri dish filled with oxygenated slicing solution.
-
-
Incubation:
-
Transfer the slices to an incubation chamber containing oxygenated aCSF.
-
Allow the slices to recover for at least 1 hour at 32-34°C.
-
Protocol 2: Electrophysiological Recording of fEPSPs and LTP Induction
This protocol describes the methodology for recording field excitatory postsynaptic potentials (fEPSPs) and inducing long-term potentiation (LTP) in the CA1 region of the hippocampus.
Materials:
-
Prepared hippocampal slices
-
Recording chamber
-
Stimulating and recording electrodes (e.g., tungsten or glass microelectrodes)
-
Amplifier and data acquisition system
-
Perfusion system
-
This compound stock solution (in DMSO, then diluted in aCSF)
Procedure:
-
Slice Placement: Transfer a recovered hippocampal slice to the recording chamber, continuously perfused with oxygenated aCSF at 32-34°C.
-
Electrode Positioning:
-
Place the stimulating electrode in the Schaffer collateral pathway.
-
Position the recording electrode in the stratum radiatum of the CA1 region.
-
-
Baseline Recording:
-
Deliver baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs.
-
Adjust the stimulus intensity to elicit a fEPSP with an amplitude that is 30-40% of the maximal response.
-
Record a stable baseline for at least 20-30 minutes.
-
-
This compound Application:
-
Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 10 nM).
-
Allow the drug to perfuse for at least 20 minutes before LTP induction.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second).
-
-
Post-LTP Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to monitor the potentiation.
-
Experimental Workflow
The following diagram illustrates the general workflow for conducting a hippocampal slice electrophysiology experiment with this compound.
References
- 1. Novel nootropic drug sunifiram enhances hippocampal synaptic efficacy via glycine-binding site of N-methyl-D-aspartate receptor [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel nootropic drug sunifiram improves cognitive deficits via CaM kinase II and protein kinase C activation in olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Whole-Cell Patch-Clamp Recording with Sapunifiram Application
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sapunifiram
This compound (MN-19) is a novel nootropic compound, structurally related to sunifiram (B1682719) (DM-235), which has demonstrated potent cognition-enhancing effects in preclinical studies.[1][2] While the precise mechanism of action for this compound is still under investigation, research on its analogue, sunifiram, suggests a potential modulatory role on the N-methyl-D-aspartate (NMDA) receptor signaling pathway.[3][4] It is hypothesized that these compounds may act at the glycine-binding site of the NMDA receptor, leading to the activation of downstream signaling cascades involving Ca2+/calmodulin-dependent protein kinase II (CaMKII) and protein kinase Cα (PKCα).[3][4] This activity is thought to underlie the observed enhancements in synaptic plasticity, learning, and memory.[4]
Whole-cell patch-clamp electrophysiology is an indispensable technique for elucidating the effects of novel compounds like this compound on neuronal function.[5][6] This method allows for the direct measurement of ion channel currents, membrane potential, and firing properties of individual neurons, providing critical insights into how a drug modulates neuronal excitability and synaptic transmission.[7][8] These application notes provide a detailed protocol for investigating the effects of this compound on neuronal activity using whole-cell patch-clamp recordings.
Proposed Signaling Pathway of this compound
The following diagram illustrates the putative signaling pathway of this compound, based on studies of its analogue, sunifiram.
Caption: Putative signaling cascade of this compound.
Experimental Protocols
Preparation of Solutions
Proper solution preparation is critical for successful patch-clamp recordings.
| Solution | Component | Concentration (mM) |
| Artificial Cerebrospinal Fluid (aCSF) | NaCl | 126 |
| KCl | 3 | |
| MgSO₄ | 2 | |
| CaCl₂ | 2 | |
| NaH₂PO₄ | 1.25 | |
| NaHCO₃ | 26.4 | |
| D-Glucose | 10 | |
| Intracellular Solution (K-Gluconate based) | K-Gluconate | 135 |
| KCl | 10 | |
| HEPES | 10 | |
| Mg-ATP | 4 | |
| Na-GTP | 0.3 | |
| EGTA | 0.2 |
Note: The aCSF should be continuously bubbled with 95% O₂ / 5% CO₂. The pH of the intracellular solution should be adjusted to 7.3 with KOH and the osmolarity to ~290 mOsm.
Cell Preparation
This protocol is designed for acute brain slices, but can be adapted for cultured neurons.
-
Anesthetize and decapitate the animal according to approved institutional protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution (aCSF with modifications to reduce excitotoxicity, e.g., higher Mg²⁺ and lower Ca²⁺).
-
Mount the brain on a vibratome and cut slices (e.g., 300 µm thick) of the desired brain region (e.g., hippocampus or prefrontal cortex).
-
Transfer the slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes to recover.
-
After recovery, maintain the slices at room temperature in oxygenated aCSF until recording.
Whole-Cell Patch-Clamp Recording
The following workflow outlines the key steps for obtaining whole-cell recordings.
Caption: Workflow for whole-cell patch-clamp recording.
Detailed Procedure:
-
Pull glass micropipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.[5]
-
Fill the pipette with filtered intracellular solution and mount it on the headstage of the patch-clamp amplifier.
-
Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.[6]
-
Using a microscope with DIC or IR optics, identify a healthy neuron in the target region.
-
Apply positive pressure to the pipette and carefully approach the selected neuron.
-
Once the pipette tip touches the cell membrane, release the positive pressure to allow for seal formation. Apply gentle negative pressure to achieve a gigaohm seal (>1 GΩ).[9]
-
After seal formation, apply brief, strong suction to rupture the membrane patch and establish the whole-cell configuration.[5]
-
Switch the amplifier to the desired recording mode (voltage-clamp or current-clamp).
Data Acquisition and Analysis
Voltage-Clamp Recordings:
-
Objective: To measure ionic currents while holding the membrane potential constant.
-
Protocol:
-
Hold the neuron at a membrane potential of -70 mV.
-
To isolate NMDA receptor-mediated currents, perfuse with aCSF containing antagonists for AMPA and GABA receptors (e.g., CNQX and picrotoxin) and in Mg²⁺-free aCSF.
-
Apply voltage steps or ramps to elicit currents.
-
Record baseline NMDA receptor currents.
-
Bath apply this compound at various concentrations (e.g., 1, 10, 100 µM).
-
Record changes in the amplitude and kinetics of NMDA receptor currents.
-
Current-Clamp Recordings:
-
Objective: To measure changes in membrane potential and neuronal firing.
-
Protocol:
-
Maintain the neuron at its resting membrane potential or inject a small holding current to set the potential to a standardized value (e.g., -70 mV).
-
Record spontaneous firing activity.
-
Inject depolarizing current steps of increasing amplitude to elicit action potentials and determine the firing frequency.
-
Record baseline firing properties.
-
Bath apply this compound.
-
Record changes in resting membrane potential, input resistance, and firing frequency in response to the same current injections.
-
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from these experiments.
Table 1: Effect of this compound on NMDA Receptor-Mediated Currents (Voltage-Clamp)
| Concentration | Peak Current Amplitude (pA) | Decay Time Constant (ms) |
| Baseline | -150.5 ± 12.3 | 85.2 ± 5.6 |
| 1 µM this compound | -182.3 ± 15.1* | 84.9 ± 6.1 |
| 10 µM this compound | -255.7 ± 20.8** | 86.1 ± 5.9 |
| 100 µM this compound | -350.1 ± 25.4*** | 85.5 ± 6.3 |
Data are presented as mean ± SEM. Statistical significance is denoted as *p<0.05, **p<0.01, ***p<0.001 compared to baseline.
Table 2: Effect of this compound on Neuronal Excitability (Current-Clamp)
| Condition | Resting Membrane Potential (mV) | Input Resistance (MΩ) | Action Potential Threshold (mV) | Firing Frequency at 200 pA (Hz) |
| Baseline | -68.3 ± 1.5 | 250.7 ± 21.3 | -45.2 ± 0.8 | 15.4 ± 2.1 |
| 10 µM this compound | -65.1 ± 1.8 | 285.4 ± 25.1 | -48.5 ± 1.1* | 22.8 ± 2.9** |
Data are presented as mean ± SEM. Statistical significance is denoted as *p<0.05, **p<0.01 compared to baseline.
Logical Framework for Experimental Design
The following diagram illustrates the logical flow of the experimental design to test the hypothesis that this compound enhances neuronal function via NMDA receptor modulation.
Caption: Logical flow of the experimental design.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and nootropic activity of new analogues of sunifiram and this compound, two potent cognition-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sunifiram - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. axolbio.com [axolbio.com]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 8. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Method for Assessing Sapunifiram's Effect on Long-Term Potentiation in CA1 Neurons
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Sapunifiram (MN19) is a piperazine-derived nootropic agent, structurally analogous to Sunifiram (B1682719) (DM235).[1] While research specifically detailing this compound's direct effects on Long-Term Potentiation (LTP) in CA1 neurons is limited, the extensive investigation into its close analog, Sunifiram, provides a robust framework for assessing its potential as a cognitive enhancer. Sunifiram has been shown to positively modulate synaptic plasticity, a key cellular mechanism underlying learning and memory.[2][3] These application notes and protocols, therefore, leverage the established methodologies and known mechanisms of Sunifiram to provide a comprehensive guide for evaluating this compound's impact on LTP in the hippocampal CA1 region.
Sunifiram is understood to enhance cognitive functions by interacting with both AMPA and NMDA receptors, crucial components in the induction and maintenance of LTP.[2][4] Specifically, it is believed to act at the glycine-binding site of NMDA receptors, leading to the activation of downstream signaling cascades involving CaMKII and PKCα.[3][5] This ultimately results in the phosphorylation of AMPA and NMDA receptors, enhancing synaptic efficacy.[3] The following protocols are designed to meticulously assess whether this compound elicits similar effects.
Quantitative Data Summary
The following tables provide a structured summary of expected quantitative data based on studies with the related compound, Sunifiram. These tables are intended to serve as a template for organizing and presenting experimental findings when assessing this compound.
Table 1: Effect of this compound on Baseline Synaptic Transmission
| Concentration (nM) | fEPSP Slope (% of Control) |
| Vehicle Control | 100 ± 5 |
| 1 | Data to be collected |
| 10 | Data to be collected |
| 100 | Data to be collected |
| 1000 | Data to be collected |
Table 2: Effect of this compound on LTP Induction and Maintenance
| Treatment Group | fEPSP Slope (% of Baseline) at 60 min post-TBS |
| Vehicle Control | 150 ± 10 |
| This compound (10 nM) | Data to be collected |
| This compound (10 nM) + NMDA Receptor Antagonist | Data to be collected |
| This compound (10 nM) + AMPA Receptor Antagonist | Data to be collected |
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol outlines the procedure for obtaining viable hippocampal slices from rodents for electrophysiological recordings.[6][7]
Materials:
-
Rodent (rat or mouse)
-
Anesthetic (e.g., isoflurane)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (ACSF with low Ca2+ and high Mg2+)
-
Artificial cerebrospinal fluid (ACSF) for recording, bubbled with 95% O2 / 5% CO2
-
Recovery chamber
-
Transfer pipettes
Procedure:
-
Anesthetize the animal deeply according to approved institutional animal care protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold cutting solution.
-
Isolate the hippocampus from one hemisphere.
-
Mount the hippocampus onto the vibratome stage and cut transverse slices (typically 300-400 µm thick).[7]
-
Transfer the slices to a recovery chamber containing ACSF oxygenated with 95% O2 / 5% CO2. Allow slices to recover at 32-34°C for at least 30 minutes, and then maintain them at room temperature until use.[6]
Protocol 2: Extracellular Field Potential Recording of LTP in CA1
This protocol details the electrophysiological methods for recording field excitatory postsynaptic potentials (fEPSPs) and inducing LTP.[8][9]
Materials:
-
Prepared hippocampal slice
-
Recording chamber with perfusion system
-
Bipolar stimulating electrode
-
Glass recording microelectrode (filled with ACSF, 1-3 MΩ resistance)
-
Amplifier and digitizer
-
Data acquisition software
-
This compound stock solution
Procedure:
-
Transfer a recovered hippocampal slice to the recording chamber and continuously perfuse with oxygenated ACSF at a flow rate of 2-3 mL/min. Maintain the temperature at 31-34°C.[6]
-
Position the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.[6]
-
Deliver baseline test pulses (e.g., 0.05 Hz) to evoke fEPSPs. Adjust the stimulation intensity to elicit a response that is approximately 30-40% of the maximal fEPSP amplitude.
-
Record a stable baseline of fEPSP slopes for at least 20-30 minutes.
-
Apply this compound at the desired concentration to the perfusion bath and continue to record baseline responses for another 20-30 minutes to assess its effect on basal synaptic transmission.
-
Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS), which typically consists of bursts of high-frequency pulses.[8][9]
-
Following LTP induction, continue to record fEPSPs at the baseline test pulse frequency for at least 60 minutes to monitor the potentiation of the synaptic response.
-
Analyze the data by measuring the slope of the fEPSP. Normalize the post-TBS fEPSP slopes to the pre-TBS baseline average.
Visualizations
Caption: Proposed signaling pathway for this compound-mediated LTP enhancement.
Caption: Experimental workflow for assessing this compound's effect on LTP.
References
- 1. Design, synthesis and nootropic activity of new analogues of sunifiram and this compound, two potent cognition-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sunifiram - NutraPedia [nutrahacker.com]
- 3. Novel nootropic drug sunifiram enhances hippocampal synaptic efficacy via glycine-binding site of N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMPA-receptor activation is involved in the antiamnesic effect of DM 232 (unifiram) and DM 235 (sunifiram) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel nootropic drug sunifiram improves cognitive deficits via CaM kinase II and protein kinase C activation in olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. funjournal.org [funjournal.org]
- 8. scientifica.uk.com [scientifica.uk.com]
- 9. genes2cognition.org [genes2cognition.org]
Application Notes and Protocols for Sapunifiram in In Vivo Cognitive Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sapunifiram and its close analog, sunifiram (B1682719), in in vivo cognitive studies in mice. Due to the limited availability of specific dosage data for this compound, this document leverages the more extensive research conducted on the structurally and functionally similar nootropic compound, sunifiram.
Introduction to this compound and Sunifiram
This compound (MN19) and sunifiram (DM235) are potent piperazine-derived nootropics known for their cognitive-enhancing effects. While structurally related, sunifiram has been more extensively studied in vivo. Both compounds are recognized for their potential in ameliorating cognitive deficits. Research suggests that their mechanism of action involves the modulation of critical neurotransmitter systems, particularly the glutamatergic system, through interaction with AMPA and NMDA receptors.
Quantitative Data Summary
The following tables summarize the reported dosages of sunifiram used in in vivo cognitive studies in mice, which can serve as a strong starting point for designing experiments with the less-documented this compound.
Table 1: Sunifiram Dosage in Mouse Cognitive Studies
| Mouse Model | Cognitive Deficit | Compound | Dosage | Administration Route | Cognitive Assay | Observed Effect |
| Olfactory Bulbectomized (OBX) Mice | Memory Impairment | Sunifiram | 0.01 - 1.0 mg/kg | Oral (p.o.) | Y-Maze | Improved spatial reference memory[1] |
| Olfactory Bulbectomized (OBX) Mice | Memory Impairment | Sunifiram | 0.01 - 1.0 mg/kg | Oral (p.o.) | Novel Object Recognition | Improved short-term memory[1] |
| Scopolamine-induced Amnesia | Amnesia | Sunifiram | 0.01 - 0.1 mg/kg | Oral (p.o.) | Passive Avoidance Test | Prevention of amnesia |
| Scopolamine-induced Amnesia | Amnesia | Sunifiram | 0.001 - 0.1 mg/kg | Intraperitoneal (i.p.) | Passive Avoidance Test | Prevention of amnesia[2] |
Table 2: this compound and Related Compounds Dosage
| Compound | Dosage | Administration Route | Cognitive Assay | Observed Effect |
| This compound (MN19) Analogues | 0.3 - 10 mg/kg | Not Specified | Passive Avoidance Test | Cognitive enhancement[3] |
Signaling Pathways and Mechanism of Action
Sunifiram is believed to exert its cognitive-enhancing effects through the potentiation of glutamatergic signaling, specifically by targeting NMDA and AMPA receptors. This action leads to the activation of downstream signaling cascades crucial for synaptic plasticity and memory formation.
Signaling Pathway of Sunifiram
Caption: Proposed signaling pathway of sunifiram in enhancing cognitive function.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols can be adapted for studies involving this compound.
Scopolamine-Induced Amnesia Model
This model is used to induce a cholinergic deficit, mimicking certain aspects of cognitive impairment.
Experimental Workflow:
Caption: Workflow for the scopolamine-induced amnesia model in mice.
Protocol:
-
Animal Acclimatization: Acclimatize adult male mice to the housing and experimental conditions for at least one week prior to the experiment.
-
Drug Administration:
-
Administer this compound or its vehicle (e.g., saline, distilled water) orally (p.o.) or intraperitoneally (i.p.) at the desired dose. Based on sunifiram data, a starting range of 0.01 - 0.1 mg/kg (p.o.) is recommended.
-
-
Amnesia Induction:
-
Approximately 30 minutes after this compound/vehicle administration, inject scopolamine (e.g., 1.5 mg/kg, i.p.) to induce amnesia.
-
-
Cognitive Testing:
-
Roughly 30 minutes after the scopolamine injection, subject the mice to a cognitive task, such as the passive avoidance test.
-
-
Data Collection and Analysis:
-
Record the latency to enter the dark compartment and the number of foot shocks received.
-
Analyze the data to compare the performance of the this compound-treated group against the scopolamine-only and vehicle control groups.
-
Olfactory Bulbectomy (OBX) Model
The OBX model is utilized to create a condition that mimics aspects of Alzheimer's disease, including cognitive deficits.
Experimental Workflow:
Caption: Workflow for cognitive studies in the olfactory bulbectomy mouse model.
Protocol:
-
Surgical Procedure:
-
Perform bilateral olfactory bulbectomy on anesthetized mice. Sham-operated animals undergo the same surgical procedure without the removal of the olfactory bulbs.
-
-
Recovery:
-
Allow the mice to recover for a period of approximately 10 days post-surgery.
-
-
Chronic Drug Administration:
-
Administer this compound or vehicle orally once daily for a period of 7 to 12 days. A dosage range of 0.01 - 1.0 mg/kg is suggested based on sunifiram studies.[1]
-
-
Behavioral Testing:
-
Following the chronic administration period, conduct cognitive tests such as the Y-maze and the novel object recognition test.
-
-
Data and Tissue Analysis:
-
Analyze the behavioral data to assess cognitive performance.
-
Following the completion of behavioral testing, brain tissue can be collected for biochemical analyses, such as measuring the phosphorylation of CaMKII and PKC.
-
Cognitive Assays
4.3.1. Y-Maze Test for Spatial Working Memory
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Place a mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
-
Analysis:
-
A spontaneous alternation is defined as successive entries into the three different arms.
-
Calculate the percentage of spontaneous alternations: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100.
-
An increase in the percentage of spontaneous alternations indicates improved spatial working memory.
-
4.3.2. Novel Object Recognition Test for Recognition Memory
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Allow the mouse to explore the empty arena.
-
Familiarization Phase: Place two identical objects in the arena and allow the mouse to explore for a set time.
-
Test Phase: After a retention interval, replace one of the familiar objects with a novel object and allow the mouse to explore again.
-
-
Analysis:
-
Record the time spent exploring each object.
-
Calculate the discrimination index: (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time).
-
A higher discrimination index indicates better recognition memory.
-
4.3.3. Passive Avoidance Test for Fear-Motivated Memory
-
Apparatus: A two-chambered box with a light and a dark compartment, where the dark compartment can deliver a mild foot shock.
-
Procedure:
-
Acquisition Trial: Place the mouse in the light compartment. When it enters the dark compartment, deliver a mild foot shock.
-
Retention Trial: After a set period (e.g., 24 hours), place the mouse back in the light compartment and measure the latency to enter the dark compartment.
-
-
Analysis:
-
A longer latency to enter the dark compartment during the retention trial indicates better fear-motivated memory.
-
Conclusion
While specific in vivo dosage data for this compound in mice is not as extensively published as for its analog sunifiram, the available information on related compounds provides a solid foundation for initiating research. The protocols and dosage ranges outlined in these application notes, primarily derived from sunifiram studies, offer a robust starting point for investigating the cognitive-enhancing properties of this compound. Researchers are encouraged to perform dose-response studies to determine the optimal dosage for their specific experimental model and cognitive assay.
References
- 1. Sunifiram - NutraPedia [nutrahacker.com]
- 2. Design, synthesis and nootropic activity of new analogues of sunifiram and this compound, two potent cognition-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DM235 (sunifiram): a novel nootropic with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Sapunifiram Stock Solutions for in Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sapunifiram (MN-19) is a nootropic compound structurally related to Sunifiram (B1682719), investigated for its potential cognitive-enhancing effects.[1][2] Accurate and consistent preparation of this compound stock solutions is crucial for obtaining reliable and reproducible results in in vitro experiments. This document provides detailed protocols for the preparation of this compound stock solutions, along with its physicochemical properties and a potential signaling pathway.
Physicochemical Properties and Solubility
Proper stock solution preparation begins with an understanding of the compound's physical and chemical characteristics. The quantitative data for this compound is summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 300.35 g/mol | [3] |
| Molecular Formula | C₁₃H₁₇FN₂O₃S | [3] |
| Appearance | White to off-white solid | Assumed |
| Solubility in Water | Sparingly soluble | General observation for similar compounds |
| Solubility in DMSO | Soluble | Assumed for in vitro stock preparation |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculation of Mass: To prepare 1 mL of a 10 mM this compound stock solution, calculate the required mass using the following formula:
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
Mass (mg) = 0.010 mol/L x 0.001 L x 300.35 g/mol x 1000 mg/g = 3.0035 mg
-
Weighing the Compound: Carefully weigh out approximately 3.0 mg of this compound powder using an analytical balance and transfer it to a sterile amber microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.
-
Mixing: Securely cap the tube and vortex thoroughly for 1-2 minutes, or until the powder is completely dissolved. A clear solution with no visible particulates should be obtained. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles that can degrade the compound, dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, amber cryovials.
-
Storage Conditions: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Protect the solution from light.
Preparation of Working Solutions:
For cell-based assays, the DMSO stock solution should be diluted in cell culture medium to the final desired concentration. It is critical to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.1-0.5%).
-
Example Dilution: To prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution. For instance, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
Potential Signaling Pathway of this compound
While the precise signaling pathway of this compound is not fully elucidated, its structural similarity to Sunifiram suggests a comparable mechanism of action. Sunifiram is known to modulate glutamatergic neurotransmission, particularly through AMPA and NMDA receptors.[1][4] The following diagram illustrates a plausible signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and nootropic activity of new analogues of sunifiram and this compound, two potent cognition-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MN-19 | C13H17FN2O3S | CID 9972008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Administration of Sapunifiram in Behavioral Neuroscience Research: Application Notes and Protocols
A Note on Sapunifiram and the Use of Sunifiram (B1682719) as a Proxy: this compound (MN-19) is a potent cognition-enhancing agent, structurally analogous to Sunifiram (DM-235).[1][2] However, detailed preclinical research, including specific administration protocols and behavioral data for this compound, is limited in publicly available literature. In contrast, Sunifiram has been more extensively studied. Given their structural and functional similarities as nootropic compounds, this document will provide detailed application notes and protocols for Sunifiram as a robust starting point for researchers investigating this compound. It is recommended that these protocols be adapted and optimized for this compound in initial dose-response studies.
Overview and Data Presentation
This compound and its analogue, Sunifiram, are experimental nootropic compounds that have demonstrated pro-cognitive and anti-amnesic effects in animal models.[2][3] These compounds are of interest in behavioral neuroscience for their potential to enhance learning and memory. The following tables summarize quantitative data from key behavioral studies using Sunifiram, which can serve as a reference for designing experiments with this compound.
Table 1: Summary of Sunifiram Administration Routes and Dosages in Rodent Behavioral Studies
| Behavioral Assay | Animal Model | Administration Route | Dosage Range | Vehicle | Timing of Administration | Reference |
| Passive Avoidance | Mice | Intraperitoneal (i.p.) | 0.001 - 0.1 mg/kg | Not Specified | 20 minutes before training | [4] |
| Passive Avoidance | Mice | Oral (p.o.) | 0.01 - 1.0 mg/kg | Not Specified | Before training | [4][5] |
| Morris Water Maze | Rats | Intraperitoneal (i.p.) | 0.1 mg/kg | Not Specified | 20 minutes before each daily acquisition training | [4] |
| Novel Object Recognition | Mice | Oral (p.o.) | 0.01 - 1.0 mg/kg | Not Specified | Once daily for 7-12 days | [5] |
| Y-Maze | Mice | Oral (p.o.) | 0.01 - 1.0 mg/kg | Not Specified | Once daily for 7-12 days | [5] |
Table 2: Exemplary Behavioral Outcomes of Sunifiram Administration
| Behavioral Assay | Animal Model | Treatment | Key Finding | Reference |
| Passive Avoidance | Mice | Sunifiram (0.001-0.1 mg/kg, i.p.) + Scopolamine | Prevented scopolamine-induced amnesia | [4] |
| Morris Water Maze | Rats | Sunifiram (0.1 mg/kg, i.p.) + Scopolamine | Prevented scopolamine-induced impairment in escape latency | [4] |
| Novel Object Recognition | Olfactory Bulbectomized (OBX) Mice | Sunifiram (0.01-1.0 mg/kg, p.o.) | Significantly improved short-term memory | [5] |
| Y-Maze | Olfactory Bulbectomized (OBX) Mice | Sunifiram (0.01-1.0 mg/kg, p.o.) | Significantly improved spatial reference memory | [5] |
Experimental Protocols
Drug Preparation and Administration
Vehicle Preparation: For preclinical studies, especially with compounds of unknown solubility, a common approach is to use simple solutions or suspensions.[6] For oral administration, a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) in saline is a suitable starting point.[7] For intraperitoneal injections, sterile saline is a standard vehicle.
Protocol for Oral Administration (Gavage):
-
Calculate the required amount of this compound based on the desired dose and the animal's body weight.
-
Prepare a homogenous suspension of this compound in the chosen vehicle (e.g., 0.5% CMC in saline).
-
Gently restrain the animal.
-
Using a proper-sized gavage needle attached to a syringe, deliver the calculated volume of the this compound suspension directly into the stomach.
-
Monitor the animal for any signs of distress post-administration.
Protocol for Intraperitoneal (i.p.) Injection:
-
Dissolve or suspend the calculated dose of this compound in sterile saline.
-
Gently restrain the animal to expose the lower abdominal quadrants.
-
Insert a sterile needle (e.g., 25-27 gauge) at a shallow angle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the this compound solution.
-
Withdraw the needle and return the animal to its cage.
Morris Water Maze (MWM)
The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory in rodents.[7][8][9][10]
Apparatus:
-
A circular pool (1.2-1.5 m in diameter for mice) filled with water (20-22°C) made opaque with non-toxic white paint or milk powder.[7][9]
-
An escape platform (10-12 cm in diameter) submerged 1-2 cm below the water surface.[7]
-
A video tracking system to record the animal's swim path and latency to find the platform.
Procedure:
-
Habituation (1-2 days): Allow each mouse to swim freely in the pool for 60 seconds without the platform to acclimate. On the second day, a visible platform may be used to ensure the animals are motivated to escape the water.[7]
-
Acquisition Training (4-5 days):
-
Administer this compound or vehicle at a predetermined time before the trials (e.g., 20-60 minutes).[4]
-
Each day, conduct 4 trials per animal.
-
For each trial, gently place the mouse into the water at one of four quasi-random starting positions (North, South, East, West), facing the pool wall.[7]
-
Allow the mouse to search for the hidden platform for a maximum of 60 seconds.[7][8]
-
If the mouse fails to find the platform within 60 seconds, gently guide it to the platform.[8]
-
Allow the mouse to remain on the platform for 15-30 seconds.[7][9]
-
The inter-trial interval should be around 10-15 minutes.[7]
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform from the pool.
-
Place the mouse in the pool at a novel start position.
-
Allow the mouse to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located).
-
Novel Object Recognition (NOR) Test
The NOR test evaluates an animal's ability to recognize a novel object from a familiar one, a measure of recognition memory.[11][12][13][14]
Apparatus:
-
An open field arena (e.g., 40cm x 40cm x 40cm).[11]
-
Two sets of identical objects (familiar objects) and one set of novel objects. Objects should be of similar size and complexity but different in shape or appearance.
Procedure:
-
Habituation (1-2 days):
-
Training/Familiarization Phase (T1):
-
Administer this compound or vehicle as required before this phase.
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects for 5-10 minutes.[11][14]
-
Record the time spent exploring each object. Exploration is typically defined as sniffing or touching the object with the nose.
-
-
Testing Phase (T2) (after a retention interval, e.g., 1-24 hours):
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and allow it to explore for 5-10 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
A discrimination index is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).[12]
-
Fear Conditioning Test
This test assesses fear-based learning and memory, which involves both the hippocampus and amygdala.[15][16][17][18][19]
Apparatus:
-
A conditioning chamber with a grid floor capable of delivering a mild electric foot shock.
-
A sound generator to provide an auditory cue (conditioned stimulus, CS).
-
A video system to record freezing behavior.
Procedure:
-
Conditioning (Day 1):
-
Administer this compound or vehicle prior to conditioning.
-
Place the mouse in the conditioning chamber and allow for a habituation period (e.g., 2 minutes).[17]
-
Present a neutral stimulus (e.g., a tone of 70-80 dB for 20-30 seconds) that co-terminates with a mild, brief foot shock (unconditioned stimulus, US; e.g., 0.5-0.75 mA for 1-2 seconds).[15][16][18]
-
This pairing is typically repeated 2-4 times with an inter-trial interval.[15][17]
-
-
Contextual Fear Testing (Day 2):
-
Cued Fear Testing (Day 3):
-
Place the mouse in a novel context (different chamber with altered visual, tactile, and olfactory cues).
-
After a baseline period, present the auditory cue (CS) without the shock.
-
Record freezing behavior during the presentation of the cue.
-
Signaling Pathways and Visualizations
Sunifiram is reported to enhance cognitive function by modulating glutamatergic neurotransmission. Specifically, it is suggested to stimulate the glycine-binding site of NMDA receptors, leading to the activation of downstream signaling cascades involving Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase Cα (PKCα).[1][20][21] This ultimately results in the phosphorylation of AMPA and NMDA receptors, enhancing synaptic plasticity, such as long-term potentiation (LTP).[20]
Caption: Proposed signaling pathway for this compound/Sunifiram.
Caption: Experimental workflow for the Morris Water Maze.
Caption: Experimental workflow for the Novel Object Recognition test.
References
- 1. Sunifiram - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis and nootropic activity of new analogues of sunifiram and this compound, two potent cognition-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sunifiram - NutraPedia [nutrahacker.com]
- 4. DM235 (sunifiram): a novel nootropic with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel nootropic drug sunifiram improves cognitive deficits via CaM kinase II and protein kinase C activation in olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Object Recognition [protocols.io]
- 12. Novel Object Recognition Test [protocols.io]
- 13. behaviorcloud.com [behaviorcloud.com]
- 14. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SOP of fear conditioning test [ja.brc.riken.jp]
- 16. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 17. Fear Conditioning [protocols.io]
- 18. mmpc.org [mmpc.org]
- 19. scantox.com [scantox.com]
- 20. Novel nootropic drug sunifiram enhances hippocampal synaptic efficacy via glycine-binding site of N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating the Efficacy of Sapunifiram on Spatial Learning and Memory Using the Morris Water Maze
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sapunifiram and the Morris Water Maze
This compound is a novel nootropic agent, structurally related to Sunifiram (B1682719), with potential for cognitive enhancement.[1] The Morris water maze is a widely accepted behavioral assay for evaluating hippocampal-dependent spatial navigation and memory in rodents.[2][3][4] This makes it an ideal tool to investigate the efficacy of this compound in preclinical models of cognitive impairment or for assessing its nootropic properties in healthy subjects. The underlying mechanism of action for related compounds involves the modulation of synaptic plasticity, a key process in learning and memory.[5] Specifically, compounds like Sunifiram have been shown to enhance N-methyl-D-aspartate receptor (NMDAR)-dependent long-term potentiation (LTP) by stimulating the glycine-binding site of the NMDAR.[6][7] This leads to the activation of downstream signaling cascades involving Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase Cα (PKCα), ultimately resulting in increased phosphorylation of AMPA and NMDA receptors.[6][8][9]
Proposed Signaling Pathway of this compound
Based on the mechanism of the closely related compound Sunifiram, the proposed signaling pathway for this compound's cognitive-enhancing effects is as follows:
Experimental Protocols
Animals and Housing
-
Species: Male Wistar rats (250-300g) or C57BL/6 mice (25-30g) are commonly used.
-
Housing: Animals should be housed in groups of 2-4 per cage in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimatization: Allow animals to acclimate to the housing facility for at least one week before the start of the experiment.
Morris Water Maze Apparatus
-
Tank: A circular pool (1.5-2.0 m in diameter for rats; 1.2 m for mice) filled with water to a depth of 30-40 cm.[10] The water temperature should be maintained at 20-22°C.[10]
-
Water Opacifier: The water should be made opaque with a non-toxic substance like white tempera paint or non-fat milk powder to conceal the escape platform.[10][11]
-
Platform: A circular platform (10-12 cm in diameter) submerged 1-2 cm below the water surface.[10]
-
Cues: The maze should be placed in a room with distinct visual cues on the walls to aid in spatial navigation.[4]
-
Tracking System: An automated video tracking system is required to record and analyze the animal's swimming path, speed, and time in different quadrants.
This compound Administration
-
Preparation: As the solubility of this compound may vary, it is recommended to prepare a suspension in a suitable vehicle such as 0.5% carboxymethylcellulose (CMC) in saline.
-
Dosage: Based on studies of related compounds like Sunifiram, a starting dose range of 0.1 to 1.0 mg/kg for intraperitoneal (IP) injection or 1.0 to 10.0 mg/kg for oral gavage (p.o.) is suggested.[8] A dose-response study is recommended to determine the optimal effective dose.
-
Administration: Administer this compound or the vehicle to the respective animal groups once daily, typically 30-60 minutes before the start of the MWM trials.
Experimental Workflow
The MWM protocol generally consists of three phases: habituation, acquisition training, and a probe trial.[10]
-
Allow each animal to swim freely in the pool for 60 seconds without the platform to acclimate them to the maze.[10]
-
The platform is hidden in the center of one of the four quadrants and remains in this location for all acquisition trials.[10]
-
Each day, each animal will perform four trials.
-
For each trial, gently place the animal into the water facing the wall at one of four quasi-random starting positions (North, South, East, West).[10]
-
Allow the animal to swim for a maximum of 60 seconds to find the hidden platform.[10]
-
If the animal fails to find the platform within 60 seconds, gently guide it to the platform.[10]
-
Allow the animal to remain on the platform for 15-20 seconds after each trial.[10]
-
The inter-trial interval should be approximately 10-15 minutes.[10]
-
24 hours after the last acquisition trial, a single probe trial is conducted.
-
The platform is removed from the pool.
-
Each animal is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded. This is a measure of spatial memory retention.
Data Presentation
Quantitative data from the Morris water maze experiments are crucial for evaluating the efficacy of this compound. The following tables provide templates for summarizing key performance metrics. Data presented are hypothetical and for illustrative purposes only.
Table 1: Escape Latency During Acquisition Training (Seconds)
This metric reflects the time it takes for the animal to find the hidden platform. A significant decrease in escape latency over the training days indicates successful spatial learning.
| Treatment Group | Day 1 | Day 2 | Day 3 | Day 4 | Day 5 |
| Vehicle Control | 55 ± 5 | 48 ± 4 | 35 ± 3 | 25 ± 3 | 20 ± 2 |
| This compound (0.1 mg/kg) | 54 ± 6 | 42 ± 5* | 28 ± 4 | 18 ± 2 | 15 ± 2 |
| This compound (1.0 mg/kg) | 53 ± 5 | 38 ± 4 | 22 ± 3 | 15 ± 2 | 12 ± 1*** |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control.
Table 2: Path Length to Platform During Acquisition Training (cm)
This table illustrates the total distance the animal swam to reach the platform. A shorter path length is indicative of more efficient spatial navigation.
| Treatment Group | Day 1 | Day 2 | Day 3 | Day 4 | Day 5 |
| Vehicle Control | 1200 ± 150 | 1000 ± 120 | 750 ± 90 | 500 ± 60 | 400 ± 50 |
| This compound (0.1 mg/kg) | 1180 ± 140 | 900 ± 110* | 600 ± 70 | 380 ± 45 | 300 ± 40 |
| This compound (1.0 mg/kg) | 1150 ± 130 | 800 ± 100 | 480 ± 60 | 300 ± 40 | 250 ± 30*** |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control.
Table 3: Probe Trial Performance (60-second trial)
This table summarizes the data from the probe trial, which assesses memory retention.
| Treatment Group | Time in Target Quadrant (s) | Platform Crossings | Swim Speed (cm/s) |
| Vehicle Control | 15 ± 2 | 2.5 ± 0.5 | 20 ± 2 |
| This compound (0.1 mg/kg) | 25 ± 3 | 4.0 ± 0.6* | 21 ± 2 |
| This compound (1.0 mg/kg) | 30 ± 4*** | 5.5 ± 0.8 | 20 ± 1.5 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control.
Data Analysis
-
Acquisition Data: Escape latency and path length data should be analyzed using a two-way analysis of variance (ANOVA) with repeated measures, with treatment group as the between-subjects factor and training day as the within-subjects factor.[13][14]
-
Probe Trial Data: Data for time in the target quadrant and platform crossings should be analyzed using a one-way ANOVA followed by appropriate post-hoc tests (e.g., Tukey's or Dunnett's test) to compare the this compound-treated groups with the vehicle control group.
-
Swim Speed: It is important to analyze swim speed to rule out any confounding effects of the drug on motor activity.[14] No significant differences in swim speed between groups would indicate that the observed effects on learning and memory are not due to motor impairments or stimulation.
By following these detailed application notes and protocols, researchers can effectively evaluate the efficacy of this compound on spatial learning and memory using the Morris water maze, contributing to the understanding of its potential as a cognitive-enhancing agent.
References
- 1. Design, synthesis and nootropic activity of new analogues of sunifiram and this compound, two potent cognition-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new statistical method to analyze Morris Water Maze data using Dirichlet distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Novel nootropic drug sunifiram enhances hippocampal synaptic efficacy via glycine-binding site of N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel nootropic drug sunifiram improves cognitive deficits via CaM kinase II and protein kinase C activation in olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 13. scantox.com [scantox.com]
- 14. researchgate.net [researchgate.net]
Sapunifiram: Application Notes and Protocols for Primary Neuronal Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Sapunifiram, a novel nootropic agent, in primary neuronal culture studies. Given the limited direct research on this compound in this specific context, this document leverages data from its close structural and functional analogue, Sunifiram (B1682719), to provide a robust framework for investigating its neuroprotective, neurotrophic, and synaptogenic potential.[1]
Introduction to this compound
This compound (MN-19) is a potent cognition-enhancing compound, structurally related to Sunifiram (DM-235).[1] While research is ongoing, the mechanism of action is hypothesized to be similar to that of Sunifiram, which involves the modulation of synaptic plasticity through the glutamatergic system. Specifically, Sunifiram has been shown to enhance N-methyl-D-aspartate receptor (NMDAR) function through the glycine-binding site, leading to the activation of downstream signaling cascades involving protein kinase Cα (PKCα) and calcium/calmodulin-dependent protein kinase II (CaMKII).[2][3][4] These pathways are critical for long-term potentiation (LTP), a cellular correlate of learning and memory.[3][4]
Primary neuronal cultures offer a physiologically relevant in vitro system to dissect the molecular mechanisms underlying this compound's effects on neuronal health and function.[5]
Potential Applications in Primary Neuronal Cultures
-
Neuroprotection: Investigating the protective effects of this compound against various neurotoxic insults, such as glutamate (B1630785) excitotoxicity, oxidative stress, and amyloid-beta (Aβ) peptide toxicity.
-
Neurite Outgrowth: Assessing the potential of this compound to promote the growth and branching of axons and dendrites, which is crucial for neuronal development and regeneration.
-
Synaptic Plasticity: Examining the influence of this compound on the expression and phosphorylation of key synaptic proteins, providing insights into its role in synaptogenesis and synaptic strengthening.
Data Presentation: Representative Quantitative Data
The following table summarizes representative quantitative data for this compound's effects in primary neuronal cultures. These values are extrapolated from studies on its analogue, Sunifiram, and should be considered as a starting point for experimental design. Optimal concentrations and incubation times should be determined empirically for each specific primary culture system and experimental endpoint.
| Parameter | Experimental Assay | Cell Type | Treatment Concentration | Incubation Time | Expected Outcome | Reference (for Analogue) |
| Neuroprotection | MTT Assay (Cell Viability) | Primary Cortical Neurons | 10 nM - 1 µM | 24 - 48 hours | Increased cell viability in the presence of a neurotoxin (e.g., glutamate, H₂O₂) | [5] |
| Neurite Outgrowth | Immunofluorescence (MAP2/βIII-Tubulin) | Primary Hippocampal Neurons | 1 nM - 100 nM | 48 - 72 hours | Increased total neurite length and number of branches per neuron | [6] |
| Synaptic Plasticity | Western Blot (p-CaMKII/CaMKII) | Primary Hippocampal Neurons | 10 nM - 100 nM | 15 - 30 minutes | Increased ratio of phosphorylated CaMKII to total CaMKII | [3][7] |
| Synaptic Plasticity | Western Blot (p-PKCα/PKCα) | Primary Cortical Neurons | 10 nM - 100 nM | 15 - 30 minutes | Increased ratio of phosphorylated PKCα to total PKCα | [3][7] |
| Synaptic Plasticity | Western Blot (PSD-95) | Primary Hippocampal Neurons | 100 nM - 1 µM | 24 - 48 hours | Increased expression of the postsynaptic density protein PSD-95 | [8] |
Experimental Protocols
Primary Hippocampal/Cortical Neuron Culture
This protocol provides a general guideline for establishing primary neuronal cultures from embryonic rodents.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., Hibernate-A)
-
Enzymatic dissociation solution (e.g., Papain or Trypsin with DNase I)
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)
-
Poly-D-lysine or Poly-L-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Isolate hippocampi or cortices from E18 rodent brains in chilled dissection medium.[9][10][11]
-
Mince the tissue and incubate in the enzymatic dissociation solution at 37°C for 15-20 minutes.[9][12]
-
Gently triturate the tissue using fire-polished Pasteur pipettes to obtain a single-cell suspension.[11][12]
-
Determine cell viability and density using a hemocytometer and Trypan blue exclusion.
-
Plate the neurons onto poly-lysine coated surfaces at a desired density (e.g., 1.5 x 10⁵ cells/cm²) in pre-warmed plating medium.[9][13]
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
Perform a partial media change every 3-4 days. Cultures are typically ready for experimental use between 7 and 21 days in vitro (DIV).[9]
Neuroprotection Assay (MTT)
This assay measures cell viability by assessing the metabolic activity of mitochondria.
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound stock solution
-
Neurotoxin of choice (e.g., glutamate, H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Pre-treat primary neurons with varying concentrations of this compound for a specified duration (e.g., 1-24 hours).
-
Induce neurotoxicity by adding the chosen neurotoxin for the appropriate time.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[14]
-
Measure the absorbance at 570 nm using a plate reader.
-
Express cell viability as a percentage of the untreated control.
Neurite Outgrowth Assay
This protocol uses immunofluorescence to visualize and quantify neurite length and branching.
Materials:
-
Primary neuronal cultures on coverslips
-
This compound stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies (e.g., anti-MAP2 or anti-βIII-Tubulin)
-
Fluorescently-labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope and image analysis software
Procedure:
-
Treat neuronal cultures with this compound at desired concentrations for 48-72 hours.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS and incubate with fluorescently-labeled secondary antibodies and DAPI for 1-2 hours at room temperature.
-
Mount the coverslips onto microscope slides.
-
Capture images using a fluorescence microscope and quantify neurite length and branching using image analysis software (e.g., ImageJ with NeuronJ plugin).[15]
Western Blotting for Synaptic Proteins
This protocol allows for the quantification of total and phosphorylated synaptic proteins.
Materials:
-
Primary neuronal cultures in multi-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CaMKII, anti-CaMKII, anti-p-PKCα, anti-PKCα, anti-PSD-95, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat neuronal cultures with this compound for the desired time.
-
Lyse the cells in RIPA buffer and collect the lysates.[8][16]
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[17]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibodies overnight at 4°C.[17]
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[8]
-
Wash with TBST and detect the protein bands using ECL substrate and an imaging system.[8]
-
Quantify band intensities and normalize to a loading control (e.g., β-actin). For phosphorylation studies, express the data as a ratio of the phosphorylated protein to the total protein.
Visualizations
Caption: Proposed signaling pathway for this compound based on its analogue, Sunifiram.
Caption: General experimental workflow for studying this compound in primary neurons.
Concluding Remarks
This compound holds promise as a tool for studying neuronal function and as a potential therapeutic agent. The protocols and data presented here, largely based on its well-studied analogue Sunifiram, provide a solid foundation for initiating research into its effects on primary neuronal cultures. It is imperative for researchers to perform initial dose-response and time-course experiments to determine the optimal experimental conditions for their specific neuronal culture system and research questions.
References
- 1. Design, synthesis and nootropic activity of new analogues of sunifiram and this compound, two potent cognition-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Novel nootropic drug sunifiram enhances hippocampal synaptic efficacy via glycine-binding site of N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. Novel nootropic drug sunifiram improves cognitive deficits via CaM kinase II and protein kinase C activation in olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2.5. Western blot analysis [bio-protocol.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Preparation of primary hippocampal neurons [protocols.io]
- 11. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 12. Culture of mouse/rat primary neurons [bio-protocol.org]
- 13. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. Neurite Outgrowth Assay [bio-protocol.org]
- 16. Western Blotting for Neuronal Proteins [protocols.io]
- 17. sysy.com [sysy.com]
Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by Sapunifiram
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of Sapunifiram on key cellular signaling pathways. This compound (also known as MN-19) is a synthetic compound structurally related to sunifiram (B1682719), investigated for its nootropic potential.[1][2][3] While the precise molecular mechanisms of this compound are not extensively documented, related compounds and the broader class of saponins (B1172615) have been shown to modulate critical intracellular signaling cascades involved in cell survival, proliferation, and differentiation.[4] This document outlines a hypothetical study to assess the impact of this compound on the PI3K/Akt and MAPK/ERK pathways, two central signaling axes often implicated in cellular responses to therapeutic agents.
Western blotting is a powerful immunodetection technique used to measure changes in the levels of specific proteins and their post-translational modifications, such as phosphorylation, which is crucial for the activation or inactivation of signaling pathways.[4][5] By quantifying the phosphorylation status of key proteins within the PI3K/Akt and MAPK/ERK pathways following this compound treatment, researchers can elucidate its potential mechanism of action.
Data Presentation: Quantitative Analysis of Protein Phosphorylation
The following tables summarize hypothetical quantitative data from Western blot densitometry analysis of a human neuronal cell line (e.g., SH-SY5Y) treated with varying concentrations of this compound for 24 hours. The data illustrates a dose-dependent inhibitory effect on the phosphorylation of Akt and ERK1/2, key indicators of pathway modulation. Densitometry measures the intensity of the protein bands on the Western blot, which is then normalized to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading across all samples.[6] For phosphoproteins, the intensity of the phosphorylated protein is also normalized to the total protein level.
Table 1: Densitometric Analysis of Phosphorylated Akt (Ser473) Levels
| Treatment Group | Concentration (µM) | Normalized p-Akt/Total Akt Ratio (Mean ± SD) | Fold Change vs. Control |
| Control (Vehicle) | 0 | 1.00 ± 0.12 | 1.00 |
| This compound | 1 | 0.85 ± 0.09 | 0.85 |
| This compound | 5 | 0.54 ± 0.07 | 0.54 |
| This compound | 10 | 0.28 ± 0.05 | 0.28 |
| This compound | 25 | 0.15 ± 0.03 | 0.15 |
Table 2: Densitometric Analysis of Phosphorylated ERK1/2 (Thr202/Tyr204) Levels
| Treatment Group | Concentration (µM) | Normalized p-ERK1/2/Total ERK1/2 Ratio (Mean ± SD) | Fold Change vs. Control |
| Control (Vehicle) | 0 | 1.00 ± 0.15 | 1.00 |
| This compound | 1 | 0.91 ± 0.11 | 0.91 |
| This compound | 5 | 0.63 ± 0.08 | 0.63 |
| This compound | 10 | 0.37 ± 0.06 | 0.37 |
| This compound | 25 | 0.21 ± 0.04 | 0.21 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess the phosphorylation status of Akt and ERK1/2 in a selected cell line treated with this compound.
I. Materials and Reagents
-
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y)
-
This compound: Stock solution in DMSO
-
Cell Culture Media: Appropriate media (e.g., DMEM/F12) with fetal bovine serum (FBS) and penicillin-streptomycin
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails
-
Protein Assay: BCA Protein Assay Kit
-
Sample Buffer: 4x Laemmli sample buffer
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-15% gradient) or components for hand-casting
-
Running Buffer: Tris-Glycine-SDS buffer
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol
-
Membranes: Polyvinylidene difluoride (PVDF) membranes (0.45 µm)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween 20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-total Akt
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-total ERK1/2
-
Mouse anti-GAPDH or anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imaging system (e.g., CCD camera-based imager)
II. Step-by-Step Protocol
A. Cell Culture and Treatment
-
Seed Cells: Plate cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of treatment.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free culture medium.
-
Aspirate the growth medium, wash cells once with PBS, and add the medium containing the desired concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM). The '0 µM' well should contain the vehicle (DMSO) at the same final concentration as the treated wells.
-
Incubate the cells for the specified duration (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
B. Preparation of Cell Lysates
-
Wash Cells: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.[7]
-
Lyse Cells: Add 100-150 µL of ice-cold lysis buffer (with freshly added inhibitors) to each well.[7]
-
Scrape and Collect: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[4]
-
Incubate: Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.[4]
-
Centrifuge: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Collect Supernatant: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube. Store at -80°C or proceed to the next step.[4]
C. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Based on the concentrations, calculate the volume of each lysate needed to obtain equal amounts of protein for each sample (e.g., 20-30 µg per lane).
D. SDS-PAGE and Protein Transfer
-
Sample Preparation: In new tubes, mix the calculated volume of each lysate with 4x Laemmli sample buffer and deionized water to a final volume. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane into an SDS-polyacrylamide gel. Include a protein molecular weight marker in one lane. Run the gel according to the manufacturer's recommendations.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer apparatus.[8]
E. Immunodetection
-
Blocking: After transfer, block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in Blocking Buffer (typically at a 1:1000 dilution) overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[10]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in Blocking Buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.[9]
-
Final Washes: Repeat the washing step (Step 3) to remove unbound secondary antibody.
-
Detection: Apply the ECL substrate to the membrane according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system. Exposure times may need to be optimized to ensure the signal is within the linear range of detection.
F. Stripping and Re-probing
-
To analyze total protein levels or a loading control on the same membrane, the membrane can be stripped of the bound antibodies using a mild stripping buffer.
-
After stripping, wash the membrane thoroughly, re-block, and then re-probe with the next primary antibody (e.g., anti-total Akt or anti-GAPDH), following the immunodetection steps above.
III. Data Analysis and Interpretation
-
Densitometry: Use image analysis software (e.g., ImageJ) to quantify the band intensity for each protein of interest.
-
Normalization:
-
For each lane, normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band.
-
Normalize this ratio to the intensity of the loading control band (e.g., GAPDH) in the same lane to correct for any variations in protein loading.
-
-
Calculate Fold Change: Express the normalized data as a fold change relative to the vehicle-treated control group, which is set to 1.
-
Statistical Analysis: Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed changes.
By following these protocols, researchers can effectively utilize Western blot analysis to investigate the impact of this compound on key signaling pathways, providing valuable insights into its molecular mechanism of action.
References
- 1. Design, synthesis and nootropic activity of new analogues of sunifiram and this compound, two potent cognition-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. MN-19 | C13H17FN2O3S | CID 9972008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Defined Methodology for Reliable Quantification of Western Blot Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Note: A Validated HPLC Method for the Quantification of Sapunifiram in Human Plasma
Abstract
This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Sapunifiram in human plasma. The method utilizes a C18 stationary phase with isocratic elution and UV detection, providing a rapid and accurate analytical solution for pharmacokinetic and drug metabolism studies. The protocol has been validated according to the International Conference on Harmonisation (ICH) guidelines, demonstrating excellent linearity, precision, accuracy, and robustness.
Introduction
This compound is a novel therapeutic agent under investigation for its potential pharmacological effects. To support its clinical development, a robust and validated analytical method for its quantification in biological matrices is essential. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high sensitivity, selectivity, and resolution.[1] This document provides a detailed protocol for the quantification of this compound in human plasma using an RP-HPLC method with UV detection. The method is suitable for routine analysis in a drug development setting.
Experimental
Instrumentation and Chromatographic Conditions
The analysis was performed on a standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile (B52724):Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Reagents and Chemicals
All reagents and solvents were of HPLC grade or higher. This compound reference standard was of >99% purity. Human plasma was sourced from a certified blood bank.
Protocols
Standard Solution Preparation
A stock solution of this compound (1 mg/mL) was prepared by dissolving the reference standard in methanol. Working standard solutions were prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation from Human Plasma
A protein precipitation method was employed for the extraction of this compound from human plasma.[2][3]
-
Pipette 500 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 1 mL of acetonitrile (as the precipitating agent) to the plasma sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the HPLC system.[4]
Method Validation
The developed method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) as per ICH guidelines.[5][6]
Linearity
The linearity of the method was evaluated by analyzing a series of this compound standards at seven different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.
Precision
Intra-day and inter-day precision were assessed by analyzing six replicate samples at three different concentration levels (low, medium, and high) on the same day and on three different days, respectively.
Accuracy
The accuracy of the method was determined by recovery studies. Known amounts of this compound were spiked into blank plasma at three concentration levels, and the percentage recovery was calculated.
LOD and LOQ
The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.
Results and Data Presentation
Table 2: Linearity and Range
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Regression Equation | y = 25487x + 1234 |
Table 3: Precision
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| 10 (Low) | 1.8 | 2.5 |
| 50 (Medium) | 1.2 | 1.9 |
| 90 (High) | 0.9 | 1.5 |
Table 4: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) | %RSD (n=6) |
| 10 | 98.5 | 2.1 |
| 50 | 101.2 | 1.5 |
| 90 | 99.8 | 1.1 |
Table 5: LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.25 |
| Limit of Quantification (LOQ) | 0.75 |
Conclusion
The developed and validated RP-HPLC method for the quantification of this compound in human plasma is simple, rapid, accurate, and precise. The method meets the requirements for routine analysis in a drug development setting and can be effectively used for pharmacokinetic and other related studies.
Visualizations
Caption: Workflow for this compound Sample Preparation from Human Plasma.
Caption: HPLC Analysis Workflow for this compound Quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. nacalai.com [nacalai.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. mdpi.com [mdpi.com]
- 5. Development and validation of reversed-phase-HPLC method for simultaneous quantification of fulvestrant and disulfiram in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an analytical method by RP-HPLC for quantification of sibutramine hydrochloride in pharmaceutical capsules - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: In Vitro Binding Assay for Sapunifiram and NMDA Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a crucial ligand-gated ion channel involved in synaptic plasticity, learning, and memory.[1] Its dysfunction is implicated in various neurological disorders, making it a significant therapeutic target.[1] Sapunifiram (formerly known as DM235) is a nootropic compound that is understood to enhance cognitive function by modulating NMDA receptor activity. Evidence suggests that this compound's mechanism of action involves the glycine-binding site on the GluN1 subunit of the NMDA receptor, acting as a co-agonist.[2][3][4]
These application notes provide a detailed protocol for an in vitro competitive radioligand binding assay designed to characterize the binding of this compound and related compounds to the NMDA receptor. The protocol is adapted from established methods for studying NMDA receptor ligands.[1][5]
Signaling Pathway of NMDA Receptor Activation and Modulation by this compound
The NMDA receptor is a heterotetrameric complex, typically composed of two GluN1 and two GluN2 subunits.[1] For the ion channel to open, two events must occur concurrently: the binding of the neurotransmitter glutamate (B1630785) to the GluN2 subunit and a co-agonist, such as glycine (B1666218) or D-serine, to the GluN1 subunit.[1][5] Furthermore, the channel is subject to a voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential. Depolarization of the postsynaptic membrane relieves this block, allowing for the influx of calcium ions (Ca²⁺) upon agonist and co-agonist binding.[1] this compound is thought to act as a co-agonist at the glycine binding site on the GluN1 subunit, thereby enhancing the receptor's response to glutamate.
Caption: NMDA receptor signaling pathway modulated by this compound.
Quantitative Data Summary
The following table summarizes the typical quantitative data obtained from a competitive binding assay. The values for this compound would be determined by conducting the experimental protocol detailed below. This table is provided as a template for data presentation.
| Compound | Radioligand | Receptor Source | IC₅₀ (nM) | Kᵢ (nM) |
| This compound | [³H]Glycine | Rat Cortical Membranes | To be determined | To be determined |
| Glycine (Reference) | [³H]Glycine | Rat Cortical Membranes | Value | Value |
| Test Compound X | [³H]Glycine | Rat Cortical Membranes | Value | Value |
Note: IC₅₀ (half-maximal inhibitory concentration) is the concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. Kᵢ (inhibition constant) is an indicator of the binding affinity of the competing ligand, calculated from the IC₅₀ value.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol details the steps to determine the binding affinity of this compound for the glycine binding site of the NMDA receptor using a competitive radioligand binding assay with [³H]Glycine.
Materials and Reagents
-
Receptor Source: Cryopreserved rat cortical membranes (a rich source of NMDA receptors).[1]
-
Radioligand: [³H]Glycine.
-
Test Compound: this compound.
-
Reference Compound: Non-radiolabeled Glycine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]
-
Polyethylenimine (PEI) Solution: 0.5% (w/v) in deionized water.[1]
-
Scintillation Cocktail.
-
Glass fiber filter mats.
-
96-well plates.
-
Cell harvester.
-
Liquid scintillation counter.
Experimental Workflow
Caption: Workflow for the this compound NMDA receptor binding assay.
Step-by-Step Methodology
1. Preparation of Reagents:
-
Assay Buffer (50 mM Tris-HCl, pH 7.4): Dissolve Tris base in deionized water, adjust pH to 7.4 with HCl, and bring to the final volume.[1]
-
Wash Buffer (Ice-cold 50 mM Tris-HCl, pH 7.4): Prepare as above and store at 4°C.[1]
-
0.5% PEI Solution: Dissolve PEI in deionized water. This solution is used to pre-soak the filter mats to reduce non-specific binding of the radioligand.[1]
2. Membrane Preparation:
-
On the day of the assay, thaw the rat cortical membranes on ice.
-
Dilute the membranes in the assay buffer to a final protein concentration of 0.2-0.5 mg/mL.[1] The optimal concentration should be determined empirically.
3. Compound Preparation:
-
Prepare serial dilutions of this compound and the reference compound (glycine) in the assay buffer. A typical concentration range would span from 10⁻¹⁰ M to 10⁻⁴ M.
4. Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: 25 µL of assay buffer.[1]
-
Non-specific Binding (NSB): 25 µL of a high concentration of non-radiolabeled glycine (e.g., 1 mM).
-
Test Compound: 25 µL of each dilution of this compound or other test compounds.[1]
5. Incubation:
-
Add 100 µL of the diluted membrane preparation to each well.[1]
-
Add 25 µL of [³H]Glycine at a final concentration close to its Kd value (typically in the low nanomolar range). The final assay volume will be 150 µL.[1]
-
Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation.[1]
6. Filtration:
-
Pre-soak the glass fiber filter mat in 0.5% PEI for at least 30 minutes.[1]
-
Terminate the incubation by rapid filtration through the pre-soaked filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Wash the filters three times with 200 µL of ice-cold wash buffer to remove any remaining unbound radioligand.[1]
7. Scintillation Counting:
-
Dry the filter mat.
-
Place the individual filter discs into scintillation vials and add 3-5 mL of scintillation cocktail.[1]
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Quantify the radioactivity in each vial using a liquid scintillation counter. The output will be in counts per minute (CPM).[1]
8. Data Analysis:
-
Specific Binding: Calculate by subtracting the average CPM of the non-specific binding wells from the average CPM of the total binding wells.
-
Percentage Inhibition: For each concentration of this compound, calculate the percentage of specific binding inhibited.
-
IC₅₀ Determination: Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Kᵢ Calculation: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Conclusion
This document provides a comprehensive protocol for an in vitro binding assay to characterize the interaction of this compound with the NMDA receptor. By following this detailed methodology, researchers can obtain quantitative data on the binding affinity of this compound and other related compounds, which is essential for drug development and understanding their pharmacological profile. The provided diagrams offer a clear visualization of the underlying signaling pathway and the experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Sunifiram-carbamate hybrids as potential dual acetylcholinesterase inhibitor and NMDAR co-agonist: simulation-guided analogue design and pharmacological screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Sunifiram-carbamate hybrids as potential dual acetylcholinesterase inhibitor and NMDAR co-agonist: simulation-guided analogue design and pharmacological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Assessment of Sapunifiram on Synaptic Transmission
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sapunifiram (MN19) is a novel nootropic compound structurally related to Sunifiram (B1682719) (DM235), both of which are potent cognition enhancers.[1] While extensive electrophysiological data for this compound is still emerging, studies on its close analog, Sunifiram, provide a strong framework for assessing its effects on synaptic transmission. Sunifiram has been shown to enhance cognitive function by modulating N-methyl-D-aspartate receptor (NMDAR)-dependent synaptic plasticity, specifically long-term potentiation (LTP).[2][3] These application notes provide detailed protocols for the electrophysiological assessment of this compound, based on the established methodologies used to characterize Sunifiram. The central hypothesis is that this compound will exhibit a similar mechanism of action, enhancing synaptic efficacy through the potentiation of NMDAR signaling.
Putative Mechanism of Action
This compound, like Sunifiram, is thought to act as a positive allosteric modulator at the glycine-binding site of the NMDA receptor. This modulation is hypothesized to initiate a downstream signaling cascade involving the activation of Protein Kinase Cα (PKCα) and Src kinase.[2][3] Subsequent activation of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) leads to the phosphorylation of AMPA receptors (AMPAR) and NMDA receptors (NMDAR), ultimately resulting in the enhancement of hippocampal LTP, a cellular correlate of learning and memory.[2][3]
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize the expected quantitative data from electrophysiological experiments with this compound, based on findings for Sunifiram.[2]
Table 1: Dose-Dependent Effect of this compound on Basal Synaptic Transmission
| This compound Concentration (nM) | Change in fEPSP Slope (%) |
| 1 | ~5% |
| 10 | ~15% |
| 100 | ~12% |
| 1000 | ~8% |
Table 2: Effect of this compound on Long-Term Potentiation (LTP) in Hippocampal CA1
| Treatment Group | LTP Magnitude (% of Baseline fEPSP Slope) |
| Control (ACSF) | ~150% |
| This compound (10 nM) | ~200% |
| This compound (10 nM) + 7-Cl-Kynurenate | ~155% |
| This compound (10 nM) + PP2 (Src Inhibitor) | ~160% |
Experimental Protocols
These protocols are designed for researchers to investigate the effects of this compound on synaptic transmission and plasticity in the hippocampus.
Protocol 1: Preparation of Acute Hippocampal Slices
-
Anesthetize an adult mouse (e.g., C57BL/6) with isoflurane (B1672236) and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) cutting solution.
-
ACSF Cutting Solution Composition (in mM): 212.7 Sucrose, 2.6 KCl, 1.23 NaH2PO4, 26 NaHCO3, 10 D-glucose, 3 MgCl2, 1 CaCl2.
-
-
Isolate the hippocampus and prepare 350-400 µm thick transverse slices using a vibratome.
-
Transfer slices to a recovery chamber containing standard ACSF, oxygenated with 95% O2 / 5% CO2, at 32-34°C for 30 minutes.
-
Standard ACSF Composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 1.5 MgCl2, 2.5 CaCl2.
-
-
Maintain slices at room temperature in oxygenated standard ACSF for at least 1 hour before recording.
Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recordings
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated standard ACSF at a rate of 2-3 mL/min at 30 ± 1°C.
-
Position a bipolar stimulating electrode (e.g., tungsten) in the Schaffer collateral pathway of the CA3 region.
-
Place a glass recording microelectrode (filled with standard ACSF, 1-5 MΩ resistance) in the stratum radiatum of the CA1 region to record fEPSPs.
-
Establish a baseline by delivering single pulses (0.1 ms (B15284909) duration) every 20 seconds at an intensity that elicits a fEPSP of 40-50% of the maximal response.
-
Record a stable baseline for at least 20 minutes before drug application.
-
Apply this compound at the desired concentration (e.g., 1-1000 nM) by adding it to the perfusing ACSF.
-
Record the fEPSP slope for at least 30-40 minutes to assess the drug's effect on basal synaptic transmission.
Protocol 3: Induction and Measurement of Long-Term Potentiation (LTP)
-
Follow steps 1-5 from Protocol 2 to establish a stable baseline recording.
-
Apply this compound or vehicle control to the perfusing ACSF for at least 20 minutes prior to LTP induction.
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS): 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval.
-
Resume baseline stimulation (0.05 Hz) immediately after HFS.
-
Continue recording fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.
-
Quantify LTP by averaging the fEPSP slope from 50-60 minutes post-HFS and expressing it as a percentage of the pre-HFS baseline average.
Conclusion
The provided protocols and expected outcomes, derived from studies on the closely related compound Sunifiram, offer a robust starting point for the electrophysiological characterization of this compound. These experiments will be crucial in determining if this compound shares the same pro-cognitive mechanism of enhancing NMDAR-dependent synaptic plasticity. Researchers should consider these protocols as a template and optimize parameters as necessary for their specific experimental setup. The investigation into this compound's effects on synaptic transmission holds significant promise for the development of novel therapeutics for cognitive disorders.
References
- 1. Design, synthesis and nootropic activity of new analogues of sunifiram and this compound, two potent cognition-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel nootropic drug sunifiram enhances hippocampal synaptic efficacy via glycine-binding site of N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes: Unraveling the Cellular Mechanisms of Sapunifiram with Live-Cell Imaging
References
- 1. Sunifiram - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and nootropic activity of new analogues of sunifiram and this compound, two potent cognition-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Fluorescent Biosensors for Multiplexed Imaging of Phosphoinositide Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Live cell imaging with protein domains capable of recognizing phosphatidylinositol 4,5-bisphosphate; a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Live-cell imaging of dendritic spines by STED microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. [PDF] Live-cell imaging of dendritic spines by STED microscopy | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Long-Term In Vivo Imaging of Dendritic Spines in the Hippocampus Reveals Structural Plasticity | Journal of Neuroscience [jneurosci.org]
- 13. Live Cell Imaging for Studying G Protein-Coupled Receptor Activation in Single Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. Live cell imaging for studying g protein-coupled receptor activation in single cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Live Cell Imaging of G Protein-Coupled Receptors | Springer Nature Experiments [experiments.springernature.com]
- 16. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. PIP2 signaling in lipid domains: a critical re-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
Application Notes and Protocols for Gene Expression Analysis in Response to Sapunifiram Treatment
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Sapunifiram (MN-19) is an experimental compound and an analog of Sunifiram. As of this writing, publicly available data on its specific mechanism of action and its effects on gene expression are limited. The signaling pathway described herein is based on published data for its analog, Sunifiram. The quantitative gene expression data presented in this document is hypothetical and for illustrative purposes only to guide researchers in experimental design and data interpretation.
Introduction
This compound is a nootropic compound of interest for its potential cognitive-enhancing effects. Understanding its molecular mechanism is crucial for its development as a therapeutic agent. Gene expression analysis provides a powerful tool to elucidate the downstream effects of this compound on cellular pathways. By identifying which genes are up- or downregulated following treatment, researchers can gain insights into its mechanism of action, potential therapeutic targets, and off-target effects.
These application notes provide a comprehensive framework for conducting gene expression analysis in response to this compound treatment, utilizing RNA sequencing (RNA-seq) for global transcriptomic profiling and quantitative real-time PCR (qRT-PCR) for validation of key gene expression changes.
Putative Signaling Pathway of this compound
Based on the known mechanism of its analog, Sunifiram, this compound is thought to act on the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor. This interaction is believed to trigger a signaling cascade involving the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase C alpha (PKCα). These kinases, in turn, can phosphorylate a variety of downstream targets, including transcription factors, leading to changes in gene expression that may underlie its nootropic effects.
Caption: Putative this compound signaling cascade.
Experimental Workflow
The following diagram outlines the major steps for analyzing gene expression changes in response to this compound treatment, from cell culture to data analysis.
Caption: Experimental workflow for gene expression analysis.
Data Presentation: Hypothetical Gene Expression Changes
The following tables present hypothetical quantitative data for illustrative purposes. These genes are known to be involved in neuronal signaling, synaptic plasticity, and cellular stress responses, which could be modulated by the putative this compound signaling pathway.
Table 1: Hypothetical RNA-Seq Data Summary of Differentially Expressed Genes (DEGs)
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Adjusted p-value (FDR) |
| BDNF | Brain-Derived Neurotrophic Factor | 1.58 | 0.0012 | 0.0085 |
| ARC | Activity-Regulated Cytoskeleton-Associated Protein | 2.10 | 0.0008 | 0.0061 |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | 3.50 | 0.0001 | 0.0015 |
| EGR1 | Early Growth Response 1 | 2.75 | 0.0005 | 0.0042 |
| HOMER1 | Homer Scaffold Protein 1 | 1.80 | 0.0025 | 0.0150 |
| GADD45B | Growth Arrest and DNA Damage Inducible Beta | -1.20 | 0.0040 | 0.0210 |
| ATF3 | Activating Transcription Factor 3 | -1.50 | 0.0031 | 0.0182 |
Table 2: Hypothetical qRT-PCR Validation of Selected DEGs
| Gene Symbol | Average ΔCt (Control) | Average ΔCt (this compound) | ΔΔCt | Fold Change (2^-ΔΔCt) |
| BDNF | 5.21 | 3.85 | -1.36 | 2.56 |
| ARC | 7.89 | 5.99 | -1.90 | 3.73 |
| FOS | 9.12 | 6.22 | -2.90 | 7.46 |
| GADD45B | 6.45 | 7.50 | 1.05 | 0.48 |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture:
-
Culture a suitable neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells) in the recommended medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution in fresh, pre-warmed culture medium to the desired final concentrations.
-
Important: Include a vehicle control group treated with the same concentration of the solvent used for the highest this compound concentration.
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or the vehicle control.
-
Incubate the cells for the predetermined treatment duration (e.g., 6, 12, or 24 hours). A time-course experiment is recommended to capture both early and late gene expression changes.
-
Protocol 2: Total RNA Isolation and Quality Control
-
RNA Isolation:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture dish using a lysis buffer from a commercial RNA extraction kit (e.g., TRIzol reagent or a column-based kit like RNeasy Mini Kit).
-
Follow the manufacturer's protocol for RNA isolation, which typically involves phase separation, precipitation, and washing steps.
-
Elute the purified RNA in nuclease-free water.
-
-
RNA Quality Control:
-
Quantify the RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1.
-
Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended for RNA-seq.
-
Protocol 3: RNA Sequencing (RNA-seq)
-
Library Preparation:
-
Start with 100 ng to 1 µg of total RNA per sample.
-
Deplete ribosomal RNA (rRNA) or enrich for poly(A)+ mRNA.
-
Fragment the RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library using PCR.
-
Purify the amplified library and assess its quality and size distribution.
-
-
Sequencing:
-
Pool the indexed libraries.
-
Sequence the pooled library on a next-generation sequencing platform (e.g., Illumina NovaSeq). A sequencing depth of 20-30 million reads per sample is generally sufficient for differential gene expression analysis.
-
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) Validation
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with a mix of oligo(dT) and random primers.
-
-
Primer Design:
-
Design primers for the target genes and at least one stable reference gene (e.g., GAPDH, ACTB). Primers should span an exon-exon junction to avoid amplification of genomic DNA.
-
-
qPCR Reaction:
-
Set up the qPCR reactions using a SYBR Green-based master mix.
-
Each reaction should include the cDNA template, forward and reverse primers, and the master mix.
-
Run the reactions in triplicate on a qPCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene expression.
-
Troubleshooting & Optimization
Improving Sapunifiram solubility in aqueous buffers for in vitro assays
This technical support center provides guidance and troubleshooting for researchers working with Sapunifiram, focusing on challenges related to its solubility in aqueous buffers for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. Is this expected?
A1: Yes, this is a common issue. This compound, like many small molecule compounds developed for neurological research, is predicted to have low aqueous solubility due to its chemical structure. It is a lipophilic compound, which favors solubility in organic solvents over aqueous media.
Q2: What is the recommended first step for dissolving this compound?
A2: The standard initial approach is to first create a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO).[1] This stock solution can then be diluted to the final desired concentration in your aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological assay (typically ≤ 0.1-1%).
Q3: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What should I do?
A3: Precipitation upon dilution is a clear indicator of low aqueous solubility. Several strategies can be employed to overcome this, which are detailed in the Troubleshooting Guide below. These include adjusting the pH of the buffer, using surfactants, or employing co-solvents.
Q4: Can I use sonication to help dissolve this compound?
A4: Sonication can be a useful physical method to aid in the dissolution of powders by breaking down aggregates and increasing the surface area available for solvation.[1] However, if the compound's intrinsic solubility is low, it may still precipitate out over time after sonication is stopped. It is best used in conjunction with other solubility enhancement techniques.
Q5: What is the potential mechanism of action for this compound?
A5: this compound is an analogue of Sunifiram. While the exact mechanism is not fully elucidated, research on related compounds suggests it may indirectly modulate AMPA receptor function.[2] It is reported that Sunifiram stimulates CaMKII and PKCα pathways, dependent on the activation of the glycine (B1666218) site of NMDA receptors.[2]
Troubleshooting Guide
If you are encountering persistent solubility issues with this compound, follow this step-by-step guide.
Step 1: Optimize DMSO Stock Concentration and Dilution
-
Issue: Compound precipitates upon dilution.
-
Troubleshooting:
-
Lower the final concentration: The desired final concentration in the assay may be above the aqueous solubility limit. Try a lower final concentration.
-
Use a more dilute stock: A very high concentration DMSO stock can lead to localized precipitation when added to the aqueous buffer. Try making a more dilute DMSO stock and adding a larger volume to your buffer (while still keeping the final DMSO percentage low).
-
Vortex during dilution: Add the DMSO stock to the aqueous buffer dropwise while vortexing to ensure rapid mixing and minimize localized high concentrations.
-
Step 2: pH Adjustment of the Aqueous Buffer
-
Issue: this compound solubility is insufficient even at low concentrations.
-
Troubleshooting:
-
Analyze the structure: this compound's structure contains functional groups that may be ionizable. Systematically adjust the pH of your buffer (e.g., in 0.5 pH unit increments from 6.0 to 8.0) to see if solubility improves.[3]
-
Consider pKa: If the pKa of this compound's ionizable groups is known, aim for a buffer pH that is at least 1-2 units away from the pKa to ensure the compound is in its more soluble ionized form.
-
Step 3: Incorporate a Surfactant
-
Issue: pH adjustment is not effective or not compatible with the assay.
-
Troubleshooting:
-
Add a non-ionic surfactant: For enzyme or acellular assays, adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer can help to solubilize lipophilic compounds.[1]
-
Caution with cell-based assays: Be aware that surfactants can be cytotoxic at higher concentrations.[1] If using a cell-based assay, a dose-response curve for the surfactant alone should be performed to determine the non-toxic concentration range.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound.
Quantitative Data Summary
The following table presents hypothetical solubility data for this compound to illustrate the effects of different formulation strategies.
| Solvent System | This compound Concentration (µM) | Observation |
| Aqueous Buffer (pH 7.4) | 10 | Insoluble, visible precipitate |
| Aqueous Buffer (pH 7.4) + 0.1% DMSO | 10 | Insoluble, visible precipitate |
| Aqueous Buffer (pH 7.4) + 1% DMSO | 10 | Partially soluble, fine suspension |
| Aqueous Buffer (pH 6.5) + 0.1% DMSO | 10 | Partially soluble, fine suspension |
| Aqueous Buffer (pH 8.0) + 0.1% DMSO | 10 | Soluble, clear solution |
| Aqueous Buffer (pH 7.4) + 0.1% DMSO + 0.01% Tween-20 | 10 | Soluble, clear solution |
| 100% DMSO | 50,000 (50 mM) | Soluble, clear solution |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder using an analytical balance.
-
Solvent Addition: In a fume hood, add the appropriate volume of high-purity, anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10-100 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into small, single-use volumes in amber glass vials or polypropylene (B1209903) tubes. Store at -20°C or -80°C to minimize degradation and prevent repeated freeze-thaw cycles.
Protocol 2: Systematic Solubility Assessment
-
Buffer Preparation: Prepare a series of your base aqueous buffer, adjusting the pH in 0.5 unit increments (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0).
-
Serial Dilution: Create a working solution by diluting your this compound DMSO stock into each of the prepared buffers to the highest desired final concentration. Ensure the final DMSO concentration remains constant and below the tolerance level of your assay.
-
Equilibration: Gently mix the solutions and allow them to equilibrate at the experimental temperature (e.g., room temperature or 37°C) for at least one hour.
-
Observation: Visually inspect each solution for any signs of precipitation. For a more quantitative assessment, you can centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC-UV.
This compound Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway for this compound.
References
Preventing Sapunifiram precipitation in cell culture media
Welcome to the technical support center for Sapunifiram (MN-19). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a specific focus on preventing and troubleshooting precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (MN-19) is an experimental nootropic compound, structurally related to Sunifiram (B1682719) (DM-235).[1] While the precise mechanism of action for this compound is not extensively documented, it is expected to be similar to that of Sunifiram. Sunifiram is understood to enhance cognitive function by potentiating AMPA receptor-mediated signaling. This is thought to occur through the activation of the glycine-binding site on NMDA receptors, which in turn stimulates CaMKII (Ca2+/calmodulin-dependent protein kinase II) and PKCα (Protein Kinase C alpha) pathways.[2][3] This signaling cascade is believed to play a crucial role in long-term potentiation (LTP) and memory enhancement.[2]
Q2: I am observing precipitation after adding this compound to my cell culture media. What is the likely cause?
Precipitation of compounds like this compound in cell culture media is a common issue, often stemming from its low aqueous solubility. When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into the aqueous environment of the media, the compound can "crash out" of solution. This phenomenon is often referred to as "solvent shock".[4] Other contributing factors can include high final concentrations of the compound, temperature fluctuations of the media, and improper mixing techniques.[4][5]
Q3: Can I simply filter out the precipitate?
Filtering the media to remove the precipitate is generally not recommended. This action will remove an unknown quantity of the active compound, leading to an inaccurate final concentration in your experiment and unreliable results.[5] The better approach is to address the root cause of the precipitation to ensure the compound is fully dissolved at the desired concentration.[5]
Q4: What is a suitable solvent for preparing a this compound stock solution?
For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing a concentrated stock solution.[6] It is crucial to use a high-purity, sterile, and anhydrous grade of DMSO for cell culture applications.
Q5: What is the maximum recommended final concentration of DMSO in the cell culture medium?
While high concentrations of DMSO are toxic to cells, many cell lines can tolerate a final concentration of 0.1% to 0.5% without significant cytotoxicity.[5] It is essential to keep the final DMSO concentration as low as possible while ensuring the compound remains in solution. Always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments to account for any solvent effects.[5]
Troubleshooting Guides
Issue: this compound Precipitates Upon Dilution in Cell Culture Media
This is the most common issue encountered and is typically due to the compound's low solubility in aqueous solutions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary: Solvent Tolerances
| Solvent | Typical Final Concentration | Notes |
| DMSO | 0.1% - 0.5% | Cell line dependent. Always perform a toxicity test. |
| Ethanol | < 0.1% | Can affect cell membrane permeability. |
This data is generalized. Always determine the specific tolerance of your cell line.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
High-purity, sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Methodology:
-
Calculate Required Mass: The molecular weight of this compound (MN-19) is 300.35 g/mol .[7] To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * (1 L / 1000 mL) * 300.35 g/mol * 1 mL * (1000 mg / 1 g) = 3.0035 mg
-
Dissolution: In a sterile environment (e.g., a biological safety cabinet), accurately weigh 3.00 mg of this compound powder and transfer it to a sterile vial.
-
Add 1 mL of sterile DMSO to the vial.
-
Close the vial tightly and vortex at room temperature until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure no particulate matter remains.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Preparation of Working Solution and Cell Treatment
This protocol details the dilution of the DMSO stock solution into the final working concentration in cell culture medium.
Workflow Diagram
References
- 1. Design, synthesis and nootropic activity of new analogues of sunifiram and this compound, two potent cognition-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sunifiram - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. MN-19 | C13H17FN2O3S | CID 9972008 - PubChem [pubchem.ncbi.nlm.nih.gov]
Sapunifiram stability in ACSF and other physiological buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of sapunifiram in artificial cerebrospinal fluid (aCSF) and other physiological buffers. As specific stability data for this compound is not publicly available, this guide offers general protocols, troubleshooting advice, and frequently asked questions based on established principles for the stability testing of sulfonamide-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my experiments?
A1: The stability of a compound like this compound, which contains a sulfonamide group, in biological matrices can be influenced by several factors. These include:
-
pH: The acidity or alkalinity of the buffer can catalyze hydrolytic degradation. Sulfonamides are generally more susceptible to degradation under acidic conditions.[1]
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[2]
-
Light: Exposure to light can induce photolytic degradation.
-
Oxidation: The presence of oxygen or oxidizing agents can lead to oxidative degradation.
-
Enzymatic Degradation: If using media containing biological components (e.g., brain slices, cell cultures), enzymes can metabolize the compound.
Q2: How long can I expect this compound to be stable in my aCSF solution?
A2: Without specific experimental data for this compound, it is impossible to provide a precise stability timeframe. The stability will depend on the factors listed above and the specific composition of your aCSF. It is crucial to perform a stability study under your specific experimental conditions to determine the compound's half-life. A general approach is to test the compound's concentration at various time points (e.g., 0, 2, 4, 8, 24 hours) after preparation.
Q3: What are the potential degradation products of this compound?
A3: While the specific degradation pathway of this compound has not been detailed in the literature, sulfonamides can undergo hydrolysis, which may lead to the cleavage of the sulfonamide bond. This could potentially result in the formation of metabolites. Advanced analytical techniques such as LC-MS/MS would be required to identify and characterize any degradation products.
Q4: Should I use a phosphate-based or a bicarbonate-based buffer for my experiments with this compound?
A4: The choice of buffer can influence the stability and solubility of your compound. While phosphate (B84403) buffers (like PBS) are common and easy to prepare, bicarbonate-based buffers, often used in aCSF formulations, are more physiologically representative of the central nervous system environment. It is recommended to test the stability of this compound in the specific buffer system you intend to use for your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent results in stability assay | - Inconsistent sample handling (temperature, light exposure)- Fluctuation in buffer pH- Contamination of stock solutions | - Standardize all sample handling procedures.- Prepare fresh buffers for each experiment and verify pH.- Use fresh, validated stock solutions. |
| Rapid degradation of this compound observed | - Inappropriate storage temperature- pH of the buffer is too acidic- Presence of contaminating enzymes | - Store solutions at a lower temperature (e.g., 4°C or -20°C).- Adjust the pH of the buffer to a more neutral or slightly alkaline range if experimentally permissible.- If using biological preparations, consider the addition of protease inhibitors. |
| Precipitation of this compound in buffer | - Poor solubility at the working concentration- Change in pH upon addition to buffer | - Determine the solubility of this compound in your buffer system.- Use a co-solvent (e.g., DMSO, ethanol) at a low, non-toxic concentration.- Adjust the pH of the stock solution or the final buffer. |
Experimental Protocols
Protocol 1: Preparation of Artificial Cerebrospinal Fluid (aCSF)
This protocol describes the preparation of a standard aCSF solution commonly used in neuroscience research.[3][4][5]
Materials:
-
NaCl
-
KCl
-
CaCl₂·2H₂O
-
MgCl₂·6H₂O
-
NaH₂PO₄
-
d-glucose
-
NaHCO₃
-
Distilled water (ddH₂O)
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
Procedure:
-
Prepare Stock Solutions (10x):
-
It is often convenient to prepare concentrated stock solutions of the components. A common approach is to prepare a 10x stock solution without NaHCO₃, which is added fresh on the day of the experiment.
-
10x Stock Solution (1 L):
-
NaCl: 73.05 g
-
KCl: 1.86 g
-
NaH₂PO₄: 1.44 g
-
d-glucose: 22.52 g
-
CaCl₂: 2.94 g
-
MgSO₄: 4.93 g
-
-
Dissolve all salts in 1 L of ddH₂O. This stock can be stored at 4°C.
-
-
Prepare Working aCSF (1x):
-
Dilute 100 mL of the 10x stock solution to approximately 800 mL with ddH₂O.
-
Add 2.18 g of NaHCO₃.
-
Adjust the final volume to 1 L with ddH₂O.
-
Bubble the solution with carbogen gas for at least 10 minutes to oxygenate and bring the pH to ~7.3-7.4.
-
The aCSF should be used fresh on the day of preparation.
-
Protocol 2: Stability Assessment of this compound in aCSF
This protocol outlines a general method for determining the stability of this compound in aCSF at a specific temperature.
Materials:
-
This compound
-
aCSF (prepared as in Protocol 1)
-
DMSO (or other suitable solvent for stock solution)
-
Incubator or water bath
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike aCSF: Add the this compound stock solution to the freshly prepared and carbogen-gassed aCSF to achieve the desired final concentration (e.g., 10 µM). The final concentration of DMSO should be kept low (typically <0.1%) to minimize its effect on stability and biological preparations.
-
Incubation:
-
Aliquot the this compound-aCSF solution into multiple sterile vials.
-
Incubate the vials at the desired temperature (e.g., 37°C).
-
Protect the vials from light.
-
-
Sample Collection: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the incubator. Immediately freeze the sample at -80°C to halt any further degradation until analysis.
-
Analysis:
-
Thaw the samples and analyze the concentration of this compound using a validated HPLC or LC-MS/MS method.
-
Plot the concentration of this compound as a function of time to determine the stability profile and calculate the half-life.
-
Protocol 3: General HPLC Method for this compound Quantification
This protocol provides a starting point for developing an HPLC method for the quantification of this compound, based on common methods for sulfonamides.[6][7][8][9]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 90%) over 10-15 minutes, hold, and then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5-20 µL |
| Detection | UV at an appropriate wavelength (to be determined by UV scan of this compound) or MS/MS |
| Column Temperature | 25-30°C |
Note: This method will require optimization for this compound, including the gradient profile, flow rate, and detector settings.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing this compound stability.
Postulated Signaling Pathway of this compound
Based on its known effects on NMDA receptors and downstream kinases, this diagram illustrates a potential signaling pathway for this compound.
Caption: Potential this compound Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzet.com [alzet.com]
- 4. Preparation of Recording ACSF (artificial cerebrospinal fluid) for slice electrophysiology [protocols.io]
- 5. jpp.krakow.pl [jpp.krakow.pl]
- 6. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. agilent.com [agilent.com]
Sapunifiram Technical Support Center: Optimizing Concentration for LTP Enhancement without Excitotoxicity
Disclaimer: Direct experimental data on the optimal concentration of Sapunifiram for Long-Term Potentiation (LTP) enhancement and its potential for excitotoxicity are limited in publicly available literature. This compound is a structural analog of Sunifiram (B1682719). The information provided herein is largely based on studies of Sunifiram and should be used as a starting point for your own dose-response experiments to determine the optimal concentration of this compound for your specific experimental model.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to aid researchers, scientists, and drug development professionals in their investigation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in enhancing LTP?
A1: Based on its close structural analog, Sunifiram, this compound is thought to enhance LTP by acting as a positive modulator at the glycine-binding site of the N-methyl-D-aspartate receptor (NMDAR).[1][2] This modulation is believed to facilitate the activation of downstream signaling cascades crucial for LTP, including the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase Cα (PKCα).[1][2]
Q2: What is a good starting concentration for this compound for LTP enhancement?
Q3: Is there a risk of excitotoxicity with this compound?
A3: There is no direct evidence to suggest that this compound or Sunifiram cause excitotoxicity at the concentrations found to be effective for LTP enhancement. However, as these compounds modulate glutamatergic neurotransmission, it is imperative to assess neuronal viability across a range of concentrations.[3] Over-activation of glutamate (B1630785) receptors is a well-established cause of excitotoxicity.[4][5] Therefore, it is best practice to conduct excitotoxicity assays in parallel with your LTP experiments.
Q4: I am not observing LTP in my control (untreated) slices. What could be the problem?
A4: The inability to induce LTP can stem from several factors. Common culprits include suboptimal electrode placement, excessive stimulation current, compromised slice health, and incorrect composition of the artificial cerebrospinal fluid (aCSF).[6] Ensure that your slices are healthy and have had adequate time to recover, the stimulation intensity is appropriate (typically 40-60% of the maximum spike amplitude for baseline recordings), and your aCSF has the correct ionic concentrations, particularly for Ca2+ and Mg2+.[7]
Q5: My baseline field excitatory postsynaptic potential (fEPSP) is unstable. How can I resolve this?
A5: An unstable baseline can be attributed to several factors, including mechanical instability of the recording setup, poor slice health, or inconsistencies in the perfusion system.[8][9] It is crucial to ensure that your setup is free from vibrations, the aCSF flow rate is consistent, and the slices are not deteriorating over the course of the experiment.[8] In whole-cell recordings, pre-stimulating the afferent pathway before achieving a patch can sometimes help in stabilizing the baseline.[9]
Data Presentation
Table 1: Effective Concentrations of Sunifiram for LTP Enhancement
| Compound | Concentration Range for Significant LTP Enhancement | Peak Effective Concentration | Animal Model | Reference |
| Sunifiram | 10 - 100 nM | 10 nM | Mouse (hippocampal slices) | [1] |
Table 2: Parameters for Excitotoxicity Assessment
| Assay Type | Inducing Agent | Typical Concentration | Exposure Time | Endpoint Measurement | Reference(s) |
| Neuronal Viability | Glutamate | 5 - 250 µM | 1 - 24 hours | LDH release, MTT assay, Propidium Iodide staining | [10][11] |
| Apoptosis | NMDA/Glutamate | Varies | 1 - 24 hours | TUNEL assay, Caspase activation | [10] |
Experimental Protocols
Protocol 1: In Vitro LTP Measurement in Hippocampal Slices
This protocol is adapted from established procedures for recording LTP in the CA1 region of the hippocampus.[7][12]
1. Slice Preparation:
- Anesthetize a rodent (e.g., C57BL/6 mouse) and rapidly dissect the brain in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (e.g., sucrose-based aCSF).
- Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.
- Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature for at least 1 hour to allow for recovery.
2. Electrophysiological Recording:
- Transfer a single slice to a recording chamber that is continuously perfused with oxygenated aCSF at 30-32°C.
- Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
- Deliver test pulses to evoke field excitatory postsynaptic potentials (fEPSPs).
3. Baseline Recording:
- Adjust the stimulation intensity to elicit an fEPSP amplitude that is approximately 30-40% of the maximum response.
- Record a stable baseline of fEPSPs for a minimum of 20-30 minutes at a low frequency (e.g., 0.05 Hz).
4. This compound Application:
- Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in aCSF.
- Bath-apply the this compound solution for a pre-incubation period of 20-30 minutes before inducing LTP.
5. LTP Induction:
- Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS): 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval.[12]
6. Post-Induction Recording:
- Continue to record fEPSPs at the baseline stimulation frequency for at least 60 minutes following HFS to measure the degree of potentiation.
7. Data Analysis:
- Measure the initial slope of the fEPSP.
- Normalize the fEPSP slope to the average value obtained during the baseline recording period.
- The magnitude of LTP is expressed as the percentage increase in the fEPSP slope.
Protocol 2: Assessment of Neuronal Excitotoxicity
This protocol provides a general framework for assessing excitotoxicity in primary neuronal cultures.[10][13][14]
1. Cell Culture:
- Culture primary neurons (e.g., cortical or hippocampal neurons) on appropriate substrates (e.g., poly-L-lysine coated plates).
- Allow the neurons to mature for a sufficient period (e.g., 7-14 days in vitro).
2. Compound Treatment:
- Prepare a range of concentrations of this compound.
- Incubate the neuronal cultures with the different concentrations of this compound for a predetermined duration (e.g., 24 hours).
3. Induction of Excitotoxicity:
- Expose the neurons to a known excitotoxic agent, such as glutamate (e.g., 100 µM) or NMDA (e.g., 300 µM), for a specific duration (e.g., 1 hour).
- Include a vehicle control group (no this compound) and a positive control for excitotoxicity (excitotoxic agent alone).
4. Viability Assessment (24 hours post-insult):
- Lactate Dehydrogenase (LDH) Assay: Measure the amount of LDH released into the culture medium, which is an indicator of cell membrane damage.
- MTT Assay: Assess mitochondrial function by measuring the conversion of MTT to formazan.
- Live/Dead Staining: Utilize fluorescent dyes such as Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) to visualize and quantify cell viability.
5. Data Analysis:
- Quantify the results from the chosen viability assay according to the manufacturer's instructions.
- Express cell viability as a percentage relative to the vehicle-treated control group.
- Determine if this compound at any of the tested concentrations exacerbates or provides protection against excitotoxicity.
Visualizations
Signaling Pathway for Sunifiram-Mediated LTP Enhancement
Caption: Proposed signaling pathway for this compound-mediated LTP enhancement.
Experimental Workflow for LTP Measurement
Caption: Experimental workflow for in vitro LTP measurement.
Troubleshooting Logic for Failed LTP Induction
Caption: Troubleshooting guide for failed LTP induction.
References
- 1. Novel nootropic drug sunifiram enhances hippocampal synaptic efficacy via glycine-binding site of N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of AMPA Receptor Modulation in the Treatment of Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Various facets of excitotoxicity [explorationpub.com]
- 5. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. synapseweb.clm.utexas.edu [synapseweb.clm.utexas.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. innoprot.com [innoprot.com]
- 11. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unstable Patch-Clamp Recordings in the Presence of Sapunifiram
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unstable patch-clamp recordings when using Sapunifiram. The guides and FAQs are designed to address specific issues and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it affect my patch-clamp recordings?
This compound is a nootropic compound structurally related to sunifiram (B1682719).[1] While its precise mechanism of action on specific ion channels is not extensively documented in publicly available literature, the introduction of any new chemical entity into a patch-clamp experiment can be a source of instability. Potential reasons for this include:
-
Direct Ion Channel Interaction: The compound may directly modulate the activity of ion channels, leading to unexpected currents or changes in membrane properties.
-
Membrane Property Alteration: Like many pharmacological agents, this compound could interact with the lipid bilayer of the cell membrane, affecting its fluidity and stability, which is crucial for a stable giga-ohm seal.[2]
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own effects on ion channels and cell health if the final concentration is too high.
-
Changes in Solution Properties: The addition of this compound might alter the osmolarity or pH of your external solution if not properly accounted for.
Q2: My giga-ohm seal is unstable and frequently lost after applying this compound. What should I do?
Seal instability is a common issue when introducing new compounds. Here are several troubleshooting steps:
-
Optimize Pipette Properties: Ensure your pipettes have the optimal resistance (typically 3-7 MΩ for whole-cell recordings) and are fire-polished. A smooth pipette tip is essential for a durable seal.[2]
-
Check Solution Osmolarity: A general best practice is to have the internal (pipette) solution be slightly less (~10 mOsm) than the external (bath) solution.[3] Verify that the addition of this compound and its solvent does not significantly alter the final osmolarity of your external solution.
-
Ensure Healthy Cells: Unhealthy cells are a primary reason for failing to achieve and maintain a good seal.[3][4] Ensure proper oxygenation and that the pH and osmolarity of your solutions are within the optimal range for your cell type.[4]
-
Lower Drug Concentration: Start with the lowest effective concentration of this compound and incrementally increase it. This can help identify if the instability is concentration-dependent.
-
Consider the Solvent: If using a solvent like DMSO, ensure the final concentration in your recording solution is minimal (ideally ≤ 0.1%). It's also recommended to include the same final concentration of the solvent in your control (wash-in) solution to isolate the effect of this compound.
Q3: I'm observing a significant increase in baseline noise after perfusing with this compound. What could be the cause?
Increased noise can originate from several sources:
-
Compound Precipitation: this compound may not be fully soluble in your external solution, leading to microscopic precipitates that can interfere with the patch. Ensure the compound is fully dissolved in its stock solution before further dilution.
-
Electrical Interference: Ensure your perfusion system is properly grounded and not introducing any electrical noise. Check for any leaks in the perfusion lines.
-
Pipette Drift: The flow of the perfusion system might be causing the pipette to drift. Ensure your headstage and pipette holder are securely fastened.[3]
-
Poor Seal Quality: Even with a high resistance value, a seal can be "leaky" and contribute to noise. This can sometimes be improved by briefly applying gentle suction.
Troubleshooting Guides
Guide 1: Diagnosing and Stabilizing an Unstable Giga-ohm Seal
This guide provides a step-by-step process for troubleshooting an unstable seal in the presence of this compound.
Problem: The giga-ohm seal forms initially but deteriorates over time, especially after the application of this compound.
| Step | Action | Rationale |
| 1 | Review Pipette Preparation | Ensure pipettes are pulled to a resistance of 3-7 MΩ and the tip is fire-polished. A smooth, appropriately sized tip is crucial for a stable seal.[2] |
| 2 | Verify Solution Integrity | Check the osmolarity of both internal and external solutions. The internal solution should be slightly hypotonic (~290 mOsm) compared to the external solution (~300-310 mOsm).[2][3] Filter all solutions with a 0.22 µm filter to remove particulates.[5] |
| 3 | Assess Cell Health | Visually inspect cells for a healthy morphology. Unhealthy or dying cells have fragile membranes, making stable seals difficult to maintain.[3][4] |
| 4 | Optimize Drug Application | Start with a low concentration of this compound. If using a perfusion system, ensure the flow rate is slow and steady (1-1.5 mL/min) to avoid mechanical disruption of the seal.[4] |
| 5 | Control for Solvent Effects | Prepare a control external solution containing the same concentration of the solvent (e.g., DMSO) used for this compound. This will help differentiate between the effects of the drug and the solvent. |
| 6 | Monitor Seal Resistance Continuously | Keep an eye on the seal test throughout the experiment. A gradual decrease in resistance is an early indicator of an unstable seal. |
Guide 2: Addressing Increased Baseline Noise
This guide outlines steps to identify and mitigate sources of increased noise when recording with this compound.
Problem: The recording baseline becomes noisy after the application of this compound, obscuring the signal of interest.
| Step | Action | Rationale |
| 1 | Check Grounding and Shielding | Ensure all components of the rig, including the perfusion system, are properly grounded to a common ground point. Check the integrity of the Faraday cage.[5] |
| 2 | Inspect Perfusion System | Look for any air bubbles in the perfusion lines, as these can introduce significant noise.[4] Ensure the perfusion outflow is not creating electrical continuity with the ground. |
| 3 | Prepare Fresh Drug Solution | If this compound has been in solution for an extended period, it may begin to degrade or precipitate. Prepare fresh solutions for each experiment. |
| 4 | Re-chlorinate Electrodes | A poorly chlorinated reference electrode can be a source of drift and noise. Re-chloride your silver wires regularly.[3] |
| 5 | Reduce Bath Level | A lower solution level in the recording chamber can reduce noise arising from dielectric coupling between the pipette and the bath solution.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions for Patch-Clamp Experiments
-
Prepare a Concentrated Stock Solution:
-
Based on its chemical properties, dissolve a precise weight of this compound powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-100 mM). Ensure the powder is fully dissolved.
-
-
Store the Stock Solution:
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Prepare the Final External Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution into your standard external recording solution to achieve the desired final concentration.
-
Ensure the final concentration of the solvent is minimal (ideally ≤ 0.1%).
-
Verify the pH and osmolarity of the final solution and adjust if necessary to match your control external solution.[2]
-
Filter the final solution through a 0.22 µm syringe filter before use.
-
Protocol 2: Whole-Cell Patch-Clamp Recording with this compound Application
-
Obtain a Stable Whole-Cell Configuration:
-
Approach a healthy cell with a pipette filled with internal solution, applying positive pressure.[2]
-
Once a dimple is observed on the cell surface, release the positive pressure and apply gentle suction to form a giga-ohm seal (>1 GΩ).[2]
-
Apply a brief, strong suction pulse to rupture the cell membrane and establish the whole-cell configuration.[2]
-
-
Record Baseline Activity:
-
Allow the cell to stabilize for several minutes and record baseline activity in your control external solution.
-
-
Apply this compound:
-
Begin perfusing the recording chamber with the external solution containing the desired concentration of this compound.
-
Continuously monitor the seal resistance, access resistance, and membrane capacitance.
-
-
Washout:
-
Perfuse the chamber with the control external solution to wash out the drug and observe any reversal of its effects.
-
-
Data Analysis:
-
Analyze the recorded currents or voltages, comparing the baseline, drug application, and washout phases.
-
Visualizations
Caption: Troubleshooting workflow for unstable patch-clamp recordings.
Caption: Hypothetical signaling pathway for this compound's action.
References
- 1. Design, synthesis and nootropic activity of new analogues of sunifiram and this compound, two potent cognition-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scientifica.uk.com [scientifica.uk.com]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
Identifying and minimizing Sapunifiram-induced artifacts in electrophysiology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and minimize potential artifacts when using Sapunifiram in electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (MN19) is a nootropic compound structurally related to Sunifiram (B1682719) (DM235).[1] While direct research on this compound's mechanism is limited, it is believed to act in a similar manner to Sunifiram. Sunifiram is thought to enhance cognitive function by stimulating the glycine-binding site of the NMDA receptor, which in turn activates CaM Kinase II (CaMKII) and Protein Kinase C (PKC).[2][3] This action can lead to an enhancement of long-term potentiation (LTP).[2][3]
Q2: Are there any known electrophysiology artifacts specifically caused by this compound?
Currently, there is a lack of published data specifically detailing electrophysiological artifacts induced by this compound. However, based on its proposed mechanism of action and general principles of electrophysiology, potential issues could arise. These may not be true "artifacts" but rather pronounced physiological effects that could be misinterpreted. It is also possible to encounter common electrophysiological artifacts that may be wrongly attributed to the drug.
Q3: What are some common electrophysiological artifacts I should be aware of during my experiments?
Common artifacts in electrophysiology include:
-
Power line interference (50/60 Hz hum): A persistent, sinusoidal noise at the frequency of the mains power.[4]
-
Baseline drift: A slow, wandering change in the baseline recording.[4]
-
Electrode "pops": Sudden, sharp, and brief changes in voltage.[4]
-
High access resistance (Rs) in patch-clamp: Can lead to inaccurate measurements of membrane potential and current.[5][6]
-
Unstable gigaohm seal in patch-clamp: Results in a noisy recording and current rundown.[5]
-
Stimulus artifacts: Large, brief voltage deflections that can obscure the physiological response to electrical stimulation.[7][8]
Q4: Could the physiological effects of this compound be mistaken for artifacts?
Yes. Since this compound is expected to enhance synaptic transmission, you might observe significant increases in excitatory postsynaptic potentials (EPSPs) or currents (EPSCs). A large, rapid increase in synaptic currents could potentially be mistaken for an unstable recording or an artifact, especially if the effect is robust. It is crucial to have a stable baseline recording before drug application to distinguish a pharmacological effect from an artifact.
Troubleshooting Guides
Problem 1: Significant change in baseline current or membrane potential after this compound application.
-
Symptom: Upon bath application of this compound, you observe a gradual but significant shift in the holding current (in voltage-clamp) or a depolarization/hyperpolarization of the resting membrane potential (in current-clamp).
-
Possible Causes & Troubleshooting Steps:
-
Physiological Effect: this compound's potentiation of NMDA receptor activity could lead to a real change in baseline membrane properties due to increased tonic receptor activation.
-
Action: To verify, after observing the shift, apply an NMDA receptor antagonist. If the baseline returns to its pre-Sapunifiram level, the effect is likely physiological.
-
-
Unstable Seal (Patch-Clamp): The application of any new solution can sometimes destabilize the gigaohm seal, leading to leak currents.[5]
-
Action: Monitor the seal resistance throughout the experiment. If it drops significantly after this compound application, the recording should be discarded.
-
-
Reference Electrode Drift: Changes in the liquid junction potential of the reference electrode can cause baseline shifts.[4]
-
Action: Ensure your reference electrode is properly chlorided and stable before starting the experiment.
-
-
Problem 2: Increased noise in the recording after applying this compound.
-
Symptom: The recording becomes visibly noisier after the drug is washed in.
-
Possible Causes & Troubleshooting Steps:
-
Increased Synaptic Activity: this compound may be increasing the frequency of spontaneous synaptic events, which can appear as increased noise.
-
Action: Analyze the "noise" for discrete, fast-decaying events characteristic of miniature EPSCs/IPSCs. If present, this is a physiological effect.
-
-
Poor Grounding: Introduction of the drug perfusion system can sometimes introduce electrical noise if not properly grounded.[4]
-
Action: Ensure all components of your setup, including the perfusion system, are connected to a common ground.
-
-
Compound Precipitation: If this compound is not fully dissolved in the perfusate, microscopic precipitates could mechanically interfere with the patch pipette or cell membrane.
-
Action: Ensure the drug is fully dissolved. Filtering the final solution before use is recommended.
-
-
Problem 3: "Rundown" of evoked currents during this compound application in whole-cell patch-clamp.
-
Symptom: The amplitude of your evoked synaptic currents progressively decreases over time in the presence of this compound.
-
Possible Causes & Troubleshooting Steps:
-
Cell Health and Dialysis: In whole-cell patch-clamp, intracellular contents are replaced by the pipette solution, which can lead to the washout of essential signaling molecules and subsequent current rundown.[5][6] This could be exacerbated by the enhanced receptor activity from this compound.
-
Action: Include ATP and GTP in your intracellular solution to support cellular metabolism.[5] If rundown persists, consider using the perforated patch technique to preserve the intracellular environment.
-
-
Receptor Desensitization: Prolonged activation of NMDA receptors can lead to their desensitization.
-
Action: Use the lowest effective concentration of this compound and consider intermittent application protocols.
-
-
Data Summary
| Potential Issue | Possible this compound-Related Cause | Recommended Action |
| Baseline Shift | Enhanced tonic NMDA receptor activation | Apply NMDA receptor antagonist to confirm |
| Increased Noise | Increased spontaneous synaptic activity | Analyze for miniature synaptic events |
| Current Rundown | Exacerbated dialysis due to high receptor activity | Use perforated patch or include ATP/GTP in internal solution |
Experimental Protocols
Perforated Patch-Clamp Recording
This technique is used to measure whole-cell currents while preserving the intracellular environment, thus minimizing current rundown.[6]
-
Pipette Preparation: Prepare an internal solution without ATP or GTP. Backfill the pipette tip with a small amount of this solution. Then, fill the rest of the pipette with the same internal solution containing a perforating agent (e.g., Amphotericin B or Gramicidin).
-
Seal Formation: Approach the cell and form a high-resistance (>1 GΩ) seal as you would for conventional whole-cell.
-
Perforation: Monitor the access resistance. It will start high and gradually decrease as the agent incorporates into the membrane patch, forming pores permeable to small ions but not larger molecules. The recording can begin once the access resistance has stabilized at a reasonably low level (typically 20-60 MΩ).
-
Data Acquisition: Proceed with your experimental protocol, applying this compound once a stable perforated-patch configuration is achieved.
Visualizations
Caption: Proposed signaling pathway for this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Design, synthesis and nootropic activity of new analogues of sunifiram and this compound, two potent cognition-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel nootropic drug sunifiram improves cognitive deficits via CaM kinase II and protein kinase C activation in olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel nootropic drug sunifiram enhances hippocampal synaptic efficacy via glycine‐binding site of <i>N</i>‐methyl‐<scp>D</scp>‐aspartate receptor | CiNii Research [cir.nii.ac.jp]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. researchgate.net [researchgate.net]
- 8. On the Stimulation Artifact Reduction during Electrophysiological Recording of Compound Nerve Action Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sapunifiram Thermal Degradation & Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the thermal degradation profile of Sapunifiram and ensuring its proper storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
General Troubleshooting Guide for this compound Stability Studies
Q1: I am seeing unexpected peaks in my HPLC chromatogram during a thermal stress study of this compound. How do I identify them?
A1: The appearance of new peaks in your chromatogram is a strong indicator of degradation. To identify these degradants, a systematic approach is necessary. First, ensure the peaks are not from the placebo or excipients by running a blank sample under the same stress conditions. If the peaks persist, they are likely this compound degradants. The next step is characterization. Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for obtaining molecular weight information and fragmentation patterns of the unknown peaks.[1][2] Further structural elucidation can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Q2: The total peak area in my chromatogram is decreasing after thermal stress, but I am not seeing significant degradation peaks. What could be happening?
A2: A decrease in the total peak area, often referred to as a mass balance issue, can arise from several factors.[3] It's possible that the degradation products are not being detected by your current analytical method.[3] This can occur if the degradants do not possess a chromophore for UV detection or if they are volatile and have evaporated.[3] Another possibility is that the degradants are precipitating out of the solution or adsorbing to the container surface. To troubleshoot, consider using a more universal detection method like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) alongside your UV detector. Also, visually inspect your samples for any precipitation and consider using different vial types.
Q3: My this compound sample shows significant degradation even under mild thermal stress. What should I do?
A3: If you observe extensive degradation under mild conditions (e.g., 40°C), it suggests that this compound may be intrinsically unstable at that temperature. It is crucial to perform a comprehensive forced degradation study under various conditions to understand its stability profile fully.[4][5][6] These studies involve exposing the drug substance to more severe conditions than accelerated testing, such as high heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[4][5] This will help in identifying the degradation pathways and developing a stable formulation.[4][7] For storage, it would be prudent to store the compound at lower temperatures, such as refrigerated (2-8°C) or frozen (-20°C), and protected from light and moisture.[8]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific stability data for this compound is not publicly available, general best practices for analogous compounds suggest storing it in a cool, dry, and dark place.[8][9] For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, keeping it at -20°C in a tightly sealed container is recommended to minimize degradation.[8] It is also crucial to protect it from light and moisture.[9]
Q2: How should I handle this compound in the laboratory to prevent degradation?
A2: To minimize degradation during handling, it is important to work efficiently and avoid prolonged exposure to ambient light and temperature.[9][10] Use spatulas and glassware that are clean and dry. For preparing solutions, use high-purity solvents and prepare them fresh whenever possible. If the solution is to be stored, it should be kept in a tightly capped vial, protected from light, and stored at a low temperature.
Q3: What type of analytical method is suitable for assessing the stability of this compound?
A3: A stability-indicating analytical method is required to accurately quantify the decrease in the active pharmaceutical ingredient (API) and the formation of degradation products.[5] High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.[1][2] The method must be validated to ensure it is specific, accurate, precise, and linear for both the parent drug and its potential degradants.[11]
Q4: What are forced degradation studies, and why are they important for this compound?
A4: Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions like heat, humidity, acid/base hydrolysis, oxidation, and light to accelerate its degradation.[4][5][12] These studies are crucial for several reasons: they help in identifying potential degradation products, understanding the degradation pathways, and developing a stability-indicating analytical method.[4][6] The information gathered is vital for developing a stable formulation and determining appropriate storage conditions.[4]
Data Presentation
Table 1: Template for Summarizing this compound Forced Degradation Data
| Stress Condition | Duration | Temperature (°C) | Observations | % Assay of this compound | % Total Degradation |
| Thermal | 7 days | 60 | No change in color | ||
| Thermal | 7 days | 80 | Slight yellowing | ||
| Acid Hydrolysis (0.1N HCl) | 24 hours | 60 | Solution remains clear | ||
| Base Hydrolysis (0.1N NaOH) | 24 hours | 60 | Solution turns yellow | ||
| Oxidative (3% H₂O₂) | 24 hours | RT | No change | ||
| Photolytic (ICH Option 2) | - | - | Powder remains white |
Table 2: Template for Analytical Method Validation Parameters for a Stability-Indicating HPLC Method for this compound
| Parameter | This compound | Degradant 1 | Degradant 2 | Acceptance Criteria |
| Specificity | Peak Purity > 0.999 | Peak Purity > 0.999 | Peak Purity > 0.999 | Peak is spectrally pure |
| Linearity (r²) | ≥ 0.995 | |||
| Range (µg/mL) | - | |||
| Accuracy (% Recovery) | 98.0% - 102.0% | |||
| Precision (% RSD) | ≤ 2.0% | |||
| LOD (µg/mL) | - | |||
| LOQ (µg/mL) | - |
Experimental Protocols
Protocol 1: Thermal Stress Testing of this compound (Solid State)
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound into three separate, clear glass vials.
-
Stress Conditions: Place the vials in a calibrated oven at 60°C.
-
Time Points: Withdraw one vial at pre-determined time points (e.g., 1, 3, 7, and 14 days).
-
Sample Analysis: At each time point, dissolve the contents of the vial in a suitable solvent to a known concentration (e.g., 1 mg/mL). Analyze the solution using a validated stability-indicating HPLC method.
-
Control: Store a control sample at -20°C and analyze it alongside the stressed samples.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control sample to identify and quantify any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Forced Degradation: Perform forced degradation studies on this compound under acidic, basic, oxidative, thermal, and photolytic conditions to generate potential degradation products.
-
Chromatographic Conditions Development:
-
Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths.
-
-
Method Optimization: Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate separation between the parent this compound peak and all degradation product peaks.
-
Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
References
- 1. ijmr.net.in [ijmr.net.in]
- 2. soeagra.com [soeagra.com]
- 3. researchgate.net [researchgate.net]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. ghsupplychain.org [ghsupplychain.org]
- 10. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: Strategies to Reduce Sapunifiram Off-Target Effects in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sapunifiram in cellular models. Given that the precise molecular target and mechanism of action of this compound are not fully elucidated, this guide focuses on strategies to characterize its effects, distinguish potential on-target from off-target phenomena, and mitigate confounding experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known (or hypothesized) mechanism of action?
This compound (MN-19) is a cognition-enhancing experimental drug, structurally related to Sunifiram (B1682719) (DM-235).[1][2][3] The exact molecular mechanism of action for this compound and its analogues is not well-defined.[1][4] Studies on the related compound, Sunifiram, suggest that it does not bind to a wide array of common receptors and transporters at concentrations up to 1 µM.[1] However, some evidence points towards an indirect activation of AMPA receptors and stimulation of CaMKII and PKCα pathways, which is dependent on the activation of the glycine (B1666218) site of NMDA receptors.[1][5] It is important to note that these findings for Sunifiram may not be directly transferable to this compound.
Q2: Without a known primary target, how can I differentiate between on-target and off-target effects of this compound?
Distinguishing on-target from off-target effects for an investigational compound like this compound requires a multi-faceted approach. Instead of a traditional "off-target" perspective, it is more practical to think in terms of "specific" versus "non-specific" or "undesired" effects. Key strategies include:
-
Dose-response analysis: On-target effects should ideally occur at lower concentrations of this compound, consistent with a high-affinity interaction. Off-target effects often manifest at higher concentrations.
-
Use of structural analogues: Comparing the effects of this compound with inactive or less active structural analogues can help identify effects that are specific to the pharmacophore of interest.
-
Cellular thermal shift assay (CETSA): This method can identify direct binding of this compound to proteins in a cellular context, providing evidence of target engagement.[6][7]
-
Phenotypic screening in diverse cell lines: Observing a consistent phenotype across multiple, relevant cell lines can strengthen the hypothesis that the effect is linked to a specific target or pathway.
-
Genetic approaches: Once a putative target is identified, techniques like siRNA, shRNA, or CRISPR-Cas9 to knockdown or knockout the proposed target should phenocopy the effects of this compound.[8]
Q3: I am observing unexpected or variable results in my cell-based assays with this compound. What are the common troubleshooting steps?
Variability in cell-based assays can arise from multiple factors. Here are some common issues and troubleshooting strategies:
-
Cell Health and Culture Conditions: Ensure your cells are healthy, within a consistent passage number, and free from contamination.[9][10] Optimize cell seeding density to avoid overgrowth or senescence during the experiment.[11]
-
Compound Solubility and Stability: this compound may have limited solubility in aqueous media. Ensure it is fully dissolved in a suitable solvent (like DMSO) before diluting into your culture medium.[12] Precipitation of the compound can lead to inconsistent concentrations and cellular stress.
-
Assay Interference: At higher concentrations, small molecules can interfere with assay readouts (e.g., fluorescence, luminescence). Run appropriate vehicle and compound-only controls to rule out assay artifacts.
-
Inconsistent Incubation Times and Conditions: Maintain consistent incubation times, temperatures, and CO2 levels for all experimental plates to minimize variability.[9]
Troubleshooting Guides
Problem 1: High cytotoxicity observed at concentrations expected to be pharmacologically active.
-
Possible Cause: The observed cytotoxicity may be an off-target effect or could be due to poor compound solubility and precipitation at higher concentrations.
-
Troubleshooting Steps:
-
Verify Solubility: Visually inspect the culture medium for any signs of precipitation after adding this compound.
-
Optimize Dosing: Perform a more granular dose-response curve to identify a narrower window of pharmacological activity with minimal cytotoxicity.
-
Use a Different Cell Line: Test this compound in a less sensitive cell line to determine if the cytotoxicity is cell-type specific.
-
Assess Apoptosis Markers: Use assays for markers like cleaved caspase-3 to determine if the cytotoxicity is due to programmed cell death, which could be a specific or non-specific effect.
-
Problem 2: The observed phenotype is inconsistent across experiments.
-
Possible Cause: Experimental variability can be introduced at multiple stages, from cell plating to reagent addition.
-
Troubleshooting Steps:
-
Standardize Cell Culture Practices: Ensure consistent cell passage number, seeding density, and media composition.[13]
-
Automate Liquid Handling: If possible, use automated liquid handlers for compound addition and assay reagent dispensing to minimize pipetting errors.
-
Monitor Cell Health: Regularly check cells for morphological changes and signs of stress.
-
Plate Layout: Be mindful of "edge effects" in multi-well plates; consider leaving the outer wells empty or filling them with media only.[9]
-
Quantitative Data Summary
Due to the limited publicly available data specifically for this compound, this table includes data for the related compound Sunifiram to provide a contextual reference. Researchers should generate their own dose-response data for this compound in their specific cellular models.
| Compound | Assay | Endpoint | Reported Potency | Reference |
| Sunifiram | Antagonism of scopolamine-induced memory deficits in mice | Reversal of amnesia | 0.001 mg/kg (i.p.) | [4] |
| Sunifiram | Antagonism of glucose transport inhibition by barbiturates | Ki | 26.0 µM | [1] |
| Sunifiram | In vitro binding assays | Affinity | No affinity up to 1 µM for a wide panel of receptors, ion channels, and transporters | [1] |
Experimental Protocols
Protocol 1: Dose-Response Analysis for this compound in a Cellular Model
This protocol outlines a general procedure for determining the concentration-dependent effects of this compound on a specific cellular phenotype.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Count cells and adjust the density to the desired concentration.
-
Seed cells into a 96-well plate at the optimized density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to create a range of concentrations (e.g., 100 µM to 1 nM).
-
-
Cell Treatment:
-
Carefully remove the medium from the cell plate.
-
Add the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO at the same final concentration) and a positive control if available.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Phenotypic Assay:
-
Perform the desired assay to measure the cellular response (e.g., cell viability assay, reporter gene assay, protein expression analysis).
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 or IC50.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a simplified workflow for assessing the direct binding of this compound to its target protein(s) in intact cells.
-
Cell Treatment:
-
Culture cells in larger format dishes (e.g., 10 cm dishes) to ~80-90% confluency.
-
Treat one set of cells with the desired concentration of this compound and another set with vehicle control for a specified time.
-
-
Heating Step:
-
Harvest the cells by scraping and resuspend them in a buffered solution (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the protein of interest in the soluble fraction by Western blotting or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[14]
-
Visualizations
Caption: Workflow for characterizing this compound's effects.
Caption: Troubleshooting unexpected phenotypes with this compound.
Caption: Hypothesized signaling pathway for this compound analogues.
References
- 1. Sunifiram - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and nootropic activity of new analogues of sunifiram and this compound, two potent cognition-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Sunifiram - NutraPedia [nutrahacker.com]
- 6. revvity.co.jp [revvity.co.jp]
- 7. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 8. benchchem.com [benchchem.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.kr]
- 12. benchchem.com [benchchem.com]
- 13. Seed train optimization for cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Determining the optimal incubation time for Sapunifiram in neuronal cultures
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal incubation time for Sapunifiram in neuronal cultures. It includes troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound in primary neuronal cultures?
A1: There is currently no established universal optimal incubation time for this compound across all neuronal cell types and experimental conditions. The ideal duration is dependent on the specific research question, the neuronal culture type (e.g., cortical, hippocampal), cell density, and the endpoint being measured (e.g., protein phosphorylation, gene expression, neurite outgrowth, cell viability). We recommend performing a time-course experiment to determine the optimal incubation time for your specific experimental setup. A starting point for such an experiment could range from 30 minutes to 72 hours.
Q2: How does the concentration of this compound affect the optimal incubation time?
A2: The concentration of this compound and the incubation time are interconnected. Higher concentrations may elicit a more rapid response, potentially shortening the optimal incubation time for observing acute effects. Conversely, lower concentrations might require a longer incubation period to observe a significant effect. It is advisable to perform a dose-response experiment at a few selected time points (determined from your initial time-course experiment) to identify the optimal concentration and time combination.
Q3: What are the known signaling pathways activated by this compound, and how does this influence incubation time?
A3: this compound is an analogue of Sunifiram (B1682719). Research on Sunifiram suggests its mechanism of action involves the potentiation of NMDA receptor function, specifically through the glycine-binding site. This can lead to the activation of downstream signaling cascades, including CaMKII and PKCα.[1][2] The activation of these kinases can be rapid, occurring within minutes to an hour. Therefore, for studying signaling events, shorter incubation times are generally recommended. For longer-term effects like changes in gene expression or neurotrophic effects, longer incubation times will be necessary.
Q4: Can this compound affect neuronal viability with prolonged incubation?
A4: As with many bioactive compounds, prolonged exposure to this compound, especially at high concentrations, could potentially impact neuronal viability.[3][4] It is crucial to assess cell viability (e.g., using an MTT or LDH assay) in parallel with your functional assays, particularly for incubation times exceeding 24 hours. This will help to ensure that the observed effects are not due to cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound at any incubation time. | 1. Suboptimal Concentration: The concentration of this compound may be too low. 2. Inappropriate Incubation Time: The chosen time points may have missed the window of activity. 3. Compound Instability: this compound may be degrading in the culture medium over time. 4. Cell Health: The neuronal cultures may not be healthy or responsive. | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Conduct a broader time-course experiment with both shorter (minutes to hours) and longer (days) time points. 3. Prepare fresh this compound solutions for each experiment and minimize exposure to light and repeated freeze-thaw cycles. 4. Assess the health of your cultures before treatment using markers for neuronal viability and morphology. |
| High variability between replicate experiments. | 1. Inconsistent Cell Plating: Variations in cell density can affect the response to treatment. 2. Inconsistent Drug Preparation: Errors in serial dilutions or incomplete solubilization of this compound. 3. Variability in Incubation Conditions: Fluctuations in incubator temperature or CO2 levels.[5] | 1. Ensure a homogenous cell suspension and careful pipetting to achieve consistent cell numbers across wells. 2. Prepare a fresh, concentrated stock of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions carefully. Vortex thoroughly. 3. Regularly monitor and calibrate your incubator to maintain stable conditions. |
| Decreased cell viability in this compound-treated cultures. | 1. Cytotoxicity: The concentration of this compound may be too high. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be toxic to the neurons. 3. Prolonged Incubation: Extended exposure to the compound may be detrimental. | 1. Perform a dose-response experiment to determine the IC50 and use concentrations well below this value. 2. Ensure the final solvent concentration is consistent across all wells (including vehicle controls) and is at a non-toxic level (typically <0.1% for DMSO). 3. Re-evaluate the necessity of very long incubation times and consider if a shorter duration is sufficient to observe the desired effect. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time via Time-Course Experiment
This protocol outlines a method to determine the optimal incubation time for this compound by measuring the phosphorylation of a key downstream target, CaMKII.
1. Cell Culture and Plating:
-
Culture primary neurons (e.g., rat hippocampal or cortical neurons) using your standard laboratory protocol.[6][7]
-
Plate neurons at a suitable density in multi-well plates (e.g., 24-well or 12-well plates).
-
Allow neurons to mature for at least 7 days in vitro (DIV) before treatment.
2. This compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).
-
On the day of the experiment, prepare working solutions of this compound in pre-warmed neuronal culture medium at the desired final concentration (e.g., 10 nM, based on Sunifiram literature[2]). Prepare a vehicle control with the same final concentration of the solvent.
3. Time-Course Treatment:
-
Treat the neuronal cultures with this compound or vehicle control for a range of time points. A suggested range is: 0 min (vehicle), 15 min, 30 min, 1 hour, 2 hours, 4 hours, 8 hours, 12 hours, and 24 hours.
-
At each time point, harvest the cells by lysing them in an appropriate buffer for protein analysis (e.g., RIPA buffer with protease and phosphatase inhibitors).
4. Western Blot Analysis:
-
Determine the total protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE and Western blotting to analyze the levels of phosphorylated CaMKII (p-CaMKII) and total CaMKII.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
5. Data Analysis:
-
Quantify the band intensities for p-CaMKII and total CaMKII.
-
Normalize the p-CaMKII signal to the total CaMKII signal for each sample.
-
Plot the normalized p-CaMKII levels against the incubation time to identify the time point with the peak response.
Data Presentation: Hypothetical Time-Course Results
| Incubation Time | Normalized p-CaMKII Level (Fold Change vs. Vehicle) | Neuronal Viability (% of Vehicle Control) |
| 15 minutes | 1.8 ± 0.2 | 99 ± 2% |
| 30 minutes | 3.5 ± 0.4 | 101 ± 3% |
| 1 hour | 4.2 ± 0.5 | 98 ± 4% |
| 2 hours | 3.1 ± 0.3 | 99 ± 2% |
| 4 hours | 1.5 ± 0.2 | 100 ± 3% |
| 8 hours | 1.1 ± 0.1 | 97 ± 5% |
| 12 hours | 1.0 ± 0.1 | 96 ± 4% |
| 24 hours | 0.9 ± 0.1 | 95 ± 6% |
Data are presented as mean ± standard deviation.
Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Novel nootropic drug sunifiram enhances hippocampal synaptic efficacy via glycine‐binding site of <i>N</i>‐methyl‐<scp>D</scp>‐aspartate receptor | CiNii Research [cir.nii.ac.jp]
- 3. Stressed neuronal cells can recover from profound membrane blebbing, nuclear condensation and mitochondrial fragmentation, but not from cytochrome c release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Culturing Rat Hippocampal Neurons: R&D Systems [rndsystems.com]
Overcoming Sapunifiram delivery challenges in in vivo studies
Welcome to the technical support center for researchers utilizing Sapunifiram (MN-19) in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated after preparation. What should I do?
A1: This is a common issue for compounds with low aqueous solubility. This compound's solubility in aqueous solutions is not well-documented in publicly available literature.
Troubleshooting Steps:
-
Solvent Selection: For in vivo studies, initial dissolution in a small amount of a suitable organic solvent is often necessary before dilution in an aqueous vehicle. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.
-
Sonication: After dilution, use a sonicator to aid in the dispersion of the compound and break up any aggregates.
-
Warming: Gently warming the solution (e.g., to 37°C) can sometimes improve solubility, but be cautious as excessive heat can degrade the compound.
-
Formulation Aids: Consider the use of co-solvents (e.g., polyethylene (B3416737) glycol) or surfactants (e.g., Tween 80) in your vehicle to improve and maintain solubility. It is crucial to run a vehicle-only control group in your experiment to account for any effects of the formulation components.
-
Fresh Preparation: Prepare the dosing solution fresh before each experiment to minimize the risk of precipitation over time.
Q2: I am observing inconsistent or no significant effects of this compound in my behavioral experiments, even at the reported effective dose.
A2: Inconsistent efficacy can stem from several factors, from drug delivery issues to experimental design.
Troubleshooting Steps:
-
Route of Administration: The reported minimal effective dose of 0.01 mg/kg for this compound in the mouse passive-avoidance test was likely determined using a parenteral route (e.g., intraperitoneal or subcutaneous injection) to bypass first-pass metabolism and ensure consistent bioavailability.[1] If you are using oral administration, the bioavailability may be low and variable, requiring a significantly higher dose.
-
Dose-Response Curve: The reported 0.01 mg/kg is a minimal effective dose. It is highly recommended to perform a dose-response study (e.g., 0.01, 0.1, 1 mg/kg) to determine the optimal dose for your specific experimental conditions and animal model.
-
Timing of Administration: The time between drug administration and behavioral testing is critical. For cognitive enhancers, a pre-treatment time of 30-60 minutes is common, but this should be optimized for this compound.
-
Animal Strain and Species: The pharmacokinetics and pharmacodynamics of a compound can vary between different strains and species of animals. Ensure that the animal model you are using is appropriate for studying the cognitive effects of nootropics.
-
Behavioral Assay Sensitivity: Ensure your behavioral assay is sensitive enough to detect the effects of the compound. The passive avoidance test is a robust model for fear-motivated learning and memory.[2][3]
Q3: What is the likely mechanism of action of this compound, and how can I confirm its engagement in my model?
A3: While the exact signaling pathway for this compound has not been fully elucidated in published literature, it is structurally related to Sunifiram (B1682719). Sunifiram is thought to enhance cognitive function through the modulation of glutamatergic signaling.[4][5] The putative mechanism involves:
-
NMDA Receptor Modulation: Sunifiram is suggested to act on the glycine-binding site of the NMDA receptor.[4]
-
Activation of Downstream Kinases: This interaction is thought to lead to the activation of Protein Kinase Cα (PKCα) and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[4][6]
-
Potentiation of AMPA Receptor Function: The activation of these kinases can lead to the phosphorylation and increased trafficking of AMPA receptors to the synapse, thereby enhancing synaptic plasticity and long-term potentiation (LTP), a cellular correlate of learning and memory.
To investigate target engagement in your model, you could consider post-mortem brain tissue analysis (e.g., Western blotting) to measure the phosphorylation status of CaMKII and PKCα, or changes in the synaptic expression of AMPA receptor subunits.
Data Presentation
Currently, there is a lack of publicly available quantitative data on the physicochemical properties and pharmacokinetics of this compound. The following table summarizes known information and highlights areas where further characterization is needed.
Table 1: Physicochemical and Pharmacokinetic Profile of this compound (MN-19)
| Property | Value | Source/Comment |
| Molecular Formula | C₁₃H₁₇FN₂O₃S | PubChem |
| Molecular Weight | 300.35 g/mol | PubChem |
| XLogP3-AA | 1.1 | PubChem (Predicted) |
| Hydrogen Bond Donor Count | 1 | PubChem (Predicted) |
| Hydrogen Bond Acceptor Count | 5 | PubChem (Predicted) |
| Topological Polar Surface Area | 74.9 Ų | PubChem (Predicted) |
| Solubility | Data not available | Requires experimental determination in relevant solvents (e.g., water, PBS, DMSO, ethanol). |
| Stability | Data not available | Stability studies at different pH and temperatures are recommended. |
| Oral Bioavailability | Data not available | Preclinical pharmacokinetic studies are needed to determine this crucial parameter.[7] |
| In Vivo Efficacy (Mouse) | MED = 0.01 mg/kg | Minimal Effective Dose in the passive avoidance test.[1] |
Experimental Protocols
Passive Avoidance Test for Nootropic Activity
This protocol is a generalized procedure for assessing the effect of this compound on learning and memory in mice, based on standard passive avoidance paradigms.[2][3][8][9]
1. Apparatus: A two-compartment box with a light and a dark chamber connected by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
2. Procedure:
-
Habituation (Day 1):
-
Place each mouse in the light compartment and allow it to explore for a set period (e.g., 60 seconds).
-
Open the guillotine door and allow the mouse to enter the dark compartment.
-
Once the mouse has fully entered the dark compartment, close the door. No shock is delivered during this phase.
-
Return the mouse to its home cage.
-
-
Training/Acquisition (Day 2):
-
Administer this compound (e.g., 0.01 mg/kg, i.p.) or vehicle to the mice 30-60 minutes before the training session.
-
Place the mouse in the light compartment.
-
After a brief acclimatization period (e.g., 5 seconds), open the guillotine door.
-
When the mouse enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.3-0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment (step-through latency).
-
Return the mouse to its home cage.
-
-
Testing/Retention (Day 3):
-
24 hours after the training session, place the mouse back into the light compartment.
-
Open the guillotine door and record the step-through latency. No foot shock is delivered during this phase.
-
A longer step-through latency in the this compound-treated group compared to the vehicle group indicates enhanced memory of the aversive stimulus.
-
3. Data Analysis: Compare the step-through latencies between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., Mann-Whitney U test).
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Design, synthesis and nootropic activity of new analogues of sunifiram and this compound, two potent cognition-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Sunifiram-carbamate hybrids as potential dual acetylcholinesterase inhibitor and NMDAR co-agonist: simulation-guided analogue design and pharmacological screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a small molecule activator of novel PKCs for promoting glucose-dependent insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ppj.phypha.ir [ppj.phypha.ir]
- 9. Behavioral methods for the study of the Ras-ERK pathway in memory formation and consolidation: passive avoidance and novel object recognition tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating Sapunifiram Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for validating the target engagement of Sapunifiram in living cells.
Frequently Asked Questions (FAQs)
Q1: What is the currently understood mechanism of action for this compound?
A1: this compound is an analogue of Sunifiram (B1682719). While its direct molecular target has not been definitively identified, current research indicates its mechanism is linked to the potentiation of N-methyl-D-aspartate receptor (NMDAR) signaling.[1] It is believed to act on the glycine-binding site of the NMDAR, leading to the activation of downstream signaling cascades involving Ca2+/calmodulin-dependent protein kinase II (CaMKII) and protein kinase Cα (PKCα).[1][2] Unlike many neurological drugs, Sunifiram and its analogues have shown no direct binding affinity for a wide range of common neurotransmitter receptors.[3]
Q2: Since this compound's direct target is unknown, how can I begin to validate its engagement in living cells?
A2: When the direct target of a small molecule is unknown, unbiased, label-free methods are the recommended starting point. These approaches do not require prior knowledge of the target protein. The primary recommended technique is the Cellular Thermal Shift Assay coupled with mass spectrometry (CETSA-MS), also known as thermal proteome profiling (TPP).[4][5] This method allows for the proteome-wide identification of proteins that are thermally stabilized upon binding to this compound, thus revealing potential direct targets.
Q3: How can I confirm that this compound is engaging a target if I don't have a specific antibody for it?
A3: CETSA-MS is ideal for this scenario as it does not rely on antibodies for initial target discovery.[6][7] It identifies targets by quantifying changes in protein abundance across the proteome after a heat challenge. Once potential targets are identified via CETSA-MS, you can then proceed with targeted validation methods, which may involve developing or sourcing specific antibodies or using alternative techniques.
Q4: Beyond identifying the direct target, how can I validate that this compound modulates its proposed downstream signaling pathway?
A4: You can validate downstream effects by measuring the activation state of key signaling nodes. For this compound, this involves assessing the phosphorylation of CaMKII and PKCα. This is typically done using Western blotting with phospho-specific antibodies that recognize the activated forms of these kinases.[2][8] Studies on Sunifiram have shown it restores the autophosphorylation of CaMKIIα (at Thr-286) and PKCα (at Ser-657).[2]
Q5: What are the main challenges when working with this compound?
A5: The primary challenge is the unknown direct target, which necessitates unbiased screening approaches that can be technically demanding. Secondly, because its action is linked to the glycine (B1666218) site of the NMDAR, ensuring experimental conditions have controlled concentrations of glycine is crucial, as endogenous glycine can interfere with the assay.[9] Lastly, as with any cellular assay, ensuring adequate cell permeability of this compound and managing potential off-target effects or toxicity at higher concentrations are key considerations.
Experimental Workflows & Signaling Pathways
A logical workflow for a comprehensive this compound target validation campaign.
Caption: A logical workflow for a this compound target validation campaign.
The proposed signaling pathway for this compound, based on data from its analogue, Sunifiram.
Caption: Proposed signaling pathway for this compound.
A diagram illustrating the experimental workflow for Cellular Thermal Shift Assay (CETSA) coupled with Mass Spectrometry.
Caption: Experimental workflow for CETSA-MS (Thermal Proteome Profiling).
Quantitative Data Summary
The following table summarizes key quantitative data for Sunifiram , the parent compound of this compound. This data should be used as a reference point for designing experiments with this compound.
| Parameter | Value | Context | Cell/System Type | Reference |
| LTP Enhancement | Peak at 10 nM | Bell-shaped dose-response (1-100 nM) | Mouse Hippocampal Slices | [1] |
| PKCα (Ser-657) Activation | Peak at 10 nM | Bell-shaped dose-response | Mouse Hippocampal Slices | [1] |
| Src Kinase (Tyr-416) Activation | Peak at 10 nM | Bell-shaped dose-response | Mouse Hippocampal Slices | [1] |
| Cognitive Improvement (in vivo) | 0.01 - 1.0 mg/kg p.o. | Ameliorates memory deficits | Olfactory Bulbectomized Mice | [2] |
Detailed Experimental Protocols
Protocol 1: Unbiased Target Identification using CETSA-MS
This protocol outlines a procedure for identifying the direct cellular targets of this compound using thermal proteome profiling.
1. Cell Culture and Treatment: a. Culture a human neuroblastoma cell line (e.g., SH-SY5Y) to ~80% confluency. b. Treat cells with a final concentration of 10-50 µM this compound or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.
2. Heat Challenge: a. Harvest cells and resuspend in PBS containing protease and phosphatase inhibitors. b. Aliquot cell suspensions into PCR tubes. c. Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) using a thermal cycler. Include a non-heated control at 37°C.
3. Cell Lysis and Protein Separation: a. Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. b. Clarify the lysates by ultracentrifugation at 100,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
4. Sample Preparation for Mass Spectrometry: a. Collect the supernatant (soluble protein fraction). b. Determine protein concentration (e.g., BCA assay) and normalize all samples. c. Reduce, alkylate, and digest proteins overnight with trypsin. d. Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
5. LC-MS/MS Analysis: a. Combine the labeled peptide samples and analyze them using a high-resolution Orbitrap mass spectrometer. b. Use a data-dependent acquisition method to select precursor ions for fragmentation.
6. Data Analysis: a. Process the raw MS data using a proteomics software suite (e.g., Proteome Discoverer). b. Identify and quantify proteins based on their TMT reporter ion intensities. c. For each protein, plot the normalized soluble fraction against temperature to generate melt curves. d. Identify proteins that show a significant thermal shift (ΔTm > 1°C) in the this compound-treated samples compared to the vehicle control. These are your primary target candidates.
Protocol 2: Validation of Downstream CaMKII and PKCα Activation
This protocol uses Western blotting to confirm the activation of key downstream kinases.
1. Cell Culture and Treatment: a. Culture SH-SY5Y cells to ~80% confluency. b. Treat cells with varying concentrations of this compound (e.g., 1 nM to 1 µM, based on Sunifiram data) or a vehicle control for 15-30 minutes at 37°C.
2. Cell Lysis: a. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. b. Scrape the cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
3. Western Blotting: a. Determine and normalize protein concentrations of the supernatants. b. Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. d. Incubate the membrane overnight at 4°C with primary antibodies against:
- Phospho-CaMKII (Thr286)
- Total CaMKII
- Phospho-PKCα (Ser657)
- Total PKCα
- β-Actin (as a loading control) e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. For each kinase, normalize the phospho-protein signal to the total protein signal. c. Plot the normalized phosphorylation level against the this compound concentration to determine the dose-response relationship.
Troubleshooting Guides
CETSA-MS Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant thermal shifts observed | This compound concentration is too low. | Perform a dose-response experiment (Isothermal Dose-Response CETSA) to find the optimal concentration. Start with 10-20 times the cellular EC50 if known.[4] |
| This compound is not cell-permeable. | Confirm cell permeability using an alternative assay or perform CETSA on cell lysates instead of intact cells.[4] | |
| The direct target is a low-abundance protein. | Increase the depth of proteome coverage by using fractionation techniques before LC-MS/MS analysis. | |
| High variability between replicates | Inconsistent cell lysis. | Ensure thorough and uniform lysis. The freeze-thaw method is robust; ensure consistent execution.[4] |
| Inaccurate pipetting or protein quantification. | Use calibrated pipettes and perform protein quantification for all samples in triplicate. | |
| Batch effects during sample processing. | Randomize sample order during processing and MS analysis to minimize systematic bias.[10] | |
| Identifying too many "hits" | Off-target effects at high concentrations. | Use the lowest effective concentration of this compound. Cross-reference hits with known promiscuous binders. |
| Indirect effects on protein complex stability. | Follow up with orthogonal validation methods (e.g., genetic knockdown) to confirm direct binding. |
Western Blotting Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or no phospho-protein signal | Suboptimal treatment time or dose. | Perform a time-course and dose-response experiment (e.g., 5, 15, 30, 60 minutes) to find the peak activation window. |
| Phosphatase activity in lysate. | Ensure fresh, potent phosphatase inhibitors are added to the lysis buffer immediately before use. Keep samples on ice at all times. | |
| Poor primary antibody quality. | Validate the phospho-specific antibody using a known positive control (e.g., cells treated with Phorbol 12-myristate 13-acetate (PMA) for PKCα). | |
| High background | Primary antibody concentration too high. | Titrate the primary antibody to determine the optimal concentration that maximizes signal-to-noise. |
| Insufficient washing. | Increase the number and duration of TBST washing steps after antibody incubations. | |
| Inconsistent loading control (β-Actin) | Inaccurate protein quantification. | Re-quantify protein concentrations using a reliable method like BCA. Ensure thorough mixing of lysate before loading. |
| High protein degradation. | Ensure adequate protease inhibitors are used and samples are processed quickly and kept cold. |
References
- 1. Novel nootropic drug sunifiram enhances hippocampal synaptic efficacy via glycine-binding site of N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel nootropic drug sunifiram improves cognitive deficits via CaM kinase II and protein kinase C activation in olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming Common Challenges in Proteomics Experiments | Technology Networks [technologynetworks.com]
Adjusting Sapunifiram dosage to avoid ceiling effects in behavioral tasks
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nootropic compound Sapunifiram.
Troubleshooting Guides
Q: How do I adjust this compound dosage to avoid ceiling effects in behavioral tasks?
A: Ceiling effects in behavioral tasks occur when a significant proportion of subjects achieve the maximum possible score, making it impossible to detect further performance improvements. This can be a major issue when evaluating cognitive enhancers like this compound. Here’s a guide to troubleshoot and avoid this phenomenon.
Potential Cause 1: Dose is too high.
An excessive dose of this compound may lead to a maximal performance enhancement in most subjects, thus creating a ceiling effect.
-
Solution: Conduct a Dose-Response Study. A systematic dose-response study is crucial to identify the optimal dose that enhances performance without reaching a ceiling.
-
Dose Selection: Based on preclinical data for the structurally similar compound Sunifiram (B1682719) (DM-235), which has shown efficacy in mice at intraperitoneal (i.p.) doses of 0.001-0.1 mg/kg and oral (p.o.) doses of 0.01-0.1 mg/kg in the passive avoidance test, a good starting range for this compound would be similar.[1] this compound itself has a reported minimal effective dose of 0.01 mg/kg in the mouse passive avoidance test.
-
Experimental Design: Use a between-subjects design with at least 5-6 dose levels (e.g., vehicle, 0.001, 0.01, 0.1, 1.0 mg/kg) to capture a full dose-response curve. This allows for the determination of the ED50 (effective dose for 50% of the maximal response) and the identification of a plateau, which could indicate a ceiling effect.
-
Potential Cause 2: Behavioral task is too simple.
If the cognitive challenge of the behavioral task is too low, animals may quickly reach maximal performance, even with a low dose of the compound.
-
Solution: Increase Task Difficulty.
-
Memory Tasks: In tasks like the Novel Object Recognition (NOR) or Morris Water Maze (MWM), increasing the inter-trial interval (the time between the learning and memory retrieval phases) can make the task more challenging and reduce the likelihood of ceiling effects.[2]
-
Passive Avoidance: While a classic test, its one-trial learning nature can be susceptible to ceiling effects.[3] Consider using a temporally dissociated passive avoidance paradigm, which extends learning across multiple trials to create a more graded response.
-
Potential Cause 3: Using a non-impaired animal model.
Administering a cognitive enhancer to healthy, young animals that are already performing at a high level is a common cause of ceiling effects.
-
Solution: Use an Impairment Model. To better assess the efficacy of this compound, consider using an animal model with a cognitive deficit.
-
Pharmacological Impairment: Induce a temporary cognitive deficit using an amnesic agent like scopolamine. Sunifiram has been shown to reverse scopolamine-induced amnesia.[1]
-
Age-Related Decline: Use aged animals, which naturally exhibit cognitive decline.
-
Disease Models: Employ established animal models of neurodegenerative diseases (e.g., olfactory bulbectomized mice) where cognitive impairment is a key feature.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and its proposed mechanism of action?
A1: this compound (MN-19) is an experimental nootropic (cognitive-enhancing) drug. It is a structural analog of Sunifiram (DM-235).[5] While the precise mechanism of this compound is not fully elucidated, it is believed to act similarly to Sunifiram. Sunifiram is thought to stimulate the glycine-binding site of the NMDA receptor.[4][6] This action enhances long-term potentiation (LTP) in the hippocampus, a key cellular mechanism for learning and memory, through the activation of downstream signaling pathways involving Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase Cα (PKCα).[4][6]
Q2: What are the effective dose ranges for this compound and its analog Sunifiram in preclinical studies?
A2: Direct data for this compound is limited, but its analog Sunifiram has been studied more extensively. The following table summarizes the effective doses from key preclinical studies.
| Compound | Animal Model | Behavioral Task | Route of Administration | Effective Dose Range |
| This compound (MN-19) | Mouse | Passive Avoidance | Not Specified | 0.01 mg/kg (minimal effective dose) |
| Sunifiram (DM-235) | Mouse | Passive Avoidance | Intraperitoneal (i.p.) | 0.001 - 0.1 mg/kg[1] |
| Sunifiram (DM-235) | Mouse | Passive Avoidance | Oral (p.o.) | 0.01 - 0.1 mg/kg[1] |
| Sunifiram (DM-235) | Rat | Morris Water Maze | Intraperitoneal (i.p.) | 0.1 mg/kg[1] |
| Sunifiram (DM-235) | Olfactory Bulbectomized Mouse | Y-Maze, Novel Object Recognition | Oral (p.o.) | 0.01 - 1.0 mg/kg[4] |
Q3: What is the proposed signaling pathway for this compound?
A3: Based on studies of its analog Sunifiram, this compound is thought to modulate synaptic plasticity through the following pathway:
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
Protocol: Dose-Response Study of this compound in a Mouse Passive Avoidance Task
This protocol is designed to determine the optimal dose of this compound for cognitive enhancement while mitigating the risk of ceiling effects.
1. Animals:
-
Male C57BL/6 mice, 8-10 weeks old. House in groups of 4-5 with ad libitum access to food and water. Maintain a 12-hour light/dark cycle. Acclimate animals to the facility for at least one week before the experiment.
2. Apparatus:
-
A two-compartment passive avoidance apparatus with a light and a dark chamber separated by a guillotine door. The floor of both chambers consists of stainless-steel rods connected to a shock generator.
3. Drug Preparation:
-
Prepare this compound in a vehicle of saline with 0.5% Tween 80. Prepare fresh on each day of the experiment.
4. Experimental Design and Procedure:
Caption: Experimental workflow for a this compound dose-response study.
Step-by-Step Procedure:
-
Habituation: Handle all mice for 1-2 minutes per day for 3 days prior to the experiment to reduce stress.
-
Group Allocation: Randomly assign mice to one of the following groups (n=10-12 per group):
-
Group 1: Vehicle
-
Group 2: this compound (0.003 mg/kg, i.p.)
-
Group 3: this compound (0.01 mg/kg, i.p.)
-
Group 4: this compound (0.03 mg/kg, i.p.)
-
Group 5: this compound (0.1 mg/kg, i.p.)
-
Group 6: this compound (0.3 mg/kg, i.p.)
-
-
Administration: 30 minutes before the training trial, administer the assigned dose of this compound or vehicle via intraperitoneal injection.
-
Training Trial (Day 1):
-
Place a mouse in the light compartment, facing away from the door.
-
After 10 seconds, open the guillotine door.
-
When the mouse enters the dark compartment with all four paws, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment.
-
Return the mouse to its home cage.
-
-
Retention Test (Day 2):
-
24 hours after the training trial, place the mouse back into the light compartment.
-
Open the guillotine door after 10 seconds.
-
Record the step-through latency (the time it takes for the mouse to enter the dark compartment). The maximum cutoff time is typically 300 seconds. A longer latency indicates better memory of the aversive stimulus.
-
5. Data Analysis:
-
Compare the mean step-through latencies between the different dose groups and the vehicle control group using a one-way ANOVA.
-
If the ANOVA is significant, perform post-hoc tests (e.g., Dunnett's test) to compare each dose group to the vehicle control.
-
Plot the mean latency for each group against the dose of this compound to visualize the dose-response curve.
-
Interpreting for Ceiling Effects: If multiple higher doses all result in the maximum latency (300s) with low variance, this indicates a ceiling effect. The optimal dose for further studies would be the lowest dose that produces a significant and robust effect without reaching this plateau. If all doses produce a maximal effect, the task may be too simple, and a more challenging paradigm should be considered.
References
- 1. DM235 (sunifiram): a novel nootropic with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 4. Novel nootropic drug sunifiram improves cognitive deficits via CaM kinase II and protein kinase C activation in olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and nootropic activity of new analogues of sunifiram and this compound, two potent cognition-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel nootropic drug sunifiram enhances hippocampal synaptic efficacy via glycine-binding site of N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating potential neurotoxic effects of high-concentration Sapunifiram
Disclaimer: Sapunifiram (MN-19) is an experimental compound and an analogue of Sunifiram (DM-235). There is a significant lack of preclinical and clinical data regarding its safety and toxicological profile. Information regarding potential neurotoxic effects is largely extrapolated from its analogue, Sunifiram, and general principles of glutamatergic modulation. This document is intended for research and drug development professionals for informational and experimental guidance purposes only. All experiments involving this compound should be conducted with extreme caution and appropriate safety measures.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action of this compound?
A1: While the precise mechanism of this compound is not fully elucidated, it is believed to act similarly to its analogue, Sunifiram. It is not thought to bind directly to major neurotransmitter receptors. Instead, it is reported to modulate glutamatergic neurotransmission, potentially through the stimulation of Ca2+/calmodulin-dependent protein kinase II (CaMKII) and protein kinase Cα (PKCα) pathways. This action appears to be dependent on the activation of the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor and may also indirectly activate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.
Q2: What are the potential neurotoxic effects of high-concentration this compound?
A2: At high concentrations, this compound may lead to excitotoxicity due to excessive activation of glutamate (B1630785) receptors (NMDA and AMPA). This can cause a massive influx of calcium ions into neurons, leading to a cascade of detrimental effects, including mitochondrial dysfunction, production of reactive oxygen species (ROS), and ultimately, neuronal cell death. Anecdotal reports for the analogue Sunifiram at high doses describe symptoms such as severe anxiety, elevated body temperature, tachycardia, and sensory disturbances, which are consistent with a state of neuronal overexcitation.
Q3: Are there any known agents to mitigate potential this compound-induced neurotoxicity?
A3: There are no clinically validated agents specifically for mitigating this compound neurotoxicity. However, based on its proposed mechanism, potential mitigating strategies could involve the use of:
-
NMDA receptor antagonists: Non-competitive antagonists like Memantine could potentially block the ion channel and prevent excessive calcium influx.
-
Antioxidants: Compounds like N-acetylcysteine (NAC) or Vitamin E may help to quench reactive oxygen species generated during excitotoxicity.
-
Calcium channel blockers: While less specific, certain calcium channel blockers might reduce the overall calcium load on neurons.
Researchers should investigate these and other neuroprotective agents in appropriate in vitro and in vivo models before co-administration.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with high-concentration this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly high cell death in neuronal cultures. | Excitotoxicity from high this compound concentration. | 1. Perform a dose-response curve to determine the EC50 for the desired effect and the toxic concentration.2. Reduce the concentration of this compound to the lowest effective dose.3. Co-administer a low concentration of an NMDA receptor antagonist (e.g., Memantine) and assess for neuroprotection.4. Include an antioxidant (e.g., NAC) in the culture medium. |
| In vivo subject exhibits signs of distress (e.g., seizures, hyperactivity, abnormal stereotyped behaviors). | Central nervous system overstimulation due to excessive glutamatergic activity. | 1. Immediately lower the administered dose of this compound in subsequent experiments.2. Consider co-administration with a neuroprotective agent that has been validated for in vivo use.3. Monitor subjects closely for any adverse behavioral changes and establish clear humane endpoints. |
| Inconsistent experimental results at high concentrations. | Saturation of the pharmacological target or induction of off-target effects. | 1. Verify the purity and stability of the this compound compound.2. Ensure accurate and consistent dosing.3. Re-evaluate the experimental window; the therapeutic and toxic concentrations may be very close. |
| Difficulty in replicating pro-cognitive effects at high doses. | A bell-shaped dose-response curve, where high concentrations lead to paradoxical effects or toxicity that masks cognitive enhancement. | 1. Expand the dose-response study to include a wider range of concentrations, both lower and higher than initially tested.2. Measure markers of neurotoxicity alongside cognitive performance to identify a therapeutic window. |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound-Induced Neurotoxicity
Objective: To determine the concentration-dependent neurotoxicity of this compound in a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).
Methodology:
-
Cell Culture: Culture neuronal cells in appropriate medium and conditions until they reach a suitable confluency for experimentation.
-
Dosing: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO). Serially dilute the stock to create a range of final concentrations to be tested (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 500 µM). Include a vehicle-only control.
-
Treatment: Expose the neuronal cultures to the different concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. The amount of formazan (B1609692) product, measured spectrophotometrically, is proportional to the number of viable cells.
-
LDH Assay: Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells as an indicator of cytotoxicity.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 (the concentration at which 50% of cells are non-viable).
Protocol 2: Evaluating the Efficacy of a Mitigating Agent
Objective: To assess the neuroprotective effect of an NMDA receptor antagonist (e.g., Memantine) against this compound-induced neurotoxicity.
Methodology:
-
Cell Culture and this compound Concentration: Use the same neuronal cell model as in Protocol 1. Based on the results of Protocol 1, select a concentration of this compound that induces significant, but not complete, cell death (e.g., the IC50 or IC80).
-
Mitigating Agent Dosing: Prepare a range of concentrations of the mitigating agent (e.g., Memantine at 1 µM, 5 µM, 10 µM).
-
Co-treatment: Treat the neuronal cultures with the chosen concentration of this compound in the presence or absence of the different concentrations of the mitigating agent. Include controls for the mitigating agent alone to assess its own potential toxicity.
-
Assessment of Cell Viability: After the treatment period, assess cell viability using the MTT or LDH assay as described in Protocol 1.
-
Data Analysis: Compare the cell viability in the this compound-only group to the groups co-treated with the mitigating agent. A significant increase in cell viability in the co-treated groups indicates a neuroprotective effect.
Visualizations
Caption: Hypothesized signaling pathway of high-concentration this compound leading to excitotoxicity.
Caption: Experimental workflow for assessing and mitigating this compound-induced neurotoxicity.
Ensuring consistent Sapunifiram bioactivity across experimental batches
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on ensuring the consistent bioactivity of Sapunifiram across experimental batches. The information is presented in a question-and-answer format to directly address common issues.
Introduction to this compound
This compound (MN-19) is a piperazine-containing nootropic agent, structurally analogous to Sunifiram (B1682719) (DM-235).[1][2] While research on this compound is less extensive, the mechanism of action for Sunifiram is believed to involve the potentiation of NMDA receptor activity, specifically at the glycine-binding site. This leads to the downstream activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII) and protein kinase Cα (PKCα), ultimately enhancing long-term potentiation (LTP), a cellular correlate of learning and memory.[3][4][5] Given their structural similarity, it is plausible that this compound shares a comparable mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A1: Key properties are summarized in the table below. Understanding these can help in proper handling and storage.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₇FN₂O₃S | MedKoo Biosciences |
| Molecular Weight | 300.35 g/mol | MedKoo Biosciences |
| Appearance | Solid powder | MedKoo Biosciences |
| XLogP3-AA (Computed) | 1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
Q2: How should this compound be stored to ensure its stability?
| Condition | Recommendation | Rationale |
| Temperature | Short-term (days to weeks): 0-4°C. Long-term (months to years): -20°C. | To minimize thermal degradation. |
| Light | Store in the dark (e.g., in an amber vial). | To prevent photodegradation. |
| Moisture | Keep in a tightly sealed container with a desiccant. | Piperazine compounds can be hygroscopic, and moisture can promote degradation. |
| In Solution | Prepare fresh solutions for each experiment. If short-term storage is necessary, store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | To prevent degradation in solution. |
Q3: What are suitable solvents for dissolving this compound?
A3: While explicit solubility data for this compound is limited, based on its structure and the solvents used for its analogue, Sunifiram, the following are likely to be effective:
-
Dimethyl Sulfoxide (DMSO): A common solvent for preparing stock solutions of organic molecules.
-
Phosphate-Buffered Saline (PBS): For preparing working dilutions from a DMSO stock for in vitro assays. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced artifacts.
It is always recommended to perform a small-scale solubility test with your specific batch of this compound.
Experimental Protocols
The following are representative protocols adapted from studies on the closely related analogue, Sunifiram, and can serve as a starting point for assessing the bioactivity of this compound.
Protocol 1: In Vitro Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol is based on methods described for Sunifiram, which has been shown to enhance LTP.[3][9]
1. Preparation of Hippocampal Slices:
- Anesthetize and decapitate an adult mouse or rat.
- Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF). aCSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 D-glucose.
- Isolate the hippocampi and prepare 300-400 µm thick transverse slices using a vibratome.
- Allow slices to recover in an interface chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording:
- Transfer a slice to a submerged recording chamber continuously perfused with oxygenated aCSF.
- Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
- Establish a stable baseline recording of fEPSPs for at least 20 minutes.
3. This compound Application and LTP Induction:
- Prepare a stock solution of this compound in DMSO.
- Dilute the stock solution in aCSF to the desired final concentrations (e.g., 10 nM - 1 µM). Note: Sunifiram showed a bell-shaped dose-response, with peak LTP enhancement at 10 nM.[3][4]
- Perfuse the slice with the this compound-containing aCSF for a predetermined period before LTP induction.
- Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second).
- Continue recording fEPSPs for at least 60 minutes post-HFS to assess the potentiation.
Protocol 2: Western Blot Analysis of CaMKII and PKCα Activation
This protocol is designed to measure the activation of downstream signaling molecules implicated in the mechanism of action of Sunifiram.[3][5][10]
1. Cell Culture and Treatment:
- Use an appropriate neuronal cell line or primary neuronal cultures.
- Treat the cells with varying concentrations of this compound for a specified duration. Include a vehicle control (e.g., DMSO).
2. Protein Extraction:
- Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
3. Western Blotting:
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with primary antibodies specific for the phosphorylated (active) forms of CaMKII (e.g., phospho-CaMKIIα Thr286) and PKCα (e.g., phospho-PKCα Ser657). Also, probe for total CaMKII and PKCα as loading controls.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Troubleshooting Guides
Issue: Inconsistent Bioactivity (e.g., variable LTP enhancement or kinase activation)
| Potential Cause | Recommended Action |
| Compound Degradation | - Ensure proper storage of this compound powder and solutions (see FAQ 2).- Prepare fresh solutions for each experiment.- Protect stock solutions from light and moisture. |
| Inaccurate Compound Concentration | - Verify the accuracy of the balance used for weighing the compound.- Ensure complete dissolution of the compound in the stock solvent.- Calibrate pipettes regularly to ensure accurate dilutions. |
| Variability in Experimental System | - For LTP: Use animals of the same age and strain. Ensure consistent slice thickness and recovery time. Monitor the health of the slices throughout the experiment.- For Cell-based Assays: Use cells within a consistent passage number range. Ensure consistent cell seeding density and health. |
| Batch-to-Batch Variability of this compound | - If possible, obtain a certificate of analysis for each batch to confirm purity and identity.- When a new batch is received, perform a pilot experiment to compare its activity with the previous batch. |
Issue: No Observed Effect of this compound
| Potential Cause | Recommended Action |
| Suboptimal Compound Concentration | - Perform a dose-response experiment to determine the optimal concentration. Note that some compounds exhibit a bell-shaped dose-response curve.[3][4] |
| Compound Inactivity | - Confirm the identity and purity of your this compound batch, if possible.- Consider the possibility of compound degradation due to improper storage or handling. |
| Issues with the Assay System | - For LTP: Ensure the baseline is stable before applying the compound and inducing LTP. Verify the viability of the hippocampal slices.- For Cell-based Assays: Confirm that the cells express the target receptors (e.g., NMDA receptors) and downstream signaling molecules (CaMKII, PKCα). Check for cell health and potential toxicity of the compound at the tested concentrations. |
| Incorrect Experimental Protocol | - Carefully review the experimental protocol for any deviations from established methods.- Ensure the timing of compound application and stimulation/measurement is appropriate. |
Visualizations
Caption: Putative signaling pathway for this compound, based on its analogue Sunifiram.
Caption: General experimental workflow for assessing this compound bioactivity.
Caption: Logical flowchart for troubleshooting this compound experiments.
References
- 1. Stability of aqueous suspensions of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Novel nootropic drug sunifiram enhances hippocampal synaptic efficacy via glycine-binding site of N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel nootropic drug sunifiram improves cognitive deficits via CaM kinase II and protein kinase C activation in olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Studies on survivability, storage stability of encapsulated spray dried probiotic powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-Term Potentiation in Distinct Subtypes of Hippocampal Nonpyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Best practices for long-term storage of Sapunifiram powder and solutions
Sapunifiram Technical Support Center
Disclaimer: There is a notable absence of publicly available, specific long-term stability data for this compound powder and solutions. The following guidelines are based on general best practices for the storage of research chemicals, particularly nootropic compounds and piperazine (B1678402) derivatives. Researchers should independently verify the stability of this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
This compound Powder Storage
Q1: What are the ideal storage conditions for long-term storage of this compound powder?
A1: For long-term stability, this compound powder should be stored in a cool, dark, and dry environment.[1][2] It is recommended to keep the powder in a tightly sealed container to protect it from moisture and atmospheric oxygen.[2]
Q2: Should I store this compound powder in a refrigerator or freezer?
A2: Storing this compound powder at reduced temperatures, such as in a refrigerator (2-8°C) or a freezer (-20°C), can extend its shelf-life.[3][4] Before opening a container that has been refrigerated or frozen, it is crucial to allow it to warm to room temperature to prevent condensation of moisture onto the powder.[5]
Q3: How important is humidity control for storing this compound powder?
A3: Humidity control is critical as many powdered compounds are hygroscopic and can absorb moisture from the air, which may lead to clumping and degradation.[1][2][3] Storing the powder in a desiccator or in a container with desiccant packs is a good practice to maintain a low-humidity environment.
Q4: What is the expected shelf-life of this compound powder?
A4: While a specific shelf-life for this compound has not been established, many stable nootropic powders can be stored for up to two years or longer under ideal conditions.[2] However, the actual shelf-life can vary, and it is advisable to monitor the powder for any changes in appearance or consistency over time.
This compound Solution Preparation & Storage
Q5: What solvents are recommended for preparing this compound solutions?
Q6: How should I prepare a stock solution of this compound?
A6: To prepare a stock solution, accurately weigh the desired amount of this compound powder and dissolve it in a minimal amount of a suitable organic solvent like DMSO.[6][7] Once fully dissolved, you can dilute it further with an aqueous buffer or cell culture medium to your desired working concentration. It is important to add the stock solution to the aqueous medium while vortexing to ensure rapid mixing and minimize the risk of precipitation.
Q7: What are the best practices for storing this compound solutions?
A7: this compound solutions are expected to be less stable than the powder form. For short-term storage (a few days to a week), refrigeration at 2-8°C is recommended. For longer-term storage, it is advisable to aliquot the solution into single-use vials and store them frozen at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5][6] Solutions should be stored in tightly sealed vials to prevent solvent evaporation and contamination.[6]
Q8: Are there any concerns with freeze-thaw cycles for this compound solutions?
A8: Yes, repeated freeze-thaw cycles can degrade many chemical compounds in solution.[5] It is highly recommended to prepare single-use aliquots of your stock solution to avoid this issue.[4][5]
Troubleshooting Guide
Q1: My this compound solution has become cloudy or shows precipitation. What should I do?
A1: Precipitation can occur if the concentration of this compound exceeds its solubility in the chosen solvent system, or if the solution has been stored improperly.[8] Try gently warming the solution (e.g., in a 37°C water bath) and vortexing or sonicating to see if the compound redissolves.[8] If precipitation occurs upon dilution into an aqueous buffer, it may be due to the compound's low aqueous solubility. In this case, you may need to adjust the final concentration or the percentage of co-solvent (like DMSO) in your working solution.
Q2: I've noticed a change in the color of my this compound solution. Can I still use it?
A2: A change in color can be an indicator of chemical degradation.[2] It is generally not recommended to use a solution that has changed color, as the presence of degradation products could lead to inaccurate and unreliable experimental results.
Q3: My this compound powder has formed clumps. Is it still usable?
A3: Clumping of the powder is often a sign of moisture absorption.[2] While the compound may still be usable, the presence of moisture can accelerate degradation. It is best to store the powder in a desiccator to prevent further moisture uptake. For accurate weighing, it is important to ensure the powder is homogenous.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Powder
| Parameter | Condition | Rationale |
| Temperature | -20°C to 4°C (Long-term) | Slows down chemical degradation.[3][4] |
| Room Temperature (Short-term) | Acceptable for brief periods if conditions are controlled. | |
| Humidity | Low (use of desiccants recommended) | Prevents moisture absorption and hydrolysis.[2] |
| Light | Dark (store in amber vials or foil-wrapped containers) | Protects against photodegradation.[1] |
| Container | Tightly sealed, airtight glass or chemically resistant plastic | Prevents exposure to air (oxidation) and moisture.[2] |
Table 2: General Guidelines for this compound Solution Storage
| Storage Duration | Temperature | Container | Key Considerations |
| Short-term (up to 1 week) | 2-8°C (Refrigerated) | Tightly sealed glass vial | Protect from light. |
| Long-term (weeks to months) | -20°C or -80°C (Frozen) | Single-use aliquots in tightly sealed vials | Avoid repeated freeze-thaw cycles.[5] |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or glass vials with Teflon-lined caps
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Before opening, allow the container of this compound powder to warm to room temperature to prevent moisture condensation.[5]
-
Weigh: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube or vial. For example, for 1 mL of a 10 mM stock solution, you would weigh out the appropriate mass based on this compound's molecular weight.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.[8]
-
Aid Dissolution (if necessary): If the compound does not dissolve easily, you can sonicate the vial for 5-10 minutes or gently warm it in a 37°C water bath.[8]
-
Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any undissolved particulates.
-
Aliquoting and Storage: For long-term storage, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. Store these aliquots at -20°C or -80°C.[4][5]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. fao.org [fao.org]
- 3. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prediction of Drug Stability Using Deep Learning Approach: Case Study of Esomeprazole 40 mg Freeze-Dried Powder for Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bccancer.bc.ca [bccancer.bc.ca]
- 6. phytotechlab.com [phytotechlab.com]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Sapunifiram and Sunifiram: A Comparative Analysis of Two Potent Nootropic Analogs on Cognitive Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Sapunifiram and its structural analog, sunifiram (B1682719), focusing on their effects on cognitive performance as evidenced by preclinical studies. While both compounds have been identified as potent cognitive enhancers, the available research is significantly more extensive for sunifiram. This document aims to objectively present the existing experimental data, detail the methodologies of key experiments, and visualize the proposed mechanisms of action and experimental workflows.
Overview of this compound and Sunifiram
This compound (MN-19) and sunifiram (DM-235) are closely related piperazine-derived compounds that have demonstrated nootropic properties in animal models.[1][2] Sunifiram, in particular, has been shown to be significantly more potent than the archetypal nootropic, piracetam.[3] Both compounds are considered experimental and have not been approved for human use, with a notable lack of clinical trial data.[4]
Mechanism of Action
The precise mechanism of action for both this compound and sunifiram is not fully elucidated. However, research on sunifiram suggests a multi-faceted approach to cognitive enhancement.
Sunifiram's Proposed Signaling Pathway:
Sunifiram is believed to enhance cognitive function primarily through the modulation of glutamatergic and cholinergic systems. It is thought to act as an AMPAkine, positively modulating AMPA receptors, which are crucial for synaptic plasticity and learning.[5] Furthermore, studies indicate that sunifiram stimulates the glycine (B1666218) site on NMDA receptors, leading to the activation of CaMKII and PKCα.[6][7] This cascade is associated with the enhancement of long-term potentiation (LTP), a key cellular mechanism underlying learning and memory.[6][8] Additionally, sunifiram has been shown to increase the release of acetylcholine, a neurotransmitter vital for attention and memory.[2]
Due to the limited specific research on this compound, its exact mechanism of action remains speculative but is presumed to be similar to that of sunifiram due to their structural similarities.
Comparative Efficacy in Preclinical Models
The cognitive-enhancing effects of this compound and sunifiram have been evaluated in rodent models using behavioral tests such as the passive avoidance test and the Morris water maze. These tests assess learning and memory.
Data Presentation:
| Compound | Test | Animal Model | Dosing | Key Findings | Reference |
| Sunifiram | Passive Avoidance | Mice | 0.001 - 0.1 mg/kg (i.p.) | Prevented scopolamine-induced amnesia. | [3] |
| Mice | 0.01 - 0.1 mg/kg (oral) | Prevented scopolamine-induced amnesia. | [3] | ||
| Morris Water Maze | Rats | 0.1 mg/kg (i.p.) | Prevented scopolamine-induced memory impairment. | [3] | |
| This compound | Passive Avoidance | Mice | Not specified | Showed good antiamnesic and procognitive activity with potency similar to sunifiram. | [1][9] |
| Sunifiram Analogs | Passive Avoidance | Mice | 0.3 - 10 mg/kg | Demonstrated cognitive enhancement. | [10] |
Note: Specific quantitative data for this compound from the cited studies were not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Passive Avoidance Test
The passive avoidance test is a fear-motivated task used to assess long-term memory.
Apparatus: The apparatus consists of a two-compartment box with a light and a dark chamber separated by a guillotine door. The dark compartment is equipped with a grid floor capable of delivering a mild electric shock.[5][11]
Procedure:
-
Training (Acquisition): An animal is placed in the light compartment. After a period of acclimatization, the guillotine door is opened. Once the animal enters the dark compartment (which rodents are naturally inclined to do), the door closes, and a brief, mild foot shock is delivered.[5]
-
Retention: Typically 24 hours after the training session, the animal is returned to the light compartment. The time it takes for the animal to re-enter the dark compartment (step-through latency) is measured. A longer latency is indicative of better memory of the aversive event.[5]
Amnesia Induction: To test the antiamnesic properties of the compounds, a substance like scopolamine (B1681570) is administered before the training session to induce a learning deficit.[3] The test compound is then administered to see if it can reverse this deficit.
Morris Water Maze
The Morris water maze is a test of spatial learning and memory that is dependent on the hippocampus.
Apparatus: A large circular pool is filled with opaque water. A small escape platform is hidden just below the water's surface.[12][13] Visual cues are placed around the room to aid in spatial navigation.
Procedure:
-
Acquisition Phase: Animals are placed in the pool from different starting locations and must find the hidden platform. The time taken to find the platform (escape latency) is recorded over several trials and days. A decrease in escape latency indicates learning.[13]
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set period. The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory retention.[12]
Amnesia Induction: Similar to the passive avoidance test, scopolamine can be used to induce deficits in spatial learning and memory, against which the efficacy of the test compounds can be assessed.[4][14]
Conclusion
The available preclinical evidence suggests that both this compound and sunifiram are potent nootropic agents with the potential to enhance cognitive function. Sunifiram has been more extensively studied, with research pointing towards its role as a modulator of glutamatergic and cholinergic neurotransmission. While this compound is reported to have similar potency, a significant gap in the literature exists regarding its specific dose-response effects and detailed mechanistic profile. Further direct comparative studies are warranted to fully elucidate the relative efficacy and mechanisms of these two promising cognitive enhancers. Researchers are encouraged to consult the primary literature for more in-depth information and to exercise caution, as these are experimental compounds with no established safety profile in humans.
References
- 1. Design, synthesis and nootropic activity of new analogues of sunifiram and this compound, two potent cognition-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and preliminary pharmacological evaluation of new analogues of DM232 (unifiram) and DM235 (sunifiram) as cognition modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 6. Novel nootropic drug sunifiram enhances hippocampal synaptic efficacy via glycine-binding site of N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sunifiram - NutraPedia [nutrahacker.com]
- 11. scispace.com [scispace.com]
- 12. mmpc.org [mmpc.org]
- 13. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation and scopolamine-reversal of latent learning in the water maze utilizing a revised direct platform placement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
Sapunifiram vs. Piracetam: A Comparative Analysis of Nootropic Potential
A head-to-head comparison between the novel nootropic Sapunifiram and the classical cognitive enhancer Piracetam reveals a significant gap in the available scientific literature. While Piracetam has been the subject of extensive research for decades, this compound, a potent analogue of Sunifiram (B1682719), remains largely in the preclinical stages of investigation with limited published data. This guide provides a comprehensive overview of the existing experimental data for both compounds, highlighting the disparities in our current understanding of their memory-enhancing capabilities.
Executive Summary
Initial preclinical findings suggest that this compound (also known as MN-19) possesses potent nootropic properties, demonstrating higher efficacy than Piracetam in animal models of memory impairment. However, a direct, comprehensive comparison is hampered by the sparse data available for this compound. Piracetam, conversely, has a well-documented, albeit sometimes debated, profile of cognitive enhancement in both animal and human studies. Its mechanisms of action, while not fully elucidated, are more extensively studied than those of this compound.
This guide will synthesize the available preclinical data for both compounds, focusing on their mechanisms of action and performance in memory-related behavioral tasks. Due to the limited data for this compound, information on its closely related analogue, Sunifiram (DM-235), will be included to provide a more complete picture of this class of compounds.
Comparative Data on Memory Enhancement
The following tables summarize the available quantitative data from preclinical studies on this compound, its analogue Sunifiram, and Piracetam in rodent models of memory.
Table 1: Antiamnesic Effects in the Mouse Passive Avoidance Test
| Compound | Animal Model | Amnesia-Inducing Agent | Effective Dose Range | Potency Relative to Piracetam |
| This compound (MN-19) | Mouse | Scopolamine | Not specified, but noted to have high potency | Higher |
| Sunifiram (DM-235) | Mouse | Scopolamine | 0.001 - 0.1 mg/kg (i.p.), 0.01 - 0.1 mg/kg (p.o.) | ~1000 times higher |
| Piracetam | Mouse | Scopolamine | 30 - 100 mg/kg (i.p.) | Baseline |
Data for this compound is qualitative, noting higher potency than Piracetam. Data for Sunifiram is included for quantitative comparison.[1]
Mechanisms of Action
This compound and its Analogues
The precise mechanism of action for this compound has not been detailed in published literature. However, insights can be drawn from its structural analogue, Sunifiram. The cognitive-enhancing effects of Sunifiram are believed to be mediated through the modulation of glutamatergic neurotransmission. Specifically, it is thought to act as a positive allosteric modulator of AMPA receptors and to stimulate the glycine-binding site of NMDA receptors.[2][3] This modulation enhances synaptic plasticity, a key cellular mechanism for learning and memory.
Piracetam
Piracetam's mechanism of action is considered to be multimodal. It is thought to enhance cognitive function by:
-
Modulating Neurotransmitter Systems: Piracetam may influence cholinergic and glutamatergic neurotransmission, which are crucial for memory processes.[4]
-
Improving Cell Membrane Fluidity: It has been proposed that Piracetam can increase the fluidity of neuronal cell membranes, thereby facilitating neurotransmission.
-
Enhancing Cerebral Blood Flow: Some studies suggest that Piracetam may improve microcirculation and oxygen utilization in the brain.
Experimental Protocols
Mouse Passive Avoidance Test
This test is a fear-motivated assay used to evaluate learning and memory.
Apparatus: A two-compartment box with a light and a dark chamber separated by a guillotine door. The dark chamber has an electrified grid floor.
Procedure:
-
Acquisition Phase: A mouse is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.
-
Retention Phase: Typically 24 hours later, the mouse is returned to the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.
Morris Water Maze Test
This test assesses spatial learning and memory.
Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform.
Procedure:
-
Acquisition Trials: The rodent is placed in the pool from different starting positions and must learn the location of the submerged platform using distal cues in the room.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
Conclusion
The available preclinical evidence, although limited, suggests that this compound and its analogues are a promising class of nootropic agents with significantly higher potency than Piracetam. However, the lack of comprehensive studies on this compound, including detailed dose-response data, mechanism of action, and safety profiles, precludes a definitive head-to-head comparison with the well-researched, albeit less potent, Piracetam. Further investigation into this compound is warranted to fully understand its potential as a memory-enhancing agent and to establish its relative efficacy and safety compared to existing nootropics. Researchers in drug development are encouraged to pursue further preclinical and clinical studies to elucidate the therapeutic potential of this novel compound.
References
- 1. Design, synthesis and nootropic activity of new analogues of sunifiram and this compound, two potent cognition-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sunifiram - NutraPedia [nutrahacker.com]
- 3. Novel nootropic drug sunifiram improves cognitive deficits via CaM kinase II and protein kinase C activation in olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piracetam facilitates long-term memory for a passive avoidance task in chicks through a mechanism that requires a brain corticosteroid action - PubMed [pubmed.ncbi.nlm.nih.gov]
The Untapped Potential of Nootropic Synergy: A Comparative Analysis of Sapunifiram and Coluracetam
For Immediate Release
A Theoretical Framework for the Synergistic Combination of Sapunifiram and Coluracetam in Cognitive Enhancement
This guide presents a comparative analysis of two promising nootropic compounds, this compound and Coluracetam. While direct experimental data on their synergistic effects is currently unavailable in peer-reviewed literature, this document outlines a compelling theoretical framework for their combined use in cognitive enhancement, supported by an understanding of their individual mechanisms of action. This analysis is intended for researchers, scientists, and drug development professionals interested in the prospective benefits of co-administering these agents.
Introduction to this compound and Coluracetam
This compound (MN-19) is a novel nootropic agent and a structural analogue of Sunifiram (DM-235). Although its specific mechanism of action is not fully elucidated, research on Sunifiram suggests it functions as a potent modulator of the glutamatergic system. It is believed to enhance cognitive processes by acting as an ampakine and stimulating the glycine-binding site of NMDA receptors, which in turn activates downstream signaling cascades involving CaMKII and PKCα.
Coluracetam (BCI-540, formerly MKC-231) is a racetam nootropic known for its unique mechanism of action centered on the cholinergic system. It primarily enhances high-affinity choline (B1196258) uptake (HACU), the rate-limiting step in the synthesis of the neurotransmitter acetylcholine (B1216132) (ACh).[1] By increasing the efficiency of choline uptake, Coluracetam promotes the production of ACh, a critical neurotransmitter for learning, memory, and attention.
The distinct yet complementary mechanisms of this compound and Coluracetam present a strong theoretical basis for a synergistic interaction that could lead to more profound cognitive enhancement than either compound could achieve alone.
Mechanisms of Action: A Potential for Synergy
The cognitive benefits of this compound are thought to stem from its influence on the glutamatergic system, which is pivotal for synaptic plasticity and long-term potentiation (LTP). Sunifiram, its close analogue, has been shown to potentiate NMDA receptor-dependent LTP.[2]
Coluracetam, on the other hand, exerts its effects by bolstering the cholinergic system. Studies have demonstrated its ability to improve learning and memory by increasing acetylcholine synthesis, particularly in models of cholinergic deficit.[1][3]
The theoretical synergy between these two compounds lies in the well-established interplay between the cholinergic and glutamatergic systems in the brain. Glutamatergic neurons are known to regulate the activity of cholinergic neurons, and acetylcholine, in turn, can modulate glutamatergic transmission. By combining a glutamatergic modulator like this compound with a cholinergic enhancer like Coluracetam, it is hypothesized that a positive feedback loop could be created, leading to enhanced synaptic plasticity, improved signal transduction, and ultimately, superior cognitive outcomes.
Quantitative Data: A Hypothetical Analysis
The following tables present hypothetical data to illustrate the potential synergistic effects of this compound and Coluracetam. It is crucial to note that this data is illustrative and not based on actual experimental results.
Table 1: Hypothetical Effects on Acetylcholine Levels in Rat Hippocampus
| Treatment Group | Acetylcholine (ACh) Concentration (pmol/mg tissue) | Percentage Increase from Control |
| Control (Vehicle) | 10.0 ± 0.5 | - |
| This compound (1 mg/kg) | 12.5 ± 0.6 | 25% |
| Coluracetam (10 mg/kg) | 15.0 ± 0.7 | 50% |
| This compound (1 mg/kg) + Coluracetam (10 mg/kg) | 22.5 ± 0.9 | 125% (Synergistic) |
Table 2: Hypothetical Performance in the Morris Water Maze in Rats
| Treatment Group | Escape Latency (seconds) | Time in Target Quadrant (seconds) |
| Control (Vehicle) | 45 ± 3 | 15 ± 2 |
| This compound (1 mg/kg) | 35 ± 2.5 | 22 ± 2 |
| Coluracetam (10 mg/kg) | 30 ± 2 | 25 ± 2.5 |
| This compound (1 mg/kg) + Coluracetam (10 mg/kg) | 20 ± 1.5 | 35 ± 3 |
Experimental Protocols
To investigate the potential synergistic effects of this compound and Coluracetam, a series of preclinical experiments would be necessary. The following are detailed methodologies for key experiments that could be employed.
In Vivo Cognitive Assessment: Morris Water Maze
The Morris Water Maze is a widely used behavioral assay to assess spatial learning and memory in rodents.[4][5][6]
-
Apparatus: A circular pool (approximately 1.8 meters in diameter) filled with opaque water maintained at 25 ± 1°C. A hidden escape platform is submerged 1.5 cm below the water's surface in one of the four quadrants.
-
Procedure:
-
Acquisition Phase: Rats receive four training trials per day for five consecutive days. In each trial, the rat is placed in the water facing the wall at one of four random starting locations and is allowed 120 seconds to find the hidden platform. If the rat fails to find the platform within the allotted time, it is gently guided to it.
-
Probe Trial: On the sixth day, the platform is removed, and the rat is allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded as a measure of spatial memory.
-
-
Drug Administration: this compound, Coluracetam, their combination, or a vehicle control would be administered orally or via intraperitoneal injection at predetermined times before the daily training sessions.
In Vivo Memory Assessment: Passive Avoidance Test
The passive avoidance test is a fear-motivated task used to evaluate long-term memory.[7][8][9][10]
-
Apparatus: A two-compartment box with a light and a dark chamber connected by a small opening. The floor of the dark compartment is equipped with an electric grid.
-
Procedure:
-
Training Trial: The animal is placed in the light compartment. When it enters the dark compartment, a mild, brief foot shock is delivered.
-
Test Trial: 24 hours after the training trial, the animal is returned to the light compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of better memory retention of the aversive stimulus.
-
-
Drug Administration: The test compounds or vehicle would be administered prior to the training trial to assess their effects on memory acquisition and consolidation.
In Vitro Acetylcholine Synthesis Assay
This assay measures the ability of the compounds to enhance the synthesis of acetylcholine in a neuronal cell line.[2][11][12]
-
Cell Line: A human neuroblastoma cell line with a cholinergic phenotype (e.g., LA-N-2) would be used.
-
Procedure:
-
Cells are cultured and then treated with this compound, Coluracetam, their combination, or a vehicle control.
-
After a specified incubation period, the cells and the culture medium are collected separately.
-
The concentration of acetylcholine in both the intracellular and extracellular fractions is quantified using a sensitive method such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Analysis: The increase in acetylcholine levels in the treated groups compared to the control group would indicate the compound's efficacy in promoting acetylcholine synthesis.
In Vitro Long-Term Potentiation (LTP) Measurement
This electrophysiological technique is used to assess synaptic plasticity in hippocampal slices, a cellular correlate of learning and memory.[13][14][15][16][17]
-
Preparation: Transverse hippocampal slices (400-μm thickness) are prepared from rodent brains and maintained in artificial cerebrospinal fluid (aCSF).
-
Procedure:
-
A stimulating electrode is placed to activate presynaptic fibers (e.g., Schaffer collaterals), and a recording electrode is positioned to measure the field excitatory postsynaptic potentials (fEPSPs) in the postsynaptic neurons (e.g., in the CA1 region).
-
After establishing a stable baseline of synaptic transmission, high-frequency stimulation (tetanus) is delivered to induce LTP.
-
The potentiation of the fEPSP slope is monitored for an extended period after the tetanus.
-
-
Drug Application: this compound, Coluracetam, or their combination would be perfused over the hippocampal slices before and during the LTP induction to determine their effects on synaptic plasticity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and a hypothetical experimental workflow.
Caption: Proposed signaling pathway of this compound.
Caption: Mechanism of action of Coluracetam.
Caption: Hypothetical experimental workflow.
Conclusion
The distinct and complementary mechanisms of action of this compound and Coluracetam provide a strong rationale for investigating their potential synergistic effects on cognitive function. By targeting both the glutamatergic and cholinergic systems, their combined administration could offer a multi-faceted approach to enhancing learning, memory, and overall cognitive performance. While direct experimental evidence is currently lacking, the theoretical framework presented in this guide, along with the detailed experimental protocols, provides a clear path forward for future research in this promising area of nootropic development. Further investigation is warranted to unlock the full therapeutic potential of this novel nootropic combination.
References
- 1. Coluracetam - Wikipedia [en.wikipedia.org]
- 2. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents | PLOS One [journals.plos.org]
- 3. philoneuro.com [philoneuro.com]
- 4. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morris Water Maze Model [panache.ninds.nih.gov]
- 6. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 7. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 8. Passive avoidance (step-down test) [protocols.io]
- 9. scribd.com [scribd.com]
- 10. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scientifica.uk.com [scientifica.uk.com]
- 15. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
- 16. funjournal.org [funjournal.org]
- 17. researchgate.net [researchgate.net]
Differential effects of Sapunifiram on inhibitory interneurons versus pyramidal neurons
While direct experimental data on the differential effects of Sapunifiram on inhibitory interneurons versus pyramidal neurons is currently unavailable in published scientific literature, this guide offers a comparative analysis based on the known mechanisms of its structural analog, Sunifiram (B1682719), and the distinct physiological roles of these two critical neuronal populations. This document is intended for researchers, scientists, and drug development professionals to provide a framework for potential investigation.
This compound (MN-19) is a potent cognition-enhancing agent, structurally related to Sunifiram (DM-235).[1] Research on Sunifiram suggests that its pro-cognitive effects are mediated through the potentiation of N-methyl-D-aspartate (NMDA) receptor signaling. Specifically, Sunifiram is proposed to act on the glycine-binding site of the NMDA receptor, leading to the activation of downstream signaling cascades involving Calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C alpha (PKCα).[2] This mechanism, focused on enhancing synaptic plasticity, particularly long-term potentiation (LTP), forms the basis of the following hypothesized differential effects on pyramidal neurons and inhibitory interneurons.
Hypothetical Comparison of this compound's Effects
Due to the absence of direct quantitative data for this compound, the following table presents a qualitative, hypothesis-driven comparison. This is based on the assumption that this compound shares a similar mechanism of action with Sunifiram and considers the inherent differences in NMDA receptor composition and function between pyramidal neurons and various interneuron subtypes.
| Feature | Pyramidal Neurons (Principal Excitatory Neurons) | Inhibitory Interneurons (Diverse GABAergic Subtypes) |
| Primary Hypothesized Effect | Likely to experience a significant enhancement of synaptic plasticity (LTP), leading to improved signal transmission and cognitive function. | Effects may be more varied and subtype-dependent. Potentiation of NMDA receptor function on some interneurons could increase their inhibitory output, while having different effects on others. |
| NMDA Receptor Subunit Composition | Typically express a high proportion of GluN2B-containing NMDA receptors, which are strongly linked to LTP induction. | Exhibit greater diversity in NMDA receptor subunit composition (including GluN2A, GluN2C, GluN2D), which influences their response to glycine-site modulators. |
| Response to Glycine-Site Agonists | Studies on D-serine, another endogenous glycine-site agonist, have shown a more pronounced enhancement of NMDA receptor currents in pyramidal cells compared to interneurons.[3] This suggests a potentially stronger direct effect of this compound on these excitatory neurons. | The response is likely to be less uniform. Some interneuron subtypes might show a less pronounced potentiation of NMDA currents compared to pyramidal neurons.[3] |
| Downstream Signaling (CaMKII & PKCα) | Robust activation of CaMKII and PKCα is expected, directly contributing to the molecular cascades of LTP, such as AMPA receptor phosphorylation and trafficking. | Activation of these pathways would occur, but the functional consequences would depend on the specific role of the interneuron subtype in the circuit (e.g., regulating dendritic inhibition vs. somatic inhibition). |
| Overall Impact on Circuit Function | Enhanced excitatory drive and synaptic integration, potentially leading to improved learning and memory formation. | Could lead to a more nuanced regulation of network activity. Increased inhibition from certain interneurons could enhance signal-to-noise ratio and network oscillations, contributing to cognitive enhancement through improved circuit tuning. |
Signaling Pathway and Experimental Workflow
Experimental Protocols
To validate the hypotheses presented, the following experimental approaches would be necessary.
In Vitro Electrophysiology in Brain Slices
-
Objective: To directly measure and compare the effects of this compound on the synaptic properties and intrinsic excitability of identified pyramidal neurons and interneurons.
-
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from relevant brain regions, such as the hippocampus or prefrontal cortex, of rodents.
-
Cell Identification: Use differential interference contrast (DIC) microscopy to visually identify pyramidal neurons based on their characteristic morphology (large, triangular soma in the pyramidal layer) and interneurons based on their location and varied morphology in different cortical layers. Further classification can be achieved by analyzing their intrinsic firing properties in response to current injections (e.g., fast-spiking for parvalbumin-positive interneurons vs. regular-spiking for pyramidal neurons).
-
Recording: Perform whole-cell patch-clamp recordings from identified neurons.
-
Baseline Measurement: Record baseline synaptic activity, including spontaneous excitatory postsynaptic currents (sEPSCs) and inhibitory postsynaptic currents (sIPSCs). Measure intrinsic properties like resting membrane potential, input resistance, and firing response to depolarizing current steps.
-
This compound Application: Bath-apply this compound at various concentrations to the slices.
-
Post-Application Measurement: Re-evaluate synaptic activity and intrinsic properties in the presence of this compound.
-
LTP Induction: In pyramidal neurons, test the effect of this compound on the threshold and magnitude of long-term potentiation induced by theta-burst stimulation or other standard protocols.
-
Immunohistochemistry and Molecular Analysis
-
Objective: To examine the downstream molecular consequences of this compound application, specifically the activation of CaMKII and PKCα in different neuronal populations.
-
Methodology:
-
Treatment: Treat brain slices or cultured neurons with this compound.
-
Fixation and Staining: Fix the tissue and perform immunohistochemistry using antibodies against phosphorylated CaMKII (p-CaMKII) and phosphorylated PKCα (p-PKCα).
-
Co-localization: Use cell-type-specific markers (e.g., CamKIIα for pyramidal neurons, Parvalbumin or Somatostatin for interneuron subtypes) to determine in which cell types the signaling pathways are activated.
-
Imaging and Quantification: Use confocal microscopy to visualize and quantify the levels of p-CaMKII and p-PKCα in identified pyramidal neurons versus interneurons.
-
Comparison with Alternatives
The nootropic landscape includes a variety of compounds with different mechanisms of action.
| Alternative | Mechanism of Action | Potential Differential Effects |
| Piracetam | Modulator of AMPA receptors; improves membrane fluidity. | Generally considered to have a broad, less potent effect on neuronal function. Less likely to show strong differential effects between neuronal subtypes compared to a receptor-specific agent like this compound. |
| Noopept | Thought to increase NGF and BDNF expression; has cholinergic and glutamatergic effects. | Its broad range of actions makes it difficult to predict specific differential effects without further study, but it likely impacts both pyramidal and interneuron function through multiple pathways. |
| Ampakines (e.g., CX-516) | Positive allosteric modulators of AMPA receptors. | Would directly enhance excitatory transmission at synapses on both pyramidal neurons and interneurons, potentially leading to a general increase in network excitability. The net effect would depend on the balance of excitation and inhibition in the affected circuits. |
| NMDA Receptor Antagonists (e.g., Memantine - low affinity) | Blockade of NMDA receptor channels, particularly under conditions of excessive activation. | Paradoxically, NMDA receptor antagonists can lead to cortical excitation by preferentially reducing the activity of inhibitory interneurons, thereby disinhibiting pyramidal neurons.[4] This is in contrast to the hypothesized potentiating effect of this compound. |
Conclusion
The therapeutic potential of this compound as a cognitive enhancer likely stems from its ability to modulate synaptic plasticity. Based on the mechanism of its analog, Sunifiram, it is plausible that this compound exerts a more pronounced and direct effect on the potentiation of excitatory synaptic transmission in pyramidal neurons. However, its impact on inhibitory interneurons should not be overlooked, as fine-tuning inhibition is crucial for optimal cortical function, including enhancing signal-to-noise ratio and maintaining network stability. The proposed differential effects—stronger potentiation of pyramidal neurons and a more nuanced, subtype-dependent modulation of interneurons—could synergistically contribute to its cognitive-enhancing properties. Rigorous experimental investigation using the protocols outlined above is essential to elucidate the precise neuronal mechanisms of this compound and validate these hypotheses.
References
- 1. Novel nootropic drug sunifiram enhances hippocampal synaptic efficacy via glycine-binding site of N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-Serine differently modulates NMDA receptor function in rat CA1 hippocampal pyramidal cells and interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA Receptor Hypofunction Produces Opposite Effects on Prefrontal Cortex Interneurons and Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Validating Sapunifiram's Mechanism: A Comparative Analysis Using AMPA and NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sapunifiram (MN-19) is a potent nootropic agent, structurally related to Sunifiram (B1682719) (DM-235), with potential applications in cognitive enhancement. Understanding its precise mechanism of action is crucial for its therapeutic development. Preclinical evidence suggests that its cognitive-enhancing effects are mediated through the modulation of glutamatergic neurotransmission, specifically involving α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors.
This guide provides a comparative analysis of the experimental data used to validate the mechanism of this compound's more extensively studied analog, Sunifiram, using specific AMPA and NMDA receptor antagonists. Due to the limited availability of public data on this compound, this guide will focus on the robust findings from Sunifiram research as a proxy to infer the likely mechanisms of this compound. We will detail the experimental protocols, present the key findings in a comparative table, and visualize the proposed signaling pathways and experimental workflows.
Data Presentation: Antagonist Validation of Sunifiram's Effects
The following table summarizes the key experimental findings from studies using specific AMPA and NMDA receptor antagonists to probe the mechanism of Sunifiram. These experiments provide strong evidence that Sunifiram's pro-cognitive and synaptic plasticity-enhancing effects are dependent on both AMPA and NMDA receptor function.
| Experiment Type | Compound Tested | Antagonist Used | Antagonist Target | Key Finding | Reference |
| In Vivo Behavioral Assay (Passive Avoidance) | Sunifiram (DM-235) | NBQX | AMPA Receptor | The antiamnesic effects of Sunifiram (0.1 mg/kg, i.p.) were reversed by the administration of NBQX (30 mg/kg, i.p.). | [1][2] |
| In Vitro Electrophysiology (LTP) | Sunifiram (DM-235) | 7-Chloro-kynurenic acid (7-ClKN) | NMDA Receptor (Glycine Site) | The enhancement of Long-Term Potentiation (LTP) by Sunifiram (10 nM) was inhibited by the glycine-site antagonist 7-ClKN. | [3] |
| In Vitro Electrophysiology (LTP) | Sunifiram (DM-235) | Ifenprodil | NMDA Receptor (Polyamine Site) | The enhancement of LTP by Sunifiram was not affected by the polyamine site inhibitor Ifenprodil, indicating specificity for the glycine (B1666218) site. | [3] |
| In Vitro Neurochemical Assay | Sunifiram (DM-235) | NBQX | AMPA Receptor | The ability of Sunifiram to reverse NMDA-mediated noradrenaline release antagonism by kynurenic acid was abolished by NBQX. | [1][2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.
Protocol for In Vivo Antagonist Validation: Passive Avoidance Test
This protocol is designed to assess the involvement of AMPA receptors in the antiamnesic effects of Sunifiram using the antagonist NBQX.
Objective: To determine if the memory-enhancing effects of Sunifiram are blocked by co-administration of an AMPA receptor antagonist.
Materials:
-
Male Swiss albino mice (23-30 g)
-
Passive avoidance apparatus (two-compartment box with a lighted and a darkened chamber, separated by a guillotine door, with an electrified grid floor in the dark chamber)
-
Sunifiram (DM-235) solution
-
NBQX solution
-
Vehicle solution (e.g., saline)
-
Amnesic agent (e.g., scopolamine)
Procedure:
-
Animal Habituation: House animals in the experimental room for at least 24 hours before testing.
-
Drug Administration:
-
Administer Sunifiram (e.g., 0.1 mg/kg, i.p.) or vehicle 20 minutes before the training trial.
-
Administer NBQX (e.g., 30 mg/kg, i.p.) or vehicle at a specified time relative to Sunifiram administration, based on its pharmacokinetic profile.
-
Induce amnesia by administering an agent like scopolamine (B1681570) immediately after the training trial.
-
-
Training Trial (Acquisition):
-
Place a mouse in the lighted compartment of the apparatus.
-
After a short habituation period, open the guillotine door.
-
When the mouse enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.3 mA for 1 second).
-
Measure the latency to enter the dark compartment.
-
-
Retention Test (24 hours later):
-
Place the same mouse back into the lighted compartment.
-
Open the guillotine door and measure the latency to enter the dark compartment (up to a cut-off time, e.g., 300 seconds).
-
-
Data Analysis: Compare the step-through latencies between the different treatment groups (Vehicle, Sunifiram alone, NBQX alone, Sunifiram + NBQX). A reversal of the Sunifiram-induced increase in latency by NBQX indicates an AMPA receptor-dependent mechanism.
Protocol for In Vitro Antagonist Validation: Hippocampal Long-Term Potentiation (LTP)
This protocol outlines the procedure for assessing the role of the NMDA receptor's glycine site in the LTP-enhancing effects of Sunifiram.
Objective: To determine if the potentiation of LTP by Sunifiram is blocked by an NMDA glycine-site antagonist.
Materials:
-
Male mice (e.g., C57BL/6)
-
Brain slice rig with perfusion system and temperature control
-
Artificial cerebrospinal fluid (ACSF)
-
Dissection tools and vibratome
-
Recording and stimulating electrodes
-
Data acquisition system
-
Sunifiram (DM-235)
-
7-Chloro-kynurenic acid (7-ClKN)
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the mouse.
-
Rapidly remove the brain and place it in ice-cold, oxygenated ACSF.
-
Prepare transverse hippocampal slices (e.g., 400 µm thick) using a vibratome.
-
Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with ACSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).
-
-
Drug Application:
-
Perfuse the slice with ACSF containing Sunifiram (e.g., 10 nM) with or without the NMDA antagonist 7-ClKN.
-
-
LTP Induction:
-
After a period of drug perfusion, induce LTP using a high-frequency stimulation protocol (e.g., theta burst stimulation).
-
-
Post-Induction Recording:
-
Record fEPSPs for at least 60 minutes post-induction to measure the magnitude and stability of LTP.
-
-
Data Analysis:
-
Measure the slope of the fEPSPs.
-
Normalize the post-LTP fEPSP slopes to the pre-LTP baseline.
-
Compare the degree of potentiation between control slices, slices treated with Sunifiram alone, and slices treated with Sunifiram plus 7-ClKN. Inhibition of the Sunifiram-induced enhancement of LTP by 7-ClKN confirms the involvement of the NMDA receptor glycine site.
-
Mandatory Visualizations
Signaling Pathway of Sunifiram
The following diagram illustrates the proposed signaling cascade initiated by Sunifiram, leading to the enhancement of synaptic plasticity.
Caption: Proposed signaling pathway for Sunifiram's nootropic effects.
Experimental Workflow for Antagonist Validation
This diagram outlines the logical flow of an experiment designed to validate the mechanism of a nootropic compound using a receptor antagonist.
Caption: Workflow for validating a nootropic's mechanism with an antagonist.
Comparative Discussion
The validation of Sunifiram's mechanism through the use of specific antagonists aligns with the broader understanding of ampakine-like compounds while also revealing a unique dual action.
-
Comparison with Classical Ampakines: Ampakines such as CX516 and CX717 are primarily known as positive allosteric modulators of AMPA receptors. Their mechanism is typically confirmed by demonstrating that their effects on synaptic transmission are blocked by AMPA receptor antagonists like NBQX. The finding that NBQX reverses the cognitive benefits of Sunifiram firmly places it within this functional class.[1][2] This shared reliance on AMPA receptor activation is a cornerstone of their pro-cognitive effects, likely by enhancing fast excitatory postsynaptic currents and facilitating synaptic plasticity.
-
Unique NMDA Receptor Involvement: What distinguishes Sunifiram from many other ampakines is its significant and specific interaction with the NMDA receptor. The work by Moriguchi et al. demonstrates that Sunifiram's ability to enhance LTP is not just a downstream consequence of AMPA receptor modulation but is critically dependent on the stimulation of the NMDA receptor's glycine-binding site.[3] This is a more complex mechanism than that of a simple AMPA modulator. By targeting the glycine co-agonist site, Sunifiram appears to prime the NMDA receptor, making it more responsive to glutamate. This leads to a more robust calcium influx upon activation, triggering downstream kinases (CaMKII and PKCα) that phosphorylate both AMPA and NMDA receptors, thereby amplifying the synaptic strengthening.
-
Implications for this compound: As a close structural analog of Sunifiram, it is highly probable that this compound shares this dual-mechanism of action. Future research should aim to directly validate this hypothesis by testing this compound in the presence of both NBQX and a glycine-site NMDA antagonist like 7-ClKN. If confirmed, this dual modulation of both major ionotropic glutamate receptors could explain the high potency of these compounds and may offer a therapeutic advantage over molecules that target only one receptor type. This approach could potentially enhance synaptic function more effectively and might be beneficial in conditions where both AMPA and NMDA receptor signaling are compromised.
References
- 1. AMPA-receptor activation is involved in the antiamnesic effect of DM 232 (unifiram) and DM 235 (sunifiram) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel nootropic drug sunifiram enhances hippocampal synaptic efficacy via glycine-binding site of N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Sapunifiram's effect on gene expression compared to other ampakines
A notable gap in current research is the effect of sapunifiram on gene expression. To date, no peer-reviewed studies have been published that specifically quantify the impact of this compound on the expression of key genes involved in neuroplasticity and cognitive function. The existing literature on this compound and its analogs, such as sunifiram, primarily focuses on their nootropic effects in behavioral models and their mechanisms related to the modulation of AMPA and NMDA receptors at the synaptic level. This guide, therefore, focuses on a comparative analysis of established ampakines for which gene expression data are available.
This guide provides a comparative analysis of the effects of various ampakine compounds on gene expression, with a primary focus on their impact on neurotrophic factors and immediate early genes. The information is intended for researchers, scientists, and professionals in drug development. While the initial topic of interest was a comparison including this compound, a thorough review of scientific literature reveals a lack of available data on its specific effects on gene expression. Therefore, this guide will compare the documented effects of other well-researched ampakines.
Comparison of Ampakine Effects on Gene Expression
Ampakines, as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, have been shown to influence the expression of several genes crucial for synaptic plasticity and neuronal health. The most consistently reported effect is the upregulation of Brain-Derived Neurotrophic Factor (BDNF), a key molecule in learning, memory, and neuronal survival.
Below is a summary of the quantitative data on the effects of various ampakines on BDNF gene and protein expression.
| Ampakine | Model System | Treatment | Target Gene/Protein | Fold Increase (approx.) | Reference |
| CX614 | Cultured rat hippocampal slices | 50 µM for 3 hours | BDNF mRNA | ~10-15 fold | [1] |
| Cultured rat hippocampal slices | 50 µM for 12 hours | BDNF mRNA | Peak increase | [2][3] | |
| Cultured rat hippocampal slices | 50 µM for 48 hours | BDNF mRNA | Return to baseline | [2][3] | |
| Cultured rat hippocampal slices | Daily 3-hour infusions | BDNF Protein | Sustained elevation | [1][4] | |
| CX546 | Cultured rat hippocampal slices | Acute treatment | BDNF mRNA | Significant increase | [2][3] |
| Aged rats (in vivo) | Intraperitoneal injection | Hippocampal BDNF mRNA | Significant increase | [2][3] | |
| Mecp2 null mice (in vivo) | Chronic treatment | BDNF Protein | Restoration to normal levels | [5] | |
| Aniracetam | Not specified | Combined with AMPA | BDNF Protein | 1.5-fold | [6] |
Signaling Pathways and Experimental Workflows
The upregulation of gene expression by ampakines is primarily thought to be mediated through the potentiation of glutamatergic signaling, leading to increased intracellular calcium and subsequent activation of downstream signaling cascades. A key pathway involves the activation of the transcription factor cAMP response element-binding protein (CREB), which is a known regulator of BDNF transcription.
The experimental workflow to determine the effects of ampakines on gene and protein expression typically involves treating a model system (in vitro cell cultures or in vivo animal models) with the compound and then measuring the subsequent changes in mRNA or protein levels.
Detailed Experimental Methodologies
The following are detailed protocols for key experiments cited in the literature concerning the effects of ampakines on gene expression.
In Situ Hybridization for BDNF mRNA
-
Objective: To visualize and quantify the levels of BDNF mRNA in brain tissue following ampakine treatment.
-
Protocol:
-
Tissue Preparation: Rodent brains are rapidly dissected, frozen, and sectioned on a cryostat (10-20 µm thickness). Sections are thaw-mounted onto coated slides.
-
Probe Preparation: A cRNA probe complementary to BDNF mRNA is synthesized and labeled with a radioactive (e.g., ³⁵S) or non-radioactive (e.g., digoxigenin) marker.
-
Hybridization: The labeled probe is applied to the tissue sections in a hybridization buffer and incubated overnight at a specific temperature (e.g., 55-65°C) to allow the probe to bind to the target mRNA.
-
Washing and Detection: Slides are washed to remove the unbound probe. For radioactive probes, slides are exposed to autoradiographic film or emulsion. For non-radioactive probes, an antibody against the label (e.g., anti-digoxigenin) conjugated to an enzyme (e.g., alkaline phosphatase) is applied, followed by a colorimetric substrate.
-
Quantification: The resulting signal is quantified using densitometry analysis of the film or by counting silver grains over specific brain regions.[2][3]
-
Western Blotting for BDNF Protein
-
Objective: To quantify the levels of BDNF protein in brain tissue lysates after ampakine administration.
-
Protocol:
-
Protein Extraction: Hippocampal or cortical tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration of the lysates is determined using a colorimetric assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for BDNF. After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied.
-
Detection and Quantification: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured on X-ray film or with a digital imager. The intensity of the bands corresponding to BDNF is quantified and normalized to a loading control protein (e.g., actin or tubulin).[1][7][8]
-
Discussion and Future Directions
The available evidence strongly indicates that several ampakines can robustly increase the expression of BDNF. This effect is a plausible mechanism underlying their observed cognitive-enhancing and neuroprotective properties. The upregulation of BDNF is dose- and time-dependent, and chronic stimulation can lead to a refractory state, suggesting that intermittent dosing strategies may be more effective for sustained increases in BDNF levels.[7]
The lack of data on this compound's effect on gene expression highlights a significant area for future research. Given its structural relation to other nootropics and its potent cognitive-enhancing effects in preclinical models, it is crucial to investigate whether it shares the BDNF-upregulating properties of classical ampakines or if it operates through distinct molecular pathways. Future studies employing RNA sequencing or targeted qPCR after this compound administration in relevant neuronal models would be highly valuable to the field.
References
- 1. Ampakines cause sustained increases in BDNF signaling at excitatory synapses without changes in AMPA receptor subunit expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons | Journal of Neuroscience [jneurosci.org]
- 4. Ampakines cause sustained increases in brain-derived neurotrophic factor signaling at excitatory synapses without changes in AMPA receptor subunit expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brain-Derived Neurotrophic Factor Expression and Respiratory Function Improve after Ampakine Treatment in a Mouse Model of Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Up-regulating BDNF with an ampakine rescues synaptic plasticity and memory in Huntington's disease knockin mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Window of Sapunifiram and Other Cognitive Enhancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic window of the experimental nootropic Sapunifiram against established cognitive enhancers. Due to the limited availability of public data on this compound, this analysis incorporates data from its close analogue, Sunifiram (B1682719), to provide a foundational comparison. The guide contrasts these experimental compounds with approved drugs that have well-characterized clinical profiles, including Donepezil (B133215), Memantine, Methylphenidate, and Modafinil.
Overview of Mechanisms of Action
Cognitive enhancers achieve their effects through diverse biological pathways. This compound and its analogue Sunifiram are believed to modulate glutamatergic signaling, while other enhancers target cholinergic, dopaminergic, and noradrenergic systems.
-
This compound (MN-19) / Sunifiram (DM-235): These are experimental piperazine-derived nootropics.[1][2] While the precise mechanism of this compound is not well-documented, its analogue Sunifiram is thought to act as an ampakine, indirectly activating AMPA receptors.[1][3] Its effects may be dependent on the glycine-binding site of NMDA receptors, leading to the activation of downstream signaling cascades involving CaMKII and PKCα, which are crucial for synaptic plasticity.[1][4]
-
Donepezil: As a reversible acetylcholinesterase (AChE) inhibitor, Donepezil increases the concentration of acetylcholine (B1216132) in the synaptic cleft, enhancing cholinergic neurotransmission.[5][6] This mechanism is particularly relevant in Alzheimer's disease, which is characterized by a cholinergic deficit.
-
Memantine: This drug is a low-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[7] It selectively blocks the pathological, tonic activation of extrasynaptic NMDA receptors by glutamate, which is associated with excitotoxicity, while preserving the transient, physiological activation required for learning and memory.[7][8]
-
Methylphenidate: A central nervous system stimulant, Methylphenidate primarily functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[9] By blocking the dopamine (B1211576) and norepinephrine (B1679862) transporters, it increases the extracellular levels of these neurotransmitters, enhancing alertness and attention.[9]
-
Modafinil: The mechanism of this wakefulness-promoting agent is not fully elucidated but is distinct from amphetamine-like stimulants. It is believed to act as a weak dopamine reuptake inhibitor and may also influence histaminergic, orexinergic, and GABAergic systems.[10][11]
Comparative Data on Therapeutic Dosing and Safety
The therapeutic window is the range of doses at which a drug produces its desired effects without causing unacceptable toxicity. For approved drugs, this is well-defined through extensive clinical trials. For experimental compounds like this compound, initial estimates are derived from preclinical animal studies.
| Compound | Class | Therapeutic Dose Range (Human) | Effective Dose (Preclinical) | Common Adverse Effects | Half-life |
| This compound / Sunifiram | Ampakine / Nootropic | Not established.[1] | 0.01 - 1.0 mg/kg (p.o.) in mice (Sunifiram).[4] | Not established in humans.[1][3] | Not established. |
| Donepezil | AChE Inhibitor | 5 - 23 mg/day.[5][12] | N/A | Nausea, vomiting, diarrhea, insomnia, muscle cramps.[13] | ~70 hours.[13] |
| Memantine | NMDA-R Antagonist | 10 - 28 mg/day.[7][14] | 2.9 mg/kg (ED50 vs. NMDA-induced convulsions in mice).[8] | Dizziness, headache, confusion, falls.[14] | 60 - 80 hours. |
| Methylphenidate | NDRI Stimulant | 10 - 60 mg/day (titrated).[15] | N/A | Insomnia, decreased appetite, anxiety, headache.[9] | 2 - 3 hours (Immediate Release).[16] |
| Modafinil | Atypical Stimulant | 200 - 400 mg/day.[17][18] | N/A | Headache, anxiety, insomnia, dizziness.[10] | ~15 hours.[10][18] |
Data for this compound/Sunifiram is based on preclinical animal models and should not be extrapolated to humans. Data for other drugs is based on approved clinical use.
Assessing the Therapeutic Window
The therapeutic window is a critical concept in drug development, balancing efficacy and safety. A wider therapeutic window suggests a greater margin of safety.
-
Donepezil: Has a relatively narrow therapeutic window. While the 10 mg dose may offer additional benefits over 5 mg, the incidence of adverse effects, particularly gastrointestinal, increases with dose.[6][19] The 23 mg dose is reserved for later stages and only after a patient has tolerated 10 mg for an extended period, reflecting a careful risk-benefit assessment.[5][12]
-
Memantine: Generally considered to have a favorable therapeutic window and is well-tolerated.[14] Its unique mechanism as an uncompetitive, voltage-dependent antagonist allows it to preferentially block pathological NMDAR activity, which may contribute to its benign side effect profile compared to other NMDAR antagonists.[8]
-
Methylphenidate: The therapeutic window is highly individualized and requires careful dose titration.[16] While effective, the risk of side effects (e.g., cardiovascular effects, anxiety) and its potential for abuse and dependence necessitate close monitoring.[9]
-
Modafinil: Possesses a reasonably wide therapeutic window. Doses up to 400 mg/day have been tolerated, although there is little evidence of increased benefit beyond the standard 200 mg dose.[17] It has a lower abuse potential than traditional stimulants like methylphenidate but is still a controlled substance.[10][18]
References
- 1. Sunifiram - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis and nootropic activity of new analogues of sunifiram and this compound, two potent cognition-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Novel nootropic drug sunifiram improves cognitive deficits via CaM kinase II and protein kinase C activation in olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pharmacodynamics of Memantine: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methylphenidate - Wikipedia [en.wikipedia.org]
- 10. Modafinil - Wikipedia [en.wikipedia.org]
- 11. Exploring Cognitive Enhancers: from neurotherapeutics to ethical and regulatory challenges: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Donepezil - Wikipedia [en.wikipedia.org]
- 14. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methylphenidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and clinical effectiveness of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. drugs.com [drugs.com]
- 18. Modafinil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Safety and tolerability of donepezil at doses up to 20 mg/day: results from a pilot study in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Sapunifiram's Putative Effects on Diverse Neuronal Subtypes: A Methodological and Inferential Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sapunifiram (MN19) is a potent nootropic agent, structurally related to sunifiram (B1682719) (DM235), with demonstrated cognitive-enhancing properties.[1][2] While its primary mechanism is understood to involve the positive modulation of AMPA receptors, a critical gap in the current literature is the absence of direct comparative studies on its effects across different neuronal subtypes.[3] This guide synthesizes the known mechanisms of this compound and related compounds to provide a hypothetical framework for its differential effects on excitatory (glutamatergic) and inhibitory (GABAergic) neurons. Furthermore, it outlines detailed experimental protocols to facilitate future research in this crucial area.
Introduction: The Need for a Subtype-Specific Understanding
The balance between excitatory and inhibitory neurotransmission is fundamental to proper brain function.[4] Glutamatergic neurons, the primary excitatory cells, and GABAergic neurons, the main inhibitory cells, work in concert to regulate neural circuits.[4] Nootropic compounds that modulate the glutamatergic system, such as this compound, are likely to have distinct effects on these different neuronal populations. Understanding these differential effects is paramount for predicting the overall impact of the drug on circuit dynamics and for identifying potential therapeutic windows and side effects. While direct experimental data for this compound is lacking, studies on other AMPA receptor modulators provide a basis for inferring its potential subtype-specific actions.[1][5]
Known Mechanism of Action: this compound and Sunifiram
This compound and its close analog, sunifiram, are recognized as positive modulators of AMPA receptors.[3] Their cognitive-enhancing effects are attributed to the potentiation of AMPA receptor-mediated neurotransmission.[3] Additionally, sunifiram has been shown to enhance synaptic efficacy through the glycine-binding site of the NMDA receptor, leading to the activation of downstream signaling cascades involving Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase C (PKC).[6][7] It has also been observed that sunifiram can increase the release of acetylcholine (B1216132) in the cerebral cortex, suggesting a broader impact on multiple neurotransmitter systems.[3]
Hypothetical Comparative Effects on Neuronal Subtypes
Based on research into other AMPA receptor modulators, it is plausible that this compound exhibits differential effects on excitatory and inhibitory neurons.[1][5] The following table summarizes the hypothesized effects, drawing a parallel with the experimental findings for the AMPA modulator CX516, which showed a more pronounced effect on excitatory pyramidal cells than on inhibitory interneurons.[1]
| Parameter | Excitatory Neurons (e.g., Pyramidal Cells) | Inhibitory Neurons (e.g., Interneurons) | Alternative AMPA Modulator (CX516) Data[1] |
| Effect on Excitatory Postsynaptic Current (EPSC) Amplitude | Strong Potentiation | Moderate Potentiation | 2-3 times larger increase in pyramidal cells vs. interneurons |
| Effect on Firing Rate (in response to glutamatergic input) | Significant Increase | Moderate Increase | Not directly measured, but implied by EPSC data |
| Contribution to Long-Term Potentiation (LTP) | Direct and significant enhancement | Indirect modulation | Sunifiram enhances LTP in the hippocampus[7] |
| Impact on Network Activity | Increased overall excitation and potential for hyperexcitability at high doses | Increased feedback and feedforward inhibition, potentially balancing the network | CX516 was more potent in enhancing EPSPs than feedback or feedforward circuits[1] |
Signaling Pathways and Experimental Workflow
To elucidate the precise mechanisms and differential effects of this compound, specific experimental approaches are required. The following diagrams, generated using the DOT language, illustrate the known signaling pathway for the related compound sunifiram and a proposed experimental workflow for a comparative study.
References
- 1. AMPA receptor modulators have different impact on hippocampal pyramidal cells and interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and nootropic activity of new analogues of sunifiram and this compound, two potent cognition-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. flore.unifi.it [flore.unifi.it]
- 4. The Distinct Roles of Glutamatergic and GABAergic Neurons in STXBP1 Phenotypes — STXBP1 Foundation [stxbp1disorders.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel nootropic drug sunifiram improves cognitive deficits via CaM kinase II and protein kinase C activation in olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel nootropic drug sunifiram enhances hippocampal synaptic efficacy via glycine-binding site of N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Sapunifiram vs. Sunifiram: A Comparative Analysis of Preclinical Nootropic Candidates
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cognitive-enhancing compounds, or nootropics, sunifiram (B1682719) (DM-235) has garnered significant attention within research circles for its potent preclinical effects on memory and learning. Its structural analog, sapunifiram (MN-19), while identified, remains a far more enigmatic entity. This guide provides a detailed comparison of the available scientific data on the long-term efficacy and safety of sunifiram, while highlighting the significant data gap that exists for this compound. The information presented herein is intended for an audience of researchers, scientists, and drug development professionals to inform future preclinical and clinical investigation.
Comparative Overview
Sunifiram, a piperazine-derived compound, is structurally related to the racetam family of nootropics but exhibits significantly higher potency in animal models.[1] It is reported to be approximately 1,000 to 10,000 times more potent than piracetam.[1][2] this compound is an analog of sunifiram, and while it has been synthesized and mentioned in the scientific literature, specific preclinical data on its efficacy and safety are not publicly available.[1] A study that synthesized and tested a series of amides and sulfonamides structurally related to both sunifiram and this compound concluded that some of the new compounds displayed good antiamnesic and procognitive activity, with a potency similar to the parent compounds, but did not provide specific data for this compound itself.[1]
Due to the absence of dedicated studies on this compound, this guide will primarily focus on the existing preclinical data for sunifiram. The lack of information on this compound is a critical data gap for the research community.
Preclinical Efficacy of Sunifiram
Sunifiram has demonstrated notable efficacy in various animal models of cognitive impairment. The majority of the research has focused on its ability to reverse chemically-induced amnesia and improve performance in memory-related tasks.
Data Presentation: Preclinical Efficacy of Sunifiram
| Experimental Model | Animal Model | Dosage & Route | Key Findings | Reference |
| Passive Avoidance Test | Mice | 0.001 - 0.1 mg/kg (i.p.) | Prevented scopolamine-induced amnesia. | [2] |
| 0.01 - 0.1 mg/kg (p.o.) | Prevented scopolamine-induced amnesia. | [2] | ||
| Mice | 0.1 mg/kg (i.p.) | Reversed amnesia induced by the AMPA receptor antagonist NBQX. | [3] | |
| Morris Water Maze | Rats | 0.1 mg/kg (i.p.) | Prevented scopolamine-induced memory impairment in both acquisition and retention. | [2] |
| Y-Maze Test | Olfactory Bulbectomized (OBX) Mice | 0.01 - 1.0 mg/kg (p.o.) | Significantly improved spatial reference memory. | [4] |
| Novel Object Recognition Task | Olfactory Bulbectomized (OBX) Mice | 0.01 - 1.0 mg/kg (p.o.) | Significantly improved short-term memory. | [4] |
Mechanism of Action: Sunifiram
The precise mechanism of action for sunifiram is not fully elucidated, though it is understood to modulate glutamatergic neurotransmission, a key pathway in learning and memory.[1] Unlike many other nootropics, sunifiram does not appear to bind directly to a wide range of common neurotransmitter receptors.[5]
The proposed signaling pathway for sunifiram is as follows:
-
NMDA Receptor Modulation : Sunifiram is reported to stimulate the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor.[4][6]
-
Activation of Protein Kinases : This stimulation leads to the activation of Protein Kinase Cα (PKCα) and Calcium/calmodulin-dependent protein kinase II (CaMKII).[4][6]
-
AMPA Receptor Phosphorylation : The activation of these kinases results in the phosphorylation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[6]
-
Enhanced Synaptic Transmission : This cascade ultimately enhances long-term potentiation (LTP), a crucial process for synaptic plasticity and memory formation.[4][6]
Caption: Proposed signaling pathway of sunifiram.
Long-Term Safety and Toxicology
A significant caveat in the evaluation of both sunifiram and this compound is the lack of formal long-term safety and toxicology studies.[7] Preclinical studies on sunifiram have noted a lack of impairment in motor coordination or spontaneous motility at effective doses.[2] However, these observations do not substitute for comprehensive toxicological assessments.
Anecdotal reports from online communities of users self-experimenting with sunifiram describe side effects such as anxiety, insomnia, headaches, and mental sluggishness ("brain fog").[7] There are also theoretical concerns about the potential for excitotoxicity due to its glutamatergic activity, though this has not been demonstrated in formal studies.[8] It is crucial to emphasize that such anecdotal reports are not a substitute for rigorous scientific investigation.
Experimental Protocols
Passive Avoidance Test
Objective: To assess the effect of a compound on learning and memory in rodents.
Methodology:
-
Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Acquisition Trial: A mouse or rat is placed in the light compartment. When the animal enters the dark compartment, the door is closed, and a mild foot shock is delivered.
-
Retention Trial: After a set period (e.g., 24 hours), the animal is returned to the light compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of memory retention of the aversive stimulus.
-
Drug Administration: The test compound (e.g., sunifiram) or a vehicle is administered at a specified time before the acquisition trial. In amnesia models, an amnestic agent (e.g., scopolamine) is administered before the test compound.
Caption: Experimental workflow for the passive avoidance test.
Morris Water Maze Test
Objective: To assess spatial learning and memory in rodents.
Methodology:
-
Apparatus: A large circular pool filled with opaque water, with a hidden platform submerged just below the surface. Visual cues are placed around the room.
-
Acquisition Phase: Rats are placed in the pool from different starting positions and must learn to find the hidden platform. The time taken to find the platform (escape latency) is recorded over several trials and days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim for a set time. The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.
-
Drug Administration: The test compound is typically administered before each daily set of acquisition trials.
Conclusion and Future Directions
The available preclinical evidence suggests that sunifiram is a potent nootropic agent with a mechanism of action centered on the modulation of glutamatergic signaling. However, the complete absence of long-term efficacy and safety data, particularly formal toxicology studies, is a major impediment to its further development.
For this compound, the data is virtually non-existent in the public domain, rendering any meaningful evaluation of its long-term efficacy and safety impossible at this time. It remains a compound of interest solely based on its structural similarity to sunifiram.
For the scientific and drug development community, the following are critical next steps:
-
For this compound: Foundational preclinical studies are required to characterize its basic pharmacological profile, including its mechanism of action, efficacy in animal models of cognition, and a preliminary assessment of its safety.
-
For Sunifiram: Comprehensive, long-term toxicology studies are essential to ascertain its safety profile. Should these studies yield favorable results, well-designed, placebo-controlled clinical trials would be the subsequent logical step to evaluate its efficacy and safety in humans.
Until such rigorous scientific investigations are conducted, the long-term therapeutic potential of both sunifiram and this compound remains speculative.
References
- 1. muscleandbrawn.com [muscleandbrawn.com]
- 2. DM235 (sunifiram): a novel nootropic with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPA-receptor activation is involved in the antiamnesic effect of DM 232 (unifiram) and DM 235 (sunifiram) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel nootropic drug sunifiram improves cognitive deficits via CaM kinase II and protein kinase C activation in olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Characterization of DM232 (Unifiram) and DM235 (Sunifiram), New Potent Cognition Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel nootropic drug sunifiram enhances hippocampal synaptic efficacy via glycine-binding site of N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.selfdecode.com [drugs.selfdecode.com]
- 8. Reddit - The heart of the internet [reddit.com]
Sapunifiram's Impact on Brain-Derived Neurotrophic Factor (BDNF) Levels: A Comparative Guide for Researchers
An Objective Comparison of Sapunifiram and Other Nootropics on BDNF Modulation, Supported by Experimental Data
Brain-Derived Neurotrophic Factor (BDNF) is a critical protein in the brain that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. Its role in synaptic plasticity, learning, and memory has made it a key target for nootropic research. This guide provides a comparative analysis of this compound's potential impact on BDNF levels versus other prominent nootropics, presenting available experimental data for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following table summarizes the quantitative effects of various nootropics on BDNF levels as reported in preclinical studies. It is important to note that direct comparative studies are limited, and the experimental conditions vary significantly between studies.
| Nootropic | Subject/Model | Dosage & Duration | Brain Region | Method of Measurement | Change in BDNF Levels |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Ampakines (as a class for this compound) | Rat Hippocampal Slices | CX614 (Ampakine) | Hippocampus | Western Blot | Chronic elevation of BDNF content[1] |
| Piracetam | Mice (Low exploratory efficacy) | Subchronic administration | Hippocampus | ELISA | Increase from 0.091 ± 0.005 pg/µg to 0.115 ± 0.004 pg/µg[1] |
| Aniracetam | In vitro (cultured cells) | Co-administered with AMPA | Not Applicable | Not Specified | 1.5-fold increase, sustained for 6 hours[2][3] |
| Noopept | Rat | 0.5 mg/kg (single dose and 28 days) | Hippocampus | Northern Blot | Increase in BDNF mRNA concentrations[4] |
| Lion's Mane (Hericium erinaceus) | Mice | 5 mg/kg/day (Hericene A) for 31 days | Dentate Gyrus & Cortex | Immunohistochemistry | Significant increase in BDNF immunoreactivity[5] |
Note on this compound: To date, specific quantitative data on this compound's direct impact on BDNF levels from peer-reviewed studies is not available. This compound is an ampakine, a class of compounds that positively modulate AMPA receptors. Studies on other ampakines, such as CX614, have demonstrated the capacity to chronically elevate BDNF content, suggesting a potential mechanism for this compound.[1]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the quantitative data summary.
Piracetam Study
-
Objective: To investigate the effect of subchronic administration of nootropic drugs on BDNF content in the hippocampus and cortex of mice with different exploratory behaviors.
-
Subjects: Mice categorized into high efficacy (HE) and low efficacy (LE) explorers in a cross-maze test.
-
Drug Administration: Subchronic administration of piracetam. The exact dosage and duration were not specified in the abstract.
-
BDNF Measurement: The concentration of BDNF in hippocampal and cortical tissues was determined using an enzyme-linked immunosorbent assay (ELISA).[1] The tissue was homogenized, and the protein concentration was measured to normalize the BDNF levels, expressed as pg/µg of total protein.
Noopept Study
-
Objective: To study the effect of Noopept on the expression of mRNA for NGF and BDNF in the rat hippocampus.
-
Subjects: Rats.
-
Drug Administration: A single dose of 0.5 mg/kg or chronic treatment for 28 days at the same dosage.
-
BDNF Measurement: Expression of BDNF mRNA in the cerebral cortex and hippocampus was studied by Northern blot analysis.[4][6] This technique involves extracting RNA from the brain tissue, separating it by size using gel electrophoresis, transferring it to a membrane, and then probing with a labeled DNA probe specific for BDNF mRNA.
Aniracetam Study
-
Objective: To investigate the neurochemical effects of aniracetam, including its impact on BDNF.
-
Model: In vitro cultured cells.
-
Drug Administration: Aniracetam was administered in combination with AMPA.
-
BDNF Measurement: The study reported a 1.5-fold increase in BDNF levels that remained elevated for 6 hours.[2][3] The specific method of BDNF quantification was not detailed in the provided text.
Lion's Mane Study
-
Objective: To determine the effect of dietary treatment with a Hericene A-rich extract from Lion's Mane mushroom on BDNF levels in the brain.
-
Subjects: Mice.
-
Drug Administration: Oral administration of the Lion's Mane extract (A1 at 100 or 250 mg/kg) or purified hericene A (5 mg/kg) for 31 days.
-
BDNF Measurement: Brain sections were analyzed using immunohistochemistry with an anti-BDNF antibody. The optical density of BDNF immunoreactivity was quantified in the dentate gyrus and cortex.[5]
Signaling Pathways and Experimental Workflows
BDNF Signaling Pathway
The following diagram illustrates the general signaling pathway of Brain-Derived Neurotrophic Factor (BDNF). BDNF binds to the TrkB receptor, leading to the activation of several downstream signaling cascades that are crucial for neuronal survival, growth, and synaptic plasticity.
Caption: General BDNF signaling cascade via the TrkB receptor.
Typical Experimental Workflow for BDNF Measurement
This diagram outlines a common experimental workflow for quantifying BDNF levels in preclinical studies.
Caption: A typical workflow for measuring BDNF levels in brain tissue.
References
- 1. researchgate.net [researchgate.net]
- 2. Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. examine.com [examine.com]
- 5. Hericerin derivatives activates a pan‐neurotrophic pathway in central hippocampal neurons converging to ERK1/2 signaling enhancing spatial memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Noopept stimulates the expression of NGF and BDNF in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Sapunifiram and Its Analogs: A Methodological Overview
A scarcity of publicly available, detailed pharmacokinetic data for the experimental nootropic Sapunifiram (MN-19) and its direct analogs necessitates a broader examination of the methodologies used to characterize such compounds. While specific quantitative values for parameters like half-life, bioavailability, and clearance are not readily found in the literature, this guide provides a framework for the comparative analysis of these novel cognitive enhancers. It outlines the typical experimental protocols and data presentation formats that researchers and drug development professionals would utilize in such a study.
This compound is an analog of Sunifiram (B1682719) (DM-235), both of which are experimental drugs investigated for their potential antiamnesic and cognitive-enhancing effects.[1] Studies have focused on the synthesis and nootropic activity of new analogs of both Sunifiram and this compound, often comparing their potency to established nootropics like piracetam (B1677957) in animal models.[2][3] However, as of a 2016 report, Sunifiram had not undergone toxicology testing or human clinical trials, suggesting that comprehensive pharmacokinetic profiling in humans is likely unavailable.[1]
Illustrative Pharmacokinetic Data Presentation
In the absence of specific data for this compound and its analogs, the following table presents a hypothetical but representative comparison of key pharmacokinetic parameters for experimental nootropic compounds. This structure is designed for clear and easy comparison of quantitative data.
| Compound | Administration Route | Tmax (h) | Cmax (ng/mL) | Half-life (t½) (h) | Bioavailability (%) | Clearance (mL/min/kg) |
| Compound A (e.g., this compound) | Oral | 1.5 | 850 | 4.2 | 65 | 15.3 |
| Intravenous | 0.25 | 2100 | 3.9 | 100 | 12.1 | |
| Analog 1 | Oral | 2.0 | 720 | 5.8 | 58 | 18.9 |
| Analog 2 | Oral | 1.2 | 980 | 3.5 | 72 | 13.5 |
| Reference Compound (e.g., Sunifiram) | Oral | 1.8 | 800 | 4.5 | 60 | 16.0 |
Note: The data in this table is illustrative and not based on actual experimental results for this compound or its analogs.
General Experimental Protocol for a Preclinical Pharmacokinetic Study
The following is a detailed methodology for a typical preclinical pharmacokinetic study in rodents, a common first step in characterizing a new chemical entity like this compound.
1. Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats (8-10 weeks old, weighing 250-300g).
-
Housing: Animals are housed in a controlled environment (12-hour light/dark cycle, 22±2°C, 50-60% humidity) with ad libitum access to food and water. Animals are fasted overnight before drug administration.
2. Drug Formulation and Administration:
-
Formulation: The test compound (e.g., this compound) is dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and Cremophor EL).
-
Administration:
-
Intravenous (IV): A single dose (e.g., 5 mg/kg) is administered via the tail vein to establish baseline pharmacokinetic parameters, including clearance and volume of distribution.
-
Oral (PO): A single dose (e.g., 20 mg/kg) is administered by oral gavage to determine oral bioavailability and absorption characteristics.
-
3. Blood Sampling:
-
Blood samples (approximately 0.2 mL) are collected from the jugular vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Samples are collected into heparinized tubes and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.
4. Bioanalytical Method:
-
Sample Preparation: Plasma samples are prepared for analysis using protein precipitation or liquid-liquid extraction.
-
Analytical Technique: The concentration of the drug and its potential metabolites in the plasma is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity.
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data is analyzed using non-compartmental analysis with software such as WinNonlin.
-
Key pharmacokinetic parameters are calculated, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
F (Bioavailability): The fraction of the orally administered dose that reaches systemic circulation.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a typical preclinical pharmacokinetic study.
References
Replicating and validating published findings on Sapunifiram's nootropic effects
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sapunifiram's nootropic effects with other cognitive enhancers, supported by available preclinical data. This analysis focuses on replicating and validating published findings to facilitate further research and development in the field of cognitive enhancement.
This compound (MN-19) is a synthetic compound structurally related to the well-known nootropic Sunifiram (B1682719) (DM235). Both belong to a class of piperazine-derived molecules and have garnered attention for their potential cognitive-enhancing properties. Preclinical studies suggest that these compounds may offer a significant improvement in memory and learning. This guide synthesizes the available scientific literature to present a clear comparison of this compound with its analogue, Sunifiram, and the benchmark nootropic, Piracetam.
Comparative Efficacy in Preclinical Models
The primary evidence for this compound's nootropic activity comes from studies utilizing the passive avoidance test in mice. This behavioral paradigm is a widely accepted model for assessing learning and memory. Research indicates that both this compound and Sunifiram exhibit potent cognitive-enhancing effects in this test, with a significantly higher potency than Piracetam.[1] While direct quantitative comparisons from the primary literature are limited, the consistent finding is that this compound and Sunifiram possess a similar and robust antiamnesic and procognitive profile.[1]
| Compound | Class | Relative Potency (vs. Piracetam) | Key Preclinical Findings |
| This compound (MN-19) | Piperazine Derivative | Significantly Higher | Demonstrates potent antiamnesic and procognitive activity in the mouse passive avoidance test.[1] |
| Sunifiram (DM235) | Piperazine Derivative | Significantly Higher | Shows cognitive enhancement effects similar in potency to this compound in the passive avoidance test.[1] Improves spatial reference memory and short-term memory in Y-maze and novel object recognition tasks.[2] |
| Piracetam | Racetam | Baseline | A well-established nootropic used as a reference compound; demonstrates cognitive benefits but at much higher doses compared to this compound and Sunifiram.[1][3] |
Elucidating the Mechanism of Action
The precise molecular mechanisms underlying this compound's nootropic effects are not yet fully elucidated in publicly available literature. However, extensive research on its close analogue, Sunifiram, provides a strong theoretical framework. The cognitive-enhancing properties of Sunifiram are believed to be mediated through the modulation of glutamatergic neurotransmission, a critical pathway for synaptic plasticity, learning, and memory.
Specifically, Sunifiram is thought to act as a positive modulator of the glycine-binding site on the NMDA receptor.[2] This action enhances NMDA receptor-dependent signaling cascades, leading to the activation of key downstream kinases:
-
Calcium/Calmodulin-dependent Protein Kinase II (CaMKII): Activation of CaMKII is crucial for long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[2][4]
-
Protein Kinase C (PKC): PKC is another essential kinase involved in synaptic plasticity and memory formation.[2][4]
The activation of these signaling pathways ultimately leads to the phosphorylation of AMPA and NMDA receptors, enhancing synaptic transmission and cognitive function.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental protocols are essential. The following are generalized methodologies for the key experiments cited in the literature on this compound and related compounds.
Passive Avoidance Test
This test assesses fear-motivated learning and memory.
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
Procedure:
-
Acquisition Trial: A mouse is placed in the light compartment. When it enters the dark compartment (which mice instinctively prefer), the door is closed, and a brief, mild foot shock is delivered.
-
Retention Trial: After a set period (typically 24 hours), the mouse is returned to the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.
Drug Administration: Test compounds are typically administered intraperitoneally (i.p.) or orally (p.o.) at specific time points before the acquisition trial.
Experimental Workflow for Nootropic Evaluation
References
- 1. Design, synthesis and nootropic activity of new analogues of sunifiram and this compound, two potent cognition-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel nootropic drug sunifiram improves cognitive deficits via CaM kinase II and protein kinase C activation in olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Avoidance facilitation by nootropics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Sapunifiram: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals engaged in the study of novel compounds, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Sapunifiram (MN-19), a compound structurally related to the nootropic Sunifiram (B1682719), requires careful consideration for its disposal to ensure the safety of personnel and the protection of the environment.[1] This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with standard laboratory safety protocols and chemical handling practices.
Chemical and Physical Properties
A thorough understanding of a compound's properties is fundamental to its safe handling and disposal. Below is a summary of the known chemical and physical data for this compound.
| Property | Value |
| Molecular Formula | C₁₃H₁₇FN₂O₃S |
| Molecular Weight | 300.35 g/mol |
| CAS Number | 577778-29-1 |
| Appearance | Solid (assumed based on related compounds) |
| Solubility | Data for the related compound Unifiram indicates solubility in organic solvents like ethanol, DMSO, and dimethylformamide (DMF), with sparse solubility in aqueous buffers.[2] |
General Safety Precautions and Handling
Before initiating any disposal procedures, it is imperative to adhere to standard safety protocols when handling this compound. While a specific Safety Data Sheet (SDS) for this compound was not identified, the SDS for the related compound Sunifiram indicates that it may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times. All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood.
Step-by-Step Disposal Procedure
The disposal of this compound, as with many investigational drugs, should follow established guidelines for chemical waste management to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification and Segregation :
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipette tips), and personal protective equipment, should be segregated as chemical waste.
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed.
-
-
Containerization :
-
Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container label should include the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Toxic").
-
-
Storage :
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Follow institutional guidelines for the storage of chemical waste, which typically includes limits on the accumulation time.
-
-
Disposal :
-
The disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste container.[4]
-
Do not dispose of this compound down the drain or in the regular trash.[5] Improper disposal can lead to environmental contamination.[6][7]
-
Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound exist in the public domain, the procedures outlined above are based on established best practices for the disposal of laboratory chemicals and investigational drugs as detailed in various safety guidelines.[4][5][8][9] The primary method of disposal for such compounds is typically high-temperature incineration by a certified waste management facility.[4]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
References
- 1. Design, synthesis and nootropic activity of new analogues of sunifiram and this compound, two potent cognition-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. venogen.com [venogen.com]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Environmental pollution with psychiatric drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The environmental side effects of medication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 9. unhcr.org [unhcr.org]
Essential Safety and Handling of Sapunifiram: A Guide for Laboratory Professionals
Immediate Safety and Handling Information
This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Sapunifiram. The information is designed to be a primary resource for ensuring laboratory safety and proper chemical management.
Quantitative Data Summary for Sunifiram (this compound Analog)
The following table summarizes the limited toxicological data available for Sunifiram (DM-235), a close structural analog of this compound. This data should be considered indicative and not a direct representation of this compound's toxicological profile.
| Data Point | Value | Species | Route | Source |
| Toxic Dose Low (TDLO) | 10 µg/kg | Mouse | Oral | Cayman Chemical SDS[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling any research chemical with limited safety data. The following PPE is mandatory for all personnel handling this compound:
-
Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn in situations where splashing is a possibility.
-
Hand Protection: While the Safety Data Sheet for the analog Sunifiram does not recommend a specific glove material due to a lack of testing, chemically resistant gloves are essential.[1] Given the unknown properties of this compound, it is prudent to use robust options such as nitrile or neoprene gloves. Gloves should be inspected before each use and changed immediately if contaminated or damaged.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation. If a fume hood is not available, a NIOSH-approved respirator appropriate for the potential airborne concentration should be used.
-
Protective Clothing: A standard laboratory coat must be worn and fully buttoned. For procedures with a higher risk of contamination, a chemically resistant apron or disposable coveralls are recommended.
Operational and Disposal Plans
Safe Handling and Operational Plan
-
Engineering Controls: All weighing and handling of powdered this compound should be performed in a chemical fume hood or a designated and controlled workspace to prevent inhalation of dust particles.
-
Personal Hygiene: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Procedural Steps:
-
Before starting any work, ensure all necessary PPE is readily available and in good condition.
-
Prepare the workspace by covering surfaces with absorbent, disposable bench paper.
-
Carefully weigh the required amount of this compound within the fume hood.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Clean all equipment and the work area thoroughly after each use.
-
Chemical Waste Disposal Plan
-
Waste Segregation: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, bench paper) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Disposal Method: All this compound waste must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
-
Decontamination: All glassware and equipment that have come into contact with this compound should be decontaminated before reuse. This can be achieved by rinsing with an appropriate solvent, which should then be collected as hazardous waste.
Emergency Procedures: this compound Spill Response
The following workflow outlines the immediate steps to be taken in the event of a this compound spill.
Caption: Workflow for handling a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
